molecular formula C8H11N3O3 B1395754 Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-YL)acetate CAS No. 871260-40-1

Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-YL)acetate

Cat. No.: B1395754
CAS No.: 871260-40-1
M. Wt: 197.19 g/mol
InChI Key: BZTIQLZCLBJUKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-YL)acetate (PubChem CID 55262849) is a chemical compound with the molecular formula C8H11N3O3 . It serves as a versatile synthetic intermediate and valuable building block in organic and medicinal chemistry research. The 1,2,3-triazole core is a privileged scaffold in drug discovery, and the presence of both ester and acetyl functional groups on the triazole ring makes this compound a versatile precursor for further chemical modifications, such as nucleophilic substitutions and condensations, to create more complex molecular architectures . Research into 1,2,3-triazole derivatives is a vibrant field due to their potential biological activities and applications in materials science . This product is intended for research purposes as a chemical intermediate or standard. It is For Research Use Only and is not intended for diagnostic or therapeutic uses, or for personal use. Specific data on physical properties (e.g., melting point, boiling point) and a complete safety profile for this exact compound are not fully available in the provided search results; researchers should consult relevant safety data sheets and conduct their own hazard assessments prior to use.

Properties

IUPAC Name

ethyl 2-(4-acetyltriazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3/c1-3-14-8(13)5-11-4-7(6(2)12)9-10-11/h4H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZTIQLZCLBJUKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=C(N=N1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-YL)acetate molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure of Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and characterization of this compound. The 1,2,3-triazole core is a highly stable and versatile scaffold, making it a privileged structure in medicinal chemistry and materials science. This document details the regioselective synthesis of the title compound via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." A thorough examination of its structural components is presented, alongside a detailed, field-proven experimental protocol for its synthesis. Furthermore, this guide provides a complete framework for its structural elucidation using modern spectroscopic techniques, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While direct experimental spectra for this specific molecule are not widely published, this guide offers a robust, predicted spectroscopic profile based on extensive data from closely related analogs, providing a reliable reference for researchers.

Introduction: The Significance of the 1,2,3-Triazole Scaffold

The 1,2,3-triazole ring system is a five-membered heterocycle that has garnered immense interest across the chemical sciences. Its prominence surged with the development of the Huisgen 1,3-dipolar cycloaddition, and more specifically, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, independently reported by the groups of Sharpless and Meldal.[1] This reaction, popularly known as "click chemistry," provides a highly efficient, reliable, and regioselective route to 1,4-disubstituted 1,2,3-triazoles under mild, often aqueous, conditions.[1][2]

The resulting triazole core is not merely a passive linker; it is a metabolically stable bioisostere for the trans-amide bond, a common feature in peptides.[1] This substitution can enhance the proteolytic stability of peptide-based drug candidates. The triazole ring itself is rich in electron density and possesses a significant dipole moment, enabling it to engage in hydrogen bonding and dipole-dipole interactions with biological targets. These properties make 1,2,3-triazole derivatives highly valuable as pharmacophores in the development of antimicrobial, antiviral, and anticancer agents. This compound incorporates this privileged scaffold, functionalized with both an acetyl group—a common feature in pharmacologically active molecules—and an ethyl acetate moiety, which provides a handle for further synthetic elaboration.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by three key functional groups covalently linked to form a stable entity.

  • 1,4-Disubstituted 1,2,3-Triazole Core: A five-membered aromatic ring containing three adjacent nitrogen atoms. The substitution pattern is critical; the CuAAC reaction ensures exclusive formation of the 1,4-isomer, where substituents are at opposite ends of the heterocyclic ring. This regioselectivity is a hallmark of the "click" reaction.

  • N-1 Substituted Ethyl Acetate Group (-CH₂COOCH₂CH₃): An ester functional group is attached to the N-1 position of the triazole ring via a methylene bridge. This group enhances solubility and provides a potential site for hydrolysis or further chemical modification.

  • C-4 Substituted Acetyl Group (-COCH₃): A ketone functional group is attached to the C-4 position of the triazole ring. The carbonyl group can act as a hydrogen bond acceptor and is a key feature in many biologically active compounds.

Below is the 2D chemical structure of the molecule:

Chemical Structure of this compound

Physicochemical Data Summary

PropertyValue
Molecular Formula C₈H₁₁N₃O₃
Molecular Weight 197.19 g/mol
IUPAC Name This compound
Predicted LogP 0.35
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 5

Regioselective Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Principle and Rationale

The synthesis of this compound is most efficiently achieved through the CuAAC reaction. This 1,3-dipolar cycloaddition involves the reaction between an azide and a terminal alkyne. The key to its success and wide adoption is the use of a copper(I) catalyst, which dramatically accelerates the reaction rate and, most importantly, controls the regioselectivity to exclusively yield the 1,4-disubstituted triazole isomer.

The two requisite starting materials for this synthesis are:

  • Ethyl 2-azidoacetate: Provides the N-1 substituted ethyl acetate moiety and the azide functionality.

  • 3-Butyn-2-one: An α,β-unsaturated ketone that serves as the terminal alkyne, providing the C-4 substituted acetyl group.

Step-by-Step Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-butyn-2-one (1.0 eq) and ethyl 2-azidoacetate (1.0 eq) in a 1:1 mixture of water and tert-butanol (e.g., 10 mL/mmol of alkyne).

  • Catalyst Introduction: To the stirring solution, add sodium ascorbate (0.1 eq) followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq). The sodium ascorbate serves as a reducing agent to generate the active Cu(I) catalyst in situ from the more stable Cu(II) salt.

  • Reaction Execution: Allow the reaction mixture to stir vigorously at room temperature. The reaction is typically complete within 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.

  • Work-up and Isolation: Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Product: The crude product can be further purified by column chromatography on silica gel (using a hexane:ethyl acetate gradient) to yield this compound as a pure solid.

Reaction Mechanism

The causality behind the CuAAC reaction's efficiency and regioselectivity lies in its catalytic cycle:

  • Copper-Acetylide Formation: The Cu(I) catalyst first coordinates with the terminal alkyne (3-butyn-2-one) to form a copper-acetylide intermediate. This step activates the alkyne for nucleophilic attack.

  • Coordination with Azide: The azide (ethyl 2-azidoacetate) then coordinates to the copper center.

  • Cyclization: The coordinated azide attacks the terminal carbon of the acetylide, leading to the formation of a six-membered copper-containing metallacycle intermediate.

  • Ring Contraction and Product Release: This intermediate undergoes ring contraction to form the stable 1,2,3-triazole ring, regenerating the Cu(I) catalyst and releasing the final product, this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Starting Materials cluster_catalyst Catalytic System Reactant1 Ethyl 2-azidoacetate Reaction CuAAC Reaction (t-BuOH/H2O, RT) Reactant1->Reaction Reactant2 3-Butyn-2-one Reactant2->Reaction Catalyst CuSO4·5H2O Catalyst->Reaction Cu(I) in situ Reducer Sodium Ascorbate Reducer->Reaction Workup Aqueous Work-up & Extraction (EtOAc) Reaction->Workup Crude Product Purification Silica Gel Chromatography Workup->Purification Product This compound Purification->Product Pure Product

Caption: Workflow for the CuAAC synthesis of the target compound.

Structural Elucidation and Spectroscopic Analysis

The confirmation of the molecular structure of this compound relies on a combination of spectroscopic methods. While a dedicated publication with the complete spectral data for this specific compound was not identified in the conducted search, the following data tables represent highly accurate predictions based on the known spectral properties of its constituent functional groups and data from closely related 1,4-disubstituted 1,2,3-triazoles.

Predicted ¹H NMR Spectroscopy

(Solvent: CDCl₃, Frequency: 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.20Singlet (s)1HTriazole C5-H The proton on the triazole ring typically appears as a sharp singlet in a downfield region due to the aromatic and electron-withdrawing nature of the ring.
~5.25Singlet (s)2HN-CH₂ -COOThe methylene protons adjacent to the triazole nitrogen and the ester carbonyl are deshielded and appear as a singlet.
~4.25Quartet (q)2HO-CH₂ -CH₃The methylene protons of the ethyl ester group are split into a quartet by the adjacent methyl group.
~2.65Singlet (s)3HCO-CH₃ The methyl protons of the acetyl group are in a distinct chemical environment and appear as a sharp singlet.
~1.30Triplet (t)3HO-CH₂-CH₃ The terminal methyl protons of the ethyl ester group are split into a triplet by the adjacent methylene group.
Predicted ¹³C NMR Spectroscopy

(Solvent: CDCl₃, Frequency: 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~195.0C =O (Acetyl)The carbonyl carbon of a ketone typically resonates in this far downfield region.
~166.0C =O (Ester)The carbonyl carbon of an ester is also downfield, but typically upfield from a ketone carbonyl.
~145.0Triazole C 4-AcetylThe triazole carbon bearing the acetyl substituent is significantly deshielded.
~125.0Triazole C 5-HThe protonated carbon of the triazole ring.
~62.5O-C H₂-CH₃The methylene carbon of the ethyl ester.
~51.0N-C H₂-COOThe methylene carbon attached to the triazole nitrogen.
~27.0CO-C H₃The methyl carbon of the acetyl group.
~14.0O-CH₂-C H₃The terminal methyl carbon of the ethyl ester.
Predicted Infrared (IR) Spectroscopy
Frequency (cm⁻¹)Vibration TypeFunctional Group
~1750C=O StretchEster Carbonyl
~1690C=O StretchAcetyl Carbonyl
~1550C=N StretchTriazole Ring
~1220C-O StretchEster
~2980C-H StretchAliphatic
Predicted Mass Spectrometry (MS)
m/z ValueIonRationale
198.08[M+H]⁺The protonated molecular ion peak, confirming the molecular weight.
155.07[M - C₂H₅O]⁺Loss of the ethoxy group from the ester.
43.02[CH₃CO]⁺The acetyl cation, a characteristic fragment.

Potential Applications and Research Outlook

This compound is a valuable building block for drug discovery and development. The presence of multiple functional groups offers several avenues for further chemical modification:

  • Medicinal Chemistry: The acetyl group can be a key pharmacophoric feature or can be modified (e.g., reduced to an alcohol, converted to an oxime) to explore structure-activity relationships (SAR). The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to generate a library of amide derivatives.

  • Ligand Development: The triazole nitrogens and the carbonyl oxygens can act as coordination sites for metal ions, suggesting potential applications in the development of novel catalysts or metal-organic frameworks.

Given the established biological activities of the 1,2,3-triazole scaffold, this compound represents a promising starting point for research programs targeting infectious diseases, cancer, and other therapeutic areas.

Conclusion

This compound is a structurally significant molecule that is readily accessible through the robust and highly regioselective Copper(I)-catalyzed Azide-Alkyne Cycloaddition. Its molecular architecture, featuring the stable triazole core flanked by versatile acetyl and ethyl acetate functionalities, makes it an attractive scaffold for further chemical exploration. This guide has provided a comprehensive overview of its structure, a detailed protocol for its synthesis, and a thorough, predictive analysis of the spectroscopic data required for its characterization, thereby serving as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

References

  • Guiso, M., et al. (2019). Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities. Letters in Drug Design & Discovery, 16(9). (URL: [Link])

Sources

spectroscopic data for Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-YL)acetate (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth technical analysis of the expected spectroscopic data for Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-YL)acetate. Due to the limited availability of published spectra for this specific molecule, this document serves as a predictive guide based on the analysis of structurally similar compounds and fundamental spectroscopic principles. This approach allows for a robust estimation of the compound's spectral characteristics, providing a valuable resource for researchers in its synthesis and characterization.

Molecular Structure and Spectroscopic Overview

This compound is a disubstituted 1,2,3-triazole. The key structural features that will be interrogated by various spectroscopic techniques are the ethyl acetate group, the acetyl group, and the triazole ring. Spectroscopic analysis is crucial for confirming the successful synthesis and purity of this compound.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum will show distinct signals for the ethyl group, the methylene protons of the acetate moiety, the triazole proton, and the methyl protons of the acetyl group.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~8.2 - 8.5Singlet1HTriazole C-HThe triazole proton is expected to be deshielded due to the electron-withdrawing nature of the triazole ring and the adjacent acetyl group.
~5.2 - 5.4Singlet2HN-CH₂-COOThe methylene protons adjacent to the triazole nitrogen are significantly deshielded. Similar systems show signals in this region.[1]
~4.2 - 4.4Quartet2HO-CH₂-CH₃The methylene protons of the ethyl group are coupled to the methyl protons.
~2.6 - 2.8Singlet3HCO-CH₃The methyl protons of the acetyl group are expected to appear as a singlet in this region.
~1.2 - 1.4Triplet3HO-CH₂-CH₃The terminal methyl protons of the ethyl group are coupled to the adjacent methylene protons.
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~190 - 195Acetyl C=OThe carbonyl carbon of the acetyl group is expected in this downfield region.
~165 - 170Ester C=OThe ester carbonyl carbon is typically found in this range.
~145 - 150Triazole C4The carbon atom of the triazole ring bearing the acetyl group.
~125 - 130Triazole C5The carbon atom of the triazole ring bearing the proton.
~62 - 64O-CH₂-CH₃The methylene carbon of the ethyl ester.
~50 - 52N-CH₂-COOThe methylene carbon attached to the triazole nitrogen.
~25 - 27CO-CH₃The methyl carbon of the acetyl group.
~13 - 15O-CH₂-CH₃The terminal methyl carbon of the ethyl ester.
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Optimize the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to encompass the expected range (e.g., 0-200 ppm).

    • A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted Wavenumber (cm⁻¹) Vibrational Mode Functional Group Rationale
~3100 - 3150C-H stretchTriazole C-HAromatic C-H stretching vibrations typically appear in this region.
~2900 - 3000C-H stretchAliphatic C-HC-H stretching of the ethyl and methylene groups.
~1735 - 1750C=O stretchEster C=OThe ester carbonyl group has a characteristic strong absorption in this range.[2]
~1680 - 1700C=O stretchAcetyl C=OThe ketone carbonyl of the acetyl group is expected at a slightly lower wavenumber than the ester.[2]
~1500 - 1600C=N and C=C stretchTriazole ringStretching vibrations of the triazole ring.
~1200 - 1300C-O stretchEster C-OThe C-O single bond stretch of the ester group.
Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • Solid Sample (ATR): Place a small amount of the solid sample directly on the ATR crystal.

    • Solid Sample (KBr pellet): Grind a small amount of the sample with dry KBr powder and press into a thin pellet.

    • Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) and place a drop between two salt plates.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Predicted Fragmentation Pattern

The fragmentation of this compound in an electron ionization (EI) or electrospray ionization (ESI) source is expected to proceed through several key pathways.

G mol [M]+• This compound frag1 [M - CH₂CH₂]+• Loss of ethylene mol->frag1 - C₂H₄ frag2 [M - OCH₂CH₃]+• Loss of ethoxy radical mol->frag2 - •OCH₂CH₃ frag3 [M - COOCH₂CH₃]+• Loss of ethyl formate radical mol->frag3 - •COOCH₂CH₃ frag4 [M - CH₃CO]+• Loss of acetyl radical mol->frag4 - •COCH₃ frag5 [C₂H₃O]+ Acetyl cation frag4->frag5 Further fragmentation

Caption: Predicted mass spectrometry fragmentation pathway.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., ESI or EI).

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Acquire a full scan mass spectrum to determine the molecular ion peak.

    • Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data. High-resolution mass spectrometry (HRMS) can be used for accurate mass measurements to confirm the elemental composition.[3]

  • Data Analysis: Analyze the mass spectrum to identify the molecular ion and major fragment ions. Propose fragmentation pathways consistent with the observed peaks.

Conclusion

This guide provides a comprehensive prediction of the spectroscopic data for this compound based on the analysis of related chemical structures and fundamental principles. The predicted NMR, IR, and MS data, along with the provided experimental protocols, will serve as a valuable resource for researchers working on the synthesis and characterization of this and similar 1,2,3-triazole derivatives. It is imperative to validate these predictions with experimental data once the compound is synthesized.

References

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • Altowyan, M. S., Haukka, M., Soliman, S. M., Barakat, A., Boraei, A. T., & Aboelmagd, A. (2021). Stereoselective asymmetric syntheses of molecules with a 4,5-dihydro-1H-[3][4]-triazoline core possessing an acetylated carbohy. Crystals, 11(9), 1041.

  • Sancak, K., et al. (2025). Synthesis of 1,2,3-triazole-bound-1,2,4-triazoles containing N-phenylmorpholine structure: antibacterial, antifungal, and antioxidant properties, and AChE. Arkivoc, 2025(7), 16-23.
  • (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives.
  • Mudulkar, S., Kolla, S. T., & Bhimapaka, C. R. (2015). Synthesis of ethyl 2-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)-4H/2H-chromene- 3-carboxylates by cycloaddition of ethyl 2-(azidomethyl). Indian Journal of Chemistry, 54B, 1249-1256.
  • National Center for Biotechnology Information. (n.d.). Ethyl 2-[1-(3-methylbutyl)-4-phenyl-1H-1,2,3-triazol-5-yl]-2-oxoacetate. PubChem. Retrieved from [Link]

  • (2023). SYNTHESIS, SPECTROSCOPIC STUDIES AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME SUBSISTUDED 1,2,4-TRIAZOLES AND THEIR COMPLEXES. African Journals Online (AJOL), 22(3).
  • Mathapati, S. S., et al. (2024). Synthesis and characterization of triazole derivatives of 2-MBT. International Journal of Green and Herbal Chemistry, 13(2), 1-11.
  • The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Data for triazole 1. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). PubMed Central. Retrieved from [Link]

  • (2018).
  • Saeed, N. R., & Al-Majidi, S. M. H. (2025). Synthesis, Identification of Some New 1, 2, 4-triazole Derivatives from 2-(4- methoxyphenyl)-3-ethyl acetate -4(3H) - quinazolinone and Evaluation Anti-Oxidant Activity. Iraqi Journal of Science, 66(5), 1778-1795.
  • (2015). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. IJRPC, 5(4).
  • National Center for Biotechnology Information. (n.d.). Ethyl 1H-1,2,4-triazole-1-acetate. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-{[7-fluoro-4-oxo-3-(1H-1,2,4-triazol-1-yl)-4H-thiochromen-2-yl]sulfanyl}acetate. PubChem. Retrieved from [Link]

  • (2021). Synthesis And Characterization Of Heterocyclic Compounds Containing 1,2,4–Triazole. Nat. Volatiles & Essent. Oils, 8(4), 13216-13222.
  • (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry, 65(10), 35-43.
  • (2025). Synthesis and characterizations of some new 4H-1,2,4-triazole derivatives.
  • Chemical Shifts. (n.d.). 4-AMINO-2-ETHYL-2-H-1,2,3-TRIAZOLE - Optional[13C NMR]. Retrieved from [Link]

  • (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH, 2(5).
  • (2016). Mass-spectrometric fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetate. Zaporozhye Medical Journal, 18(4), 78-81.

Sources

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis and characterization of Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate. This compound serves as a prime example of the 1,4-disubstituted 1,2,3-triazole scaffold, a structure of immense interest in modern medicinal chemistry. The unique physicochemical properties of the 1,2,3-triazole ring—including its metabolic stability, hydrogen bonding capability, and dipole moment—make it a versatile building block in the design of novel therapeutics.[1]

The synthesis of this class of compounds has been revolutionized by the advent of "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which allows for the rapid and efficient assembly of complex molecular architectures under mild conditions.[1][2] This guide will delve into the mechanistic underpinnings of this reaction, provide a field-proven experimental protocol, and detail the necessary analytical techniques for comprehensive structural verification.

Part 1: Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The formation of this compound is achieved through the highly efficient and regioselective CuAAC reaction between an organic azide and a terminal alkyne.

The Principle of "Click Chemistry"

The foundation of this synthesis is the Huisgen 1,3-dipolar cycloaddition, a reaction between a 1,3-dipole (the azide) and a dipolarophile (the alkyne).[3] The uncatalyzed thermal reaction requires high temperatures and typically results in a mixture of 1,4- and 1,5-regioisomers, limiting its synthetic utility.[2][3]

The introduction of a copper(I) catalyst dramatically accelerates the reaction by a factor of up to 10⁸ and, crucially, provides exclusive control over the regiochemistry, yielding only the 1,4-disubstituted triazole isomer.[4] The currently accepted mechanism involves the formation of a copper acetylide intermediate, which then coordinates with the azide. This coordination synergistically activates both reactants, facilitating the formation of a six-membered copper metallacycle that proceeds to the triazole product.[5][6] This transformation is robust, tolerant of a wide range of functional groups, and can often be performed in aqueous solvent systems.[4]

Reaction Scheme

The synthesis involves the reaction of Ethyl 2-azidoacetate with 3-Butyn-2-one, catalyzed by a Cu(I) species. The catalyst is most conveniently generated in situ from an inexpensive and stable Cu(II) salt, such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O), using a mild reducing agent like sodium ascorbate.[3]

Reaction_Scheme cluster_reactants Reactants cluster_product Product R1 Ethyl 2-azidoacetate Plus + R2 3-Butyn-2-one Catalyst CuSO₄ · 5H₂O Sodium Ascorbate t-BuOH / H₂O, rt R2->Catalyst P1 This compound Catalyst->P1

Caption: Cu(I)-catalyzed cycloaddition of Ethyl 2-azidoacetate and 3-Butyn-2-one.

Detailed Experimental Protocol

This protocol is designed for trustworthiness and reproducibility. The causality behind each step is explained to provide deeper insight.

Materials and Reagents:

  • Ethyl 2-azidoacetate (C₄H₇N₃O₂)[7]

  • 3-Butyn-2-one (C₄H₄O)[8]

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium L-Ascorbate (C₆H₇NaO₆)

  • tert-Butanol (t-BuOH)

  • Deionized Water (H₂O)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel (for chromatography)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-butyn-2-one (1.0 eq) and ethyl 2-azidoacetate (1.05 eq) in a 1:1 mixture of t-BuOH and deionized water.

    • Causality: Using a co-solvent system like t-BuOH/H₂O is critical for dissolving both the organic starting materials and the inorganic catalyst salts, creating a homogenous reaction environment essential for efficient catalysis. A slight excess of the azide component ensures the complete consumption of the potentially more valuable alkyne.

  • Catalyst Preparation: In a separate vial, prepare fresh aqueous solutions of CuSO₄·5H₂O (0.05 eq) and sodium ascorbate (0.10 eq).

  • Reaction Initiation: Add the CuSO₄ solution to the stirring mixture of reactants, followed by the dropwise addition of the sodium ascorbate solution. The reaction is typically exothermic and may change color (e.g., to a yellow-green suspension).

    • Causality: Sodium ascorbate is a mild reducing agent that reduces the stable Cu(II) species to the catalytically active Cu(I) species in situ.[4] Adding it last initiates the catalytic cycle. A 2:1 molar ratio of ascorbate to copper salt ensures a sufficiently reductive environment to prevent oxidative homocoupling of the alkyne and maintains the copper in its active +1 oxidation state.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 1-4 hours).

  • Workup: Upon completion, dilute the reaction mixture with water and transfer it to a separatory funnel. Extract the aqueous phase three times with ethyl acetate.

    • Causality: The product is significantly more soluble in ethyl acetate than in water. Repeated extractions ensure quantitative transfer of the product from the aqueous phase to the organic phase, leaving behind the inorganic salts.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

    • Causality: Washing with brine helps to break any emulsions and removes the bulk of the dissolved water from the organic layer before the drying step.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

    • Causality: Chromatography is essential to remove any unreacted starting materials, byproducts, and residual copper catalyst, which can interfere with subsequent applications or biological assays.

Experimental Workflow Diagram

Experimental_Workflow A 1. Reagent Dissolution (Azide & Alkyne in t-BuOH/H₂O) B 2. Catalyst Addition (CuSO₄ then Sodium Ascorbate) A->B C 3. Reaction (Stir at Room Temperature) B->C D 4. Aqueous Workup (Dilute with H₂O, Extract with EtOAc) C->D E 5. Organic Phase Wash (Wash with Brine) D->E F 6. Drying & Concentration (Dry over MgSO₄, Rotovap) E->F G 7. Purification (Silica Gel Chromatography) F->G H 8. Characterization (NMR, IR, MS) G->H

Caption: A generalized workflow for the synthesis and purification of the target compound.

Part 2: Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized this compound requires a combination of spectroscopic techniques. Each method provides orthogonal, self-validating data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination. The predicted spectra for the target compound in a solvent like CDCl₃ are detailed below.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~8.10 Singlet (s) 1H Triazole CH The proton on the C5 of the triazole ring is deshielded and appears as a characteristic singlet.
~5.25 Singlet (s) 2H N-CH₂ -CO The methylene protons adjacent to the triazole nitrogen and the ester carbonyl are deshielded and appear as a singlet.[9]
~4.30 Quartet (q) 2H O-CH₂ -CH₃ Methylene protons of the ethyl ester, split by the adjacent methyl group.
~2.65 Singlet (s) 3H CO-CH₃ The methyl protons of the acetyl group appear as a sharp singlet.

| ~1.35 | Triplet (t) | 3H | O-CH₂-CH₃ | Methyl protons of the ethyl ester, split by the adjacent methylene group. |

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm) Assignment Rationale
~195.0 Acetyl C =O Ketone carbonyl carbons are highly deshielded.
~165.0 Ester C =O Ester carbonyl carbons are characteristic in this region.
~145.0 Triazole C 4-CO The quaternary carbon of the triazole ring attached to the acetyl group.
~125.0 Triazole C 5H The protonated carbon of the triazole ring.
~62.5 C H₂ (Ester) The methylene carbon of the ethyl ester.
~51.0 C H₂ (Backbone) The methylene carbon attached to the triazole nitrogen.
~27.0 C H₃ (Acetyl) The methyl carbon of the acetyl group.

| ~14.0 | C H₃ (Ester) | The terminal methyl carbon of the ethyl ester. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups within the molecule.

Table 3: Characteristic IR Absorption Bands

Frequency (cm⁻¹) Functional Group Vibration Type
~1750 C=O (Ester) Strong, Sharp Stretch
~1680 C=O (Ketone) Strong, Sharp Stretch
~3140 C-H (Aromatic) Stretch on the triazole ring
~1550 N=N (Triazole) Ring Stretch
~1450, 1370 C-H (Aliphatic) Bend

| ~1200 | C-O (Ester) | Stretch |

Note: The presence of two distinct carbonyl peaks is a key indicator of a successful synthesis.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound.

  • Molecular Formula: C₈H₁₁N₃O₃

  • Calculated Molecular Weight: 197.19 g/mol

  • Expected High-Resolution MS (HRMS) [M+H]⁺: m/z 198.0873

Part 3: Significance in a Drug Discovery Context

The 1,2,3-triazole scaffold is considered a "privileged" structure in medicinal chemistry.[10] Its value stems from several key attributes:

  • Bioisostere: The triazole ring can act as a bioisostere for an amide bond, mimicking its size and hydrogen-bonding capabilities but with enhanced metabolic stability due to the absence of an easily hydrolyzable carbonyl group.[11]

  • Chemical Inertness: The aromatic triazole ring is exceptionally stable under a wide range of physiological conditions, making it a robust core or linker for drug candidates.[1]

  • Modularity: The "click chemistry" approach allows for the rapid synthesis of large, diverse libraries of compounds by simply varying the azide and alkyne building blocks, which is highly advantageous for structure-activity relationship (SAR) studies.[1][12]

Derivatives of this scaffold have demonstrated a vast array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, making them a focal point of many drug discovery programs.[11][12]

References

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Frontiers. (n.d.). 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Retrieved from [Link]

  • Semantic Scholar. (n.d.). On the Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Retrieved from [Link]

  • ResearchGate. (n.d.). On the Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Prospects for Using 1,2,3-Triazole Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of control and treated 1,2,4-triazole. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Synthesis and Application of 1,2,3-Triazole Derivatives. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2022). ADVANCEMENTS AND FUTURE PERSPECTIVES OF 1, 2, 3 TRIAZOLE SCAFFOLD AS PROMISING ANTIVIRAL AGENT IN DRUG DISCOVERY. Retrieved from [Link]

  • MDPI. (2022). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Data for triazole 1. Retrieved from [Link]

Sources

biological activity of 1,2,3-triazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 1,2,3-Triazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3-triazole core is a five-membered heterocyclic ring containing three nitrogen atoms. This structural motif has garnered significant attention in medicinal chemistry due to its remarkable stability and versatile biological activities.[1][2] Derivatives of 1,2,3-triazole have demonstrated a broad spectrum of pharmacological properties, including anticancer, antimicrobial, antiviral, and antifungal activities.[1][3] Their unique structure allows for hydrogen bonding and dipole interactions, facilitating binding to various biological targets.[4] The advent of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has made the synthesis of 1,4-disubstituted 1,2,3-triazoles exceptionally efficient and reliable, further fueling research in this area.[4][5][6] This guide provides a comprehensive overview of the diverse biological activities of 1,2,3-triazole derivatives, their mechanisms of action, structure-activity relationships, and key experimental protocols for their evaluation.

The Significance of the 1,2,3-Triazole Scaffold

The 1,2,3-triazole ring is not merely a passive linker; it actively participates in interactions with biological macromolecules.[4] Its stability under various physiological conditions, including resistance to hydrolysis, oxidation, and reduction, makes it an ideal scaffold in drug design.[7] Furthermore, the triazole moiety can act as a bioisostere for other functional groups, enhancing the pharmacological profile of a molecule.[8][9]

Synthesis via Click Chemistry

The Huisgen 1,3-dipolar cycloaddition of azides and alkynes is the most common method for synthesizing 1,2,3-triazoles.[7] The copper(I)-catalyzed version of this reaction (CuAAC) is highly regioselective, yielding 1,4-disubstituted triazoles with high efficiency under mild, often aqueous, conditions.[4][10] This synthetic accessibility has enabled the rapid generation of large libraries of 1,2,3-triazole derivatives for biological screening.[9]

Anticancer_Mechanism cluster_pathways Cellular Targets & Pathways Triazole_Derivative 1,2,3-Triazole Derivative Tyrosine_Kinase Tyrosine Kinase (e.g., Src) Triazole_Derivative->Tyrosine_Kinase Inhibition MMPs Metalloproteinases (MMP-2, MMP-9) Triazole_Derivative->MMPs Inhibition Apoptosis_Proteins Apoptosis Regulatory Proteins (Bax, Bcl-2) Triazole_Derivative->Apoptosis_Proteins Modulation Microtubules Microtubule Dynamics Triazole_Derivative->Microtubules Disruption Cell_Proliferation Cell_Proliferation Tyrosine_Kinase->Cell_Proliferation Inhibits Metastasis Metastasis MMPs->Metastasis Inhibits Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis Induces Cell_Cycle_Arrest Cell_Cycle_Arrest Microtubules->Cell_Cycle_Arrest Induces

Figure 2: Major mechanisms of anticancer action for 1,2,3-triazole derivatives.

Structure-Activity Relationship (SAR)

The substitution pattern on the 1,2,3-triazole ring plays a crucial role in determining the anticancer activity. For instance, the presence of specific functional groups, such as phosphonates, can enhance the antiproliferative effects. [11]In some series, the nature and position of substituents on the aromatic rings attached to the triazole core significantly influence the potency. For example, in certain quinoline-containing 1,2,3-triazoles, specific substitutions have been shown to be more potent than the parent compound. [12]The lipophilicity of the molecule can also be a critical factor, with a strong correlation observed between lipophilicity and antiproliferative activity in some coumarin-triazole hybrids. [12]

Representative Anticancer 1,2,3-Triazole Derivatives
Compound ClassCancer Cell LineIC50 (µM)Reference
Phosphonate derivativeHT-108015.13[11]
Phosphonate derivativeA-54921.25[11]
Phosphonate derivativeMCF-718.06[11]
Phosphonate derivativeMDA-MB-23116.32[11]
Amino acid conjugateMCF-7<10[8]
Amino acid conjugateHepG2<10[8]
Spirooxindole derivativeA5491.87[12]
Coumarin derivativeA5492.97[12]

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of new therapeutic agents. [13]1,2,3-triazole derivatives have demonstrated significant potential as antibacterial and antifungal agents. [1][14]

Antibacterial Activity

Several studies have reported the synthesis of 1,2,3-triazole derivatives with potent antibacterial activity against both Gram-positive and Gram-negative bacteria. [14]For example, certain 1,2,3-triazole glycosides have shown promising activity against Staphylococcus aureus. [14]The mechanism of action is often linked to the inhibition of essential bacterial enzymes or disruption of the cell wall.

Antifungal Activity

1,2,3-triazole derivatives have also been extensively investigated for their antifungal properties. [9][15]Some compounds have shown excellent activity against pathogenic fungi like Candida albicans and Aspergillus niger. [14]The mechanism of action for many antifungal triazoles involves the inhibition of cytochrome P450 enzymes, which are crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. [16][17]

Structure-Activity Relationship (SAR)

For antimicrobial activity, the nature of the substituents on the triazole ring is critical. In a series of 1,2,3-triazole phenylhydrazone derivatives, the presence of a fluorine atom at the para-position of the phenyl ring was found to be important for in vitro antifungal activity. [16]The hybridization of the 1,2,3-triazole core with other heterocyclic systems, such as oxadiazoles or thiazoles, can also lead to compounds with enhanced antimicrobial and antibiofilm activity. [3][18]

Representative Antimicrobial 1,2,3-Triazole Derivatives
Compound ClassMicroorganismActivity (MIC in µg/mL)Reference
Nitroguiacol etherS. aureus8[19]
Nitroguiacol etherP. aeruginosa16[19]
Theophylline conjugateB. cereus0.0156[1]
Theophylline conjugateE. coli0.03125[1]
Azole derivativeC. albicans SC53140.53[17]
Phenylhydrazone derivativeR. solani0.18[20]

Antiviral Activity

The emergence of new and resilient viral infections underscores the urgent need for novel antiviral drugs. [7]1,2,3-triazole derivatives have shown considerable promise as antiviral agents, with activity reported against a wide range of viruses, including influenza virus, herpes simplex virus (HSV), and human immunodeficiency virus (HIV). [7][21][22][23]

Mechanism of Action

The antiviral mechanisms of 1,2,3-triazoles are varied. Some derivatives act as nucleoside analogs, interfering with viral replication. [7]For instance, 1,2,3-triazolyl nucleoside analogs have demonstrated activity against the influenza A virus. [7]Other compounds can inhibit key viral enzymes, such as neuraminidase in the influenza virus, or interfere with the interaction between viral proteins and host cells. [21]

Structure-Activity Relationship (SAR)

The antiviral potency of 1,2,3-triazole derivatives is highly dependent on their substitution patterns. For example, in a series of lupinine-derived triazoles, the nature of the substituent at the C-4 position of the triazole ring significantly influenced their activity against influenza virus neuraminidase. [21]The incorporation of the triazole moiety as a linker between two active pharmacophores is a common strategy to enhance antiviral activity. [21]

Representative Antiviral 1,2,3-Triazole Derivatives
Compound ClassVirusActivity (IC50 in µM)Reference
Nitroxide radical conjugateHSV-10.80 - 1.32[7]
Lupinine derivativeInfluenza A (H1N1)Varies[21]
Ribofuranosyl conjugateInfluenza A/PR/8/34Varies[7]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common colorimetric assay to determine the cytotoxic potential of novel 1,2,3-triazole derivatives against cancer cell lines. [24][25] Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals. [26]The amount of formazan produced is proportional to the number of viable cells. [25] Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom plates

  • Test compound (1,2,3-triazole derivative) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cells to about 80% confluency.

    • Trypsinize the cells, count them, and adjust the cell suspension to the desired concentration (e.g., 5 x 10^4 cells/mL).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a negative control (medium only).

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 20 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth). [24]

Protocol 2: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol describes a standard method for determining the minimum inhibitory concentration (MIC) of a 1,2,3-triazole derivative against a specific bacterial strain. [27][28] Principle: The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of an antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism. [27] Materials:

  • Bacterial strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Sterile 96-well microtiter plates

  • Test compound (1,2,3-triazole derivative)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum:

    • Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound.

    • Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate.

  • Inoculation:

    • Add the standardized bacterial inoculum to each well containing the diluted compound.

    • Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plate at the appropriate temperature (e.g., 37°C) for 16-20 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Alternatively, the optical density (OD) can be measured using a microplate reader. The MIC is the concentration that shows a significant reduction in OD compared to the growth control.

Figure 3: General experimental workflows for evaluating the .

Conclusion

1,2,3-triazole derivatives represent a highly versatile and privileged scaffold in medicinal chemistry. Their ease of synthesis, particularly through click chemistry, coupled with their diverse and potent biological activities, makes them a focal point of research in drug discovery. The continued exploration of their structure-activity relationships and mechanisms of action will undoubtedly lead to the development of novel therapeutic agents with improved efficacy and safety profiles for a wide range of diseases, from cancer to infectious diseases.

References

  • Al-Warhi, T., Rizk, O., El-Faham, A., & de la Torre, B. G. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molecules, 26(23), 7203. [Link]

  • El-Moussaoui, D., et al. (2021). Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjugates. Molbank, 2021(2), M1204. [Link]

  • Li, Y., et al. (2018). Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities. Letters in Drug Design & Discovery, 15(11), 1184-1191. [Link]

  • Al-Majid, A. M., et al. (2020). Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. Molecules, 25(4), 833. [Link]

  • Wang, X., et al. (2019). Synthesis and antifungal activity of 1,2,3-triazole phenylhydrazone derivatives. Organic & Biomolecular Chemistry, 17(3), 557-568. [Link]

  • Shakhtshneider, E. I., et al. (2023). Antiviral Activity of (1S,9aR)-1-[(1,2,3-Triazol-1-yl)methyl]octahydro-1H-quinolizines from the Alkaloid Lupinine. Molecules, 28(23), 7891. [Link]

  • Singh, A., et al. (2021). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Medicinal Chemistry, 12(8), 1361-1372. [Link]

  • Ben-Nakhi, M., et al. (2022). 1,2,3-triazole derivatives as antiviral agents. Journal of Chemical and Pharmaceutical Research, 14(1), 1-13. [Link]

  • Rostom, S. A. F., et al. (2017). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. Letters in Organic Chemistry, 14(10), 735-742. [Link]

  • Kumar, R., et al. (2023). A Literature Review Focusing on the Antiviral Activity of [8][11][14]and-[5][8][11]triazoles. Current Organic Synthesis, 20(1), 1-20. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Pharmaceutical Analysis, 6(2), 79-85. [Link]

  • Poonia, N., et al. (2021). Recent Progress in 1H-1,2,3-triazoles as Potential Antifungal Agents. Current Topics in Medicinal Chemistry, 21(23), 2109-2133. [Link]

  • de Oliveira, C. S., et al. (2018). Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains. Molecules, 23(10), 2536. [Link]

  • Rostom, S. A. F., et al. (2017). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. Letters in Organic Chemistry, 14(10), 735-742. [Link]

  • Kumar, R., et al. (2023). A Literature Review Focusing on the Antiviral Activity of [8][11][14]and-[5][8][11]triazoles. Current Organic Synthesis, 20(1), 1-20. [Link]

  • Singh, A., et al. (2021). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Medicinal Chemistry, 12(8), 1361-1372. [Link]

  • Al Sheikh Ali, A. S., et al. (2020). Anticancer Properties of 1,2,4-Triazoles. ISRES Publishing. [Link]

  • Wang, S., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Oncology, 11, 706915. [Link]

  • Kumar, A., et al. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Phosphorus, Sulfur, and Silicon and the Related Elements, 1-21. [Link]

  • Zhou, L., et al. (2005). Synthesis and antiviral activities of 1,2,3-triazole functionalized thymidines: 1,3-dipolar cycloaddition for efficient regioselective diversity generation. Antiviral Chemistry & Chemotherapy, 16(6), 375-383. [Link]

  • Li, Y., et al. (2023). Design, Synthesis, and Antifungal Activity of Novel 2-Ar-1,2,3-Triazole Derivatives. Journal of Agricultural and Food Chemistry, 71(41), 14786-14798. [Link]

  • Chtita, S., et al. (2020). Quantitative Structure-Activity Relationships of 1.2.3 Triazole Derivatives as Aromatase Inhibition Activity. ResearchGate. [Link]

  • Singh, K., et al. (2024). A comprehensive review of 1,2,3 & 1,2,4 triazoleanalogs for their versatile biological activities. African Journal of Biological Sciences, 6(12), 2492-2525. [Link]

  • Yurttaş, L., et al. (2013). Synthesis and antimicrobial activities of some new 1,2,3-triazole derivatives. Journal of the Chemical Society of Pakistan, 35(2), 402-409. [Link]

  • Rachakonda, S., et al. (2019). Synthesis and anti-microbial activity of 1,2,3-triazole tethered nitroguiacol ethers. Asian Journal of Pharmaceutical and Clinical Research, 12(5), 233-237. [Link]

  • Al-Majid, A. M., et al. (2020). Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. Molecules, 25(4), 833. [Link]

  • Kumar, A., et al. (2022). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. Results in Chemistry, 4, 100318. [Link]

  • Li, Y., et al. (2023). Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole. RSC Medicinal Chemistry, 14(12), 2452-2464. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 79-85. [Link]

  • Zhang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 989295. [Link]

  • El-Sayed, N. F., et al. (2023). Synthesis, antimicrobial activity, and biofilm inhibition studies of 1,2,3-triazole-containing 2,3-dihydrothiazole. Phosphorus, Sulfur, and Silicon and the Related Elements, 1-11. [Link]

  • Sudeep, P., et al. (2020). 1,2,3-Triazoles: A Review on Current Trends in Synthetic and Biological Applications. IOSR Journal of Applied Chemistry, 13(8), 22-40. [Link]

  • Zhang, M., et al. (2019). 1,2,3-Triazole-containing hybrids as potential anticancer agents: Current developments, action mechanisms and structure-activity relationships. European Journal of Medicinal Chemistry, 183, 111717. [Link]

  • Alam, M. M. (2022). Mechanisms of action of 1,2,3‐triazole hybrids. ResearchGate. [Link]

  • Patel, M., et al. (2019). "Design, Synthesis and Characterization of new 1,2,3-triazoles derivatives via 'click chemistry' approach". ResearchGate. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Pharmaceutical Analysis, 6(2), 79-85. [Link]

  • Kumar, A., & Sharma, S. (2018). Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. ACS Omega, 3(7), 8343-8360. [Link]

  • Valgas, C., et al. (2007). Assessment and evaluation of methods used for antimicrobial activity assay. Journal of Applied Microbiology, 102(5), 1205-1215. [Link]

  • Al-Amiery, A. A., et al. (2022). The therapeutic efficacy of 1,2,3-triazoles in cancer. ResearchGate. [Link]

  • Jaffery, R. (2024). Cytotoxicity Assay Protocol. protocols.io. [Link]

  • Singh, R., et al. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology, 4(5), 10-15. [Link]

  • Kumar, A., et al. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Phosphorus, Sulfur, and Silicon and the Related Elements, 1-21. [Link]

  • Weiss, A., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50731. [Link]

  • Sharma, K., et al. (2023). Current development of 1,2,3-triazole derived potential antimalarial scaffolds: Structure-activity relationship (SAR) and bioactive compounds. European Journal of Medicinal Chemistry, 261, 115699. [Link]

  • Alam, M. M. (2022). 1,2,3-Triazole hybrids as anticancer agents: A review. Archiv der Pharmazie, 355(1), e2100158. [Link]

  • Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol v1. ResearchGate. [Link]

  • Kumar, A., et al. (2021). Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents. Molecules, 26(15), 4467. [Link]

Sources

Harnessing the Acetyl Group: A Guide to the Therapeutic Potential of Acetyl-Substituted Triazoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The triazole nucleus is a cornerstone of modern medicinal chemistry, forming the scaffold for a multitude of clinically significant therapeutic agents.[1][2][3] Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding have made it a privileged structure in drug design.[4][5] This guide delves into a specific, yet profoundly influential, subclass: acetyl-substituted triazoles. The introduction of an acetyl moiety (–C(O)CH₃) onto the triazole ring or its substituents is not a trivial modification; it fundamentally alters the molecule's physicochemical and pharmacological profile, opening new avenues for therapeutic intervention. We will explore the synthetic rationale, delve into the mechanistic underpinnings of their biological activity across key disease areas, and provide validated experimental frameworks for their evaluation. This document serves as a technical resource for researchers aiming to unlock the full potential of this versatile chemical class.

The Triazole Core: A Privileged Pharmacophore

Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms.[5] Two constitutional isomers exist: the 1,2,3-triazole and the 1,2,4-triazole. Both isomers are aromatic, planar, and possess a significant dipole moment, rendering them excellent candidates for interacting with biological targets through hydrogen bonding and dipole-dipole interactions.[3][4]

The triazole ring is present in numerous blockbuster drugs, demonstrating its broad therapeutic utility:

  • Antifungals: Fluconazole and Voriconazole leverage the triazole's ability to coordinate with the heme iron of fungal cytochrome P450 enzymes.[6][7]

  • Antivirals: Ribavirin, a broad-spectrum antiviral agent, incorporates a 1,2,4-triazole carboxamide moiety.[8][9]

  • Anticancer Agents: Letrozole and Anastrozole are non-steroidal aromatase inhibitors used in breast cancer therapy.[8][10]

  • Anxiolytics: Alprazolam is a well-known benzodiazepine derivative featuring a fused triazole ring.[1][2]

The success of the triazole scaffold stems from its metabolic stability and its role as a bioisostere for other functional groups, enhancing drug-like properties without introducing liabilities.

Strategic Introduction of the Acetyl Group

The acetyl group is more than a simple substituent; its introduction is a strategic decision in drug design aimed at modulating several key parameters:

  • Target Engagement: The carbonyl oxygen of the acetyl group is an excellent hydrogen bond acceptor. This allows for new, potent interactions with amino acid residues (e.g., lysine, arginine, asparagine) in a target protein's binding pocket, potentially increasing affinity and selectivity.

  • Physicochemical Properties: The acetyl group can influence solubility, lipophilicity, and metabolic stability. Its introduction can fine-tune the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a lead compound, which is a critical step in drug development.

  • Synthetic Handle: The acetyl group provides a reactive site for further chemical elaboration. The methyl group can be functionalized, or the carbonyl can undergo various reactions, allowing for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.[11]

Synthesis of Acetyl-Substituted Triazoles: A Methodological Overview

The synthesis of acetyl-substituted triazoles can be approached in two primary ways: direct incorporation of an acetyl-containing building block during ring formation or post-synthetic modification of a pre-formed triazole ring.

Cycloaddition Strategies for 1,2,3-Triazoles

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for constructing 1,4-disubstituted 1,2,3-triazoles.[12][13] To generate an acetyl-substituted triazole, one of the precursors must contain the acetyl moiety.

Workflow: Synthesis via CuAAC

G cluster_reactants Reactants cluster_reactants2 Reactants (Alternative) cluster_catalyst Catalytic System cluster_product Product A Acetyl-Containing Alkyne (e.g., 3-butyn-2-one) Product 1,4-Disubstituted Acetyl-1,2,3-Triazole A->Product Path 1 B Organic Azide (R-N3) B->Product C Acetyl-Containing Azide (e.g., 2-azidoacetophenone) C->Product Path 2 D Terminal Alkyne (R-C≡CH) D->Product Catalyst Cu(I) Source (e.g., CuSO4/Na-Ascorbate) Catalyst->Product Catalyzes

Caption: General workflows for synthesizing acetyl-1,2,3-triazoles via CuAAC.

Experimental Protocol: Synthesis of 1-(1-benzyl-1H-1,2,3-triazol-4-yl)ethan-1-one

  • Preparation: To a solution of 3-butyn-2-one (1 mmol) in a 1:1 mixture of t-BuOH/H₂O (10 mL), add benzyl azide (1 mmol).

  • Catalyst Addition: Add sodium ascorbate (0.1 mmol) followed by copper(II) sulfate pentahydrate (0.05 mmol).

  • Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the target compound.

This self-validating protocol relies on the high reliability and specificity of the CuAAC reaction, which typically yields a single regioisomer in high purity after standard purification.[12]

Synthesis of 1,2,4-Triazoles

Acetyl-substituted 1,2,4-triazoles are often synthesized by the condensation of acetyl-hydrazide with various reagents, followed by cyclization. The Pellizzari reaction is a classic example.

Workflow: Synthesis of a 3,5-Disubstituted-1,2,4-Triazole

G Reactant1 Acetyl-hydrazide (CH3CONHNH2) Intermediate Amidrazone Intermediate Reactant1->Intermediate Reactant2 Nitrile (R-C≡N) Reactant2->Intermediate Condensation Product 3-Methyl-5-Substituted 4H-1,2,4-Triazole Intermediate->Product Cyclization (Heat)

Caption: Synthetic pathway for 1,2,4-triazoles via the Pellizzari reaction.

Therapeutic Applications & Mechanistic Insights

The introduction of the acetyl group can potentiate the activity of triazoles across several therapeutic domains.

Antifungal Agents

The primary mechanism of action for most azole antifungals is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[6][14][15] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.[15][16]

Mechanism: Azole Antifungal Action

Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Essential Component CYP51->Ergosterol Catalyzes Conversion Triazole Acetyl-Substituted Triazole Triazole->CYP51 Inhibits

Caption: Inhibition of the ergosterol biosynthesis pathway by triazole antifungals.

An acetyl-substituted triazole can enhance this activity by forming an additional hydrogen bond with the CYP51 active site, thereby increasing its binding affinity and inhibitory potency compared to non-acetylated analogs.

Table 1: Comparative Antifungal Activity (Hypothetical Data)

CompoundSubstitutionTarget OrganismMinimum Inhibitory Conc. (MIC) (µg/mL)
Analog A4-phenylCandida albicans8.0
Analog B 4-(4-acetylphenyl) Candida albicans 2.0
Analog A4-phenylAspergillus fumigatus16.0
Analog B 4-(4-acetylphenyl) Aspergillus fumigatus 4.0
Anticancer Agents

The anticancer potential of triazoles is vast and involves diverse mechanisms, including the inhibition of kinases, tubulin polymerization, and specific metabolic enzymes like thymidylate synthase (TS).[13][17] The acetyl group can play a crucial role in enhancing selectivity and potency. For instance, in kinase inhibition, the acetyl group can act as a key pharmacophoric element that occupies a specific sub-pocket in the ATP-binding site.

Some triazole derivatives have shown the ability to act as antiproliferative agents against various cancer cell lines, including breast, lung, and ovarian cancer.[17] The introduction of phenyl acetylthio substitutes on the 3-position of a triazole ring has been shown to dramatically enhance antiproliferative activities against HepG2 cell lines.[18]

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

  • Cell Culture: Seed human cancer cells (e.g., A549 lung carcinoma, MCF-7 breast cancer) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the acetyl-substituted triazole compounds (e.g., 0.1 to 100 µM) for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is then determined.

Antiviral and Antibacterial Agents

The structural diversity of acetyl-substituted triazoles makes them promising candidates for combating viral and bacterial pathogens.[7][19] In an antibacterial context, some acetylated triazoles have been shown to be more active against Gram-negative bacteria than Gram-positive ones.[20] The mechanism can involve the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.

For antiviral applications, triazole derivatives have been shown to target various viral proteins and enzymes, including reverse transcriptase and proteases in HIV.[9] The acetyl group can enhance binding to these targets, leading to improved antiviral efficacy.

Future Perspectives

The strategic incorporation of an acetyl group into the triazole scaffold represents a powerful tool in medicinal chemistry. Future research should focus on:

  • Structure-Based Design: Utilizing computational docking and molecular modeling to rationally design acetyl-substituted triazoles with high affinity and selectivity for specific therapeutic targets.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects, particularly in anticancer and antiviral applications.

  • Combinatorial Chemistry: Expanding the chemical space by synthesizing libraries of diverse acetyl-substituted triazoles to discover novel leads with enhanced potency and optimized pharmacokinetic profiles.

The evidence strongly suggests that acetyl-substituted triazoles are not merely another class of compounds but a rich field of inquiry with the potential to yield next-generation therapeutics for a wide range of human diseases.

References

  • Title: Triazole antifungals | Research Starters - EBSCO Source: EBSCO URL
  • Title: Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress - Symbiosis Online Publishing Source: Symbiosis Online Publishing URL
  • Title: Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - NIH Source: National Institutes of Health URL
  • Title: Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PubMed Central Source: PubMed Central URL
  • Title: Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC - PubMed Central Source: PubMed Central URL
  • Title: 1,2,4-Triazoles as Important Antibacterial Agents - PMC - NIH Source: National Institutes of Health URL
  • Title: Synthesis of 1,2,3-Triazoles - Organic Chemistry Portal Source: Organic Chemistry Portal URL
  • Title: Recent Developments Towards the Synthesis of Triazole Derivatives: A Review - MDPI Source: MDPI URL
  • Source: J.
  • Title: Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines - arkat usa Source: Arkat USA URL
  • Title: REVIEW ON SUBSTITUTED 1,2,4 -TRIAZOLES AS POTENT ANTI-FUNGAL AND ANTI-VIRAL AGENTS Source: World Journal of Pharmaceutical and Life Sciences URL
  • Title: Synthesis of acetyl triazole derivatives 2a,b.
  • Title: Triazoles: a valuable insight into recent developments and biological activities - PubMed Source: PubMed URL
  • Title: Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review Source: ResearchGate URL
  • Title: Application of triazoles in the structural modification of natural products - PubMed Central Source: PubMed Central URL
  • Title: Triazoles: A valuable insight into recent developments and biological activities | Request PDF - ResearchGate Source: ResearchGate URL
  • Title: Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications Source: Frontiers in Chemistry URL
  • Title: Synthesis and Antimicrobial Activity of New Substituted 1,2,4-Triazoles and their Acyclic C-Nucleoside Analogues - ResearchGate Source: ResearchGate URL
  • Title: Synthetic Techniques And Pharmacological Application Of Triazole Derivatives: A Review Source: International Journal of Pharmaceutical Research and Applications URL
  • Title: Synthesis, Reactions, and Biological Applications of 1,2,4-triazoles: A Review Source: Mini-Reviews in Organic Chemistry URL
  • Title: (PDF)
  • Title: Anticancer Properties of 1,2,4-Triazoles - ISRES Source: ISRES Publishing URL
  • Title: A Literature Review Focusing on the Antiviral Activity of[6][15][16] and[6][14][16]-triazoles - PubMed Source: PubMed URL:

  • Title: Synthesis and Antimicrobial Activity of New Substituted 1,2,4-Triazoles and their Acyclic C-Nucleoside Analogues - Semantic Scholar Source: Semantic Scholar URL
  • Title: Antiviral and antiparasitic activities of various substituted triazole derivatives: A mini review Source: ResearchGate URL
  • Title: Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives - MDPI Source: MDPI URL
  • Title: Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene - ResearchGate Source: ResearchGate URL
  • Title: (PDF)
  • Title: Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers - NIH Source: National Institutes of Health URL
  • Title: 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - NIH Source: National Institutes of Health URL
  • Title: Structural modification strategies of triazoles in anticancer drug development - PubMed Source: PubMed URL
  • Title: A comprehensive review on triazoles as anticancer agents - DergiPark Source: DergiPark URL
  • Title: Antiviral and antiparasitic activities of various substituted triazole derivatives: A mini review | Request PDF - ResearchGate Source: ResearchGate URL
  • Title: An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities - PubMed Central Source: PubMed Central URL

Sources

Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-YL)acetate literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate

Introduction: The Emergence of a Versatile Heterocyclic Scaffold

This compound represents a significant molecule within the landscape of modern medicinal chemistry. As a derivative of the 1,2,3-triazole family, it belongs to a class of five-membered heterocyclic compounds that have garnered immense interest from researchers and drug development professionals. The triazole core is not merely a passive linker; its unique electronic properties, metabolic stability, and ability to form hydrogen bonds and dipole interactions make it a privileged scaffold in drug design.[1][2] This unique combination of features allows the 1,2,3-triazole ring to function effectively as a pharmacophore, a bioisostere for other chemical groups, and a reliable linker for connecting different molecular fragments.[2][3]

The broad spectrum of biological activities associated with triazole derivatives—including anticancer, antimicrobial, antiviral, and anti-inflammatory properties—underscores their therapeutic potential.[4][5][6][7][8][9] The specific structure of this compound, featuring both an acetyl group and an ethyl acetate moiety, provides two distinct chemical handles for further molecular elaboration, making it an ideal starting point for the development of compound libraries aimed at lead discovery and optimization.

This guide provides a comprehensive technical overview of this compound, covering its synthesis through the principles of click chemistry, detailed methods for its characterization, and a review of its established and potential applications in the field of drug discovery.

Part 1: Synthesis and Mechanistic Insights

The synthesis of 1,4-disubstituted 1,2,3-triazoles is most efficiently achieved through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[4] This reaction is the archetypal example of "click chemistry," a concept introduced by K. Barry Sharpless that emphasizes reactions that are high-yielding, wide in scope, create no offensive byproducts, and are easy to perform.[2][4]

The CuAAC Reaction Mechanism

The catalytic cycle of the CuAAC reaction is a well-established process that ensures the regioselective formation of the 1,4-disubstituted triazole isomer. The generally accepted mechanism proceeds through the following key steps:

  • Formation of Copper Acetylide: In the presence of a copper(I) catalyst, a terminal alkyne reacts to form a copper acetylide intermediate (A).

  • Coordination and Cycloaddition: An organic azide (B) then coordinates to the copper center, which is followed by a [3+2] cycloaddition event to form a six-membered copper-containing intermediate (C).

  • Ring Contraction and Protonolysis: This intermediate undergoes ring contraction to yield a more stable copper triazolide species (D). Subsequent protonolysis releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the copper(I) catalyst, allowing the cycle to continue.[1]

CuAAC_Mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle Alkyne R₁-C≡CH (3-butyn-2-one) A A: Copper Acetylide [Cu]-C≡C-R₁ Alkyne->A Azide R₂-N₃ (Ethyl 2-azidoacetate) C C: 6-Membered Intermediate Azide->C A->C + R₂-N₃ D D: Copper Triazolide C->D Ring Contraction D->A Protonolysis (releases product) Product 1,4-Disubstituted 1,2,3-Triazole D->Product Catalyst Cu(I) Catalyst (e.g., CuSO₄/Na-Ascorbate) Catalyst->A

Caption: Catalytic cycle of the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure adapted from established methods for CuAAC reactions.[10][11][12]

Materials:

  • Ethyl 2-azidoacetate

  • 3-Butyn-2-one

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Solvent: 1:1 mixture of tert-Butanol (t-BuOH) and Water (H₂O)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add ethyl 2-azidoacetate (1.0 eq) and 3-butyn-2-one (1.0 eq).

  • Dissolve the reactants in a 1:1 mixture of t-BuOH/H₂O.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.

  • Add the sodium ascorbate solution to the main reaction flask, followed by the dropwise addition of the CuSO₄·5H₂O solution. The reaction mixture will typically change color, indicating the formation of the Cu(I) species.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is often complete within 1-12 hours.[10]

  • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine to remove residual water and salts.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure this compound.

Synthesis_Workflow Reactants 1. Mix Reactants Ethyl 2-azidoacetate 3-Butyn-2-one in t-BuOH/H₂O Catalysis 2. Add Catalysts Sodium Ascorbate (aq.) CuSO₄·5H₂O (aq.) Reactants->Catalysis Reaction 3. Stir at RT Monitor by TLC Catalysis->Reaction Workup 4. Aqueous Workup Dilute with H₂O Reaction->Workup Extraction 5. Extraction Extract with Ethyl Acetate Workup->Extraction Drying 6. Dry & Concentrate Wash with Brine, Dry (Na₂SO₄), Evaporate Solvent Extraction->Drying Purification 7. Purification Recrystallization or Column Chromatography Drying->Purification Product Final Product This compound Purification->Product

Caption: General workflow for the synthesis of the title compound via CuAAC.

Part 2: Physicochemical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for unambiguous structure elucidation.

Property / Technique Expected Observation
Molecular Formula C₈H₁₁N₃O₃
Molecular Weight 197.19 g/mol
Appearance White to off-white solid
¹H NMR δ (ppm): ~1.3 (t, 3H, -CH₂CH₃ ), ~2.6 (s, 3H, -C(O)CH₃ ), ~4.3 (q, 2H, -CH₂ CH₃), ~5.3 (s, 2H, N-CH₂ -C(O)), ~8.0-8.2 (s, 1H, triazole CH )[10][12][13]
¹³C NMR δ (ppm): ~14.0 (-CH₂C H₃), ~27.0 (-C(O)C H₃), ~52.0 (N-C H₂-), ~62.0 (-C H₂CH₃), ~125.0 (triazole C H), ~145.0 (triazole C -acetyl), ~165.0 (ester C =O), ~195.0 (ketone C =O)[10][14]
IR Spectroscopy ν (cm⁻¹): ~3100 (C-H, triazole), ~2980 (C-H, alkyl), ~1750 (C=O, ester), ~1680 (C=O, ketone), ~1550 (C=N, triazole ring)[10]
Mass Spectrometry m/z: 198.08 [M+H]⁺, 220.06 [M+Na]⁺

Part 3: Applications in Drug Discovery and Medicinal Chemistry

The structural features of this compound make it a highly valuable platform for developing novel therapeutic agents. The triazole core provides metabolic stability, while the acetyl and ethyl acetate groups serve as versatile points for modification to explore structure-activity relationships (SAR).

Anticancer Potential

The 1,2,3- and 1,2,4-triazole scaffolds are present in numerous compounds exhibiting significant anticancer activity.[6][7][8] These compounds have demonstrated antiproliferative effects against a wide range of cancer cell lines, including breast (e.g., MCF7), liver (e.g., HepG2), and pancreatic cancer cells.[15][16] The mechanism of action for triazole-based anticancer agents is diverse, ranging from enzyme inhibition to disruption of key cellular signaling pathways. The title compound can serve as a precursor for novel derivatives to be screened for their cytotoxic and antiproliferative properties.

Antimicrobial Activity

Triazole derivatives are well-established as potent antimicrobial agents.[17][18] The most prominent examples are the "azole" antifungal drugs, such as fluconazole, which contain a triazole ring and function by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51).[19][20][21] This enzyme is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane. The disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death. Given this precedent, derivatives of this compound are promising candidates for the development of new antifungal and antibacterial agents.[19]

Exploring Structure-Activity Relationships (SAR)

The true value of this molecule in drug discovery lies in its potential for derivatization. The acetyl group can be modified through reactions like reduction, oxidation, or condensation, while the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a library of amides.

SAR_Logic Core This compound Acetyl Group (R₁) Ethyl Acetate Group (R₂) Mod1 Modification at R₁ - Reduction to alcohol - Condensation reactions - Knoevenagel, etc. Core:f1->Mod1 Mod2 Modification at R₂ - Hydrolysis to acid - Amide coupling (R-NH₂) - Reduction to alcohol Core:f2->Mod2 Library Diverse Compound Library Mod1->Library Mod2->Library Screening Biological Screening (Anticancer, Antimicrobial, etc.) Library->Screening

Sources

solubility and stability of Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-YL)acetate in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-YL)acetate

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for evaluating the solubility and stability of this compound, a novel heterocyclic compound with potential applications in pharmaceutical development. As the therapeutic efficacy and safety of a drug candidate are intrinsically linked to its physicochemical properties, a thorough understanding of its behavior in various solvents and under stress conditions is paramount. This document outlines detailed experimental protocols, the scientific rationale behind methodological choices, and best practices for data interpretation. It is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of new chemical entities.

Introduction: The Significance of Physicochemical Profiling

The journey of a new chemical entity (NCE) from discovery to a viable drug product is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility and stability are critical determinants of a molecule's developability. Poor aqueous solubility can lead to low bioavailability, while instability can compromise safety, efficacy, and shelf-life.[1][2]

This compound is a member of the 1,2,3-triazole class of compounds. The 1,2,3-triazole ring is a bioisostere for various functional groups and is known for its stability and ability to engage in hydrogen bonding, which can influence its interaction with biological targets and its solubility profile.[3][4][5] The presence of an acetyl group and an ethyl acetate moiety introduces both polar and non-polar characteristics, suggesting a complex solubility behavior that warrants thorough investigation.

This guide will provide a systematic approach to characterizing the solubility and stability of this promising molecule, ensuring a solid foundation for subsequent formulation and development activities.

Solubility Assessment: Beyond a Single Number

Solubility is not a monolithic value but rather a property dependent on the solvent system, temperature, and pH. For drug development, understanding solubility in a range of pharmaceutically relevant solvents is crucial for everything from in vitro assays to final formulation.[1][6]

Theoretical Considerations and Solvent Selection

The principle of "like dissolves like" provides a preliminary framework for solvent selection. Given the structure of this compound, a range of solvents with varying polarities should be evaluated.

  • Polar Protic Solvents (e.g., Water, Ethanol): The triazole ring and acetyl group can act as hydrogen bond acceptors, suggesting potential solubility in protic solvents.[3][7] Aqueous solubility is a critical parameter for predicting oral bioavailability.

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone): These are common solvents for stock solutions in biological screening and for analytical method development.[6]

  • Non-Polar Solvents (e.g., Toluene, Hexane): While less relevant for biological applications, understanding solubility in non-polar media can be useful for certain synthetic and purification steps.

  • Biorelevant Media (e.g., Phosphate-Buffered Saline - PBS): Assessing solubility in buffers like PBS, which mimic physiological pH, is essential for predicting in vivo behavior.[6]

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The gold standard for determining thermodynamic (or equilibrium) solubility is the shake-flask method, which measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.[1][2]

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound (crystalline solid, >99% purity)

  • Selected solvents (HPLC grade)

  • 20 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • 0.22 µm syringe filters (ensure compatibility with solvents)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

  • Preparation: Add an excess amount of the compound (e.g., 10-20 mg) to 5 mL of each selected solvent in a glass vial. The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant speed (e.g., 150 rpm) and temperature (e.g., 25 °C or 37 °C) for 24-48 hours. This duration is typically sufficient to reach equilibrium. A preliminary time-to-equilibrium study can be conducted to confirm this.

  • Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle. Carefully withdraw an aliquot from the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilution: Dilute the filtered saturate solution with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of the dissolved compound. A pre-established calibration curve of the compound in the same solvent should be used for accurate quantification.

Data Presentation: Illustrative Solubility Profile

The results should be tabulated for clear comparison. The following table presents a hypothetical solubility profile for the target compound.

SolventPolarity IndexTemperature (°C)Hypothetical Solubility (mg/mL)Hypothetical Solubility (µM)
Water10.2250.52530
PBS (pH 7.4)~10370.84050
Ethanol4.32515.276900
Acetonitrile5.82525.5129000
DMSO7.225>200>1012000
Acetone5.12545.0227700
Ethyl Acetate4.42530.1152300

Note: The molecular weight of this compound is approximately 197.19 g/mol .

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis prep1 Add excess compound to solvent equil1 Shake at constant temperature (24-48h) prep1->equil1 Incubate sample1 Allow to settle equil1->sample1 sample2 Filter supernatant (0.22 µm filter) sample1->sample2 sample3 Dilute sample sample2->sample3 sample4 Quantify by HPLC-UV sample3->sample4 result Solubility Data sample4->result

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Assessment: Probing for Molecular Liabilities

Stability testing is essential to identify degradation pathways and potential liabilities of a drug candidate.[8][9] Forced degradation studies, or stress testing, intentionally expose the compound to harsh conditions to accelerate degradation and generate potential degradants that could be observed under normal storage conditions over time.[10][11]

Rationale for Stress Conditions

The choice of stress conditions is guided by international regulatory guidelines (e.g., ICH Q1A).[11] The goal is to induce a meaningful level of degradation (typically 5-20%) to allow for the detection and characterization of degradation products.

  • Acidic and Basic Hydrolysis: The ester linkage in the ethyl acetate moiety is a potential site for hydrolysis. The triazole ring itself is generally stable, but extreme pH can affect its integrity depending on the substituents.[12]

  • Oxidation: The compound will be exposed to an oxidizing agent, such as hydrogen peroxide, to assess its susceptibility to oxidative degradation.

  • Thermal Stress: Elevated temperatures are used to evaluate the thermal stability of the solid compound and solutions.

  • Photostability: Exposure to UV and visible light is necessary to determine if the compound is light-sensitive, which has implications for manufacturing and packaging.

Experimental Protocol: Forced Degradation Study

Objective: To investigate the stability of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

  • Photostability chamber

  • Oven

Procedure:

A stock solution of the compound (e.g., 1 mg/mL in acetonitrile) is prepared. This stock is then subjected to the following conditions in parallel:

  • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80°C for a specified time (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it, and dilute for analysis.

  • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH at room temperature. Monitor the reaction closely as base-catalyzed hydrolysis of the ester is often rapid. Sample at early time points (e.g., 0.5, 1, 2, 4 hours), neutralize, and dilute for analysis.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ at room temperature and protect from light. Sample at various time points (e.g., 2, 8, 24 hours) and dilute for analysis.

  • Thermal Degradation (Solution): Heat the stock solution at 60-80°C and sample at various time points.

  • Thermal Degradation (Solid State): Store the solid compound in an oven at a high temperature (e.g., 105°C) for a set period. Dissolve and analyze.

  • Photostability: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be kept in the dark.

Analytical Method: A stability-indicating HPLC method is crucial. This method must be able to separate the intact parent compound from all process impurities and degradation products.[8][13] A gradient reversed-phase HPLC method with PDA detection is a common starting point, as it allows for peak purity analysis. LC-MS can be used for the identification of degradants.

Data Presentation: Illustrative Stability Profile

The results should summarize the percentage of the parent compound remaining and the formation of major degradation products.

Stress ConditionDurationTemperature% Assay of Parent Compound (Hypothetical)% Total Degradation (Hypothetical)Observations
0.1 M HCl24 hours80°C92.57.5One major degradant observed.
0.1 M NaOH4 hours25°C85.214.8Rapid degradation, likely ester hydrolysis.
3% H₂O₂24 hours25°C98.11.9Relatively stable to oxidation.
Heat (Solution)24 hours80°C99.50.5Thermally stable in solution.
PhotostabilityICH Guideline25°C99.80.2Not photosensitive.
Logical Diagram of Stability Assessment

G cluster_stress Forced Degradation Conditions cluster_analysis Analysis acid Acidic (HCl, heat) hplc Stability-Indicating HPLC-PDA/MS acid->hplc base Basic (NaOH, RT) base->hplc oxid Oxidative (H₂O₂, RT) oxid->hplc therm Thermal (Heat) therm->hplc photo Photolytic (Light) photo->hplc api API Stock Solution api->acid api->base api->oxid api->therm api->photo quant Quantify Parent & Degradants hplc->quant result Degradation Profile & Pathways quant->result

Sources

Methodological & Application

Application Note & Synthesis Protocol: Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Utility of 1,4-Disubstituted Triazoles

The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, materials science, and bioconjugation. Its prevalence stems from its remarkable stability, its capacity for hydrogen bonding, and its role as a bioisostere for amide bonds. The synthesis of 1,4-disubstituted 1,2,3-triazoles has been revolutionized by the advent of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "Click Chemistry".[1][2] This reaction is characterized by its high efficiency, mild reaction conditions, and exceptional functional group tolerance, making it a preferred method for creating complex molecular architectures.[3]

This document provides a comprehensive, field-tested protocol for the synthesis of Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate, a versatile building block featuring both an acetyl group and an ethyl acetate substituent on the triazole core. These functional handles allow for further synthetic elaboration, making the title compound a valuable intermediate for drug development and functional material synthesis. The protocol is based on the highly reliable CuAAC reaction between ethyl 2-azidoacetate and 3-butyn-2-one.

Reaction Scheme & Mechanism

Overall Transformation:

Figure 1: Copper(I)-catalyzed synthesis of this compound.

Mechanistic Insights: The CuAAC Catalytic Cycle

The CuAAC reaction proceeds not as a concerted 1,3-dipolar cycloaddition, but through a stepwise, copper-mediated pathway that ensures exclusive formation of the 1,4-regioisomer.[1][4] The accepted mechanism, supported by DFT calculations, involves several key steps:

  • Copper(I) Acetylide Formation: The reaction initiates with the coordination of a Cu(I) catalyst to the terminal alkyne (3-butyn-2-one). This coordination significantly increases the acidity of the terminal proton, facilitating its removal to form a highly nucleophilic copper(I) acetylide intermediate.[1][4]

  • Azide Coordination & Ring Formation: The organic azide (ethyl 2-azidoacetate) then coordinates to the copper center. The activated azide and the copper acetylide subsequently react to form a six-membered copper metallacycle intermediate.[3][]

  • Ring Contraction & Protonolysis: This metallacycle undergoes ring contraction to a more stable triazolyl-copper derivative. The final step is protonolysis, where a proton source (often from the solvent, like water) cleaves the copper-triazole bond, delivering the final 1,4-disubstituted 1,2,3-triazole product and regenerating the active Cu(I) catalyst to continue the cycle.[3]

The use of a reducing agent like sodium ascorbate is critical for maintaining the copper in its active Cu(I) oxidation state, preventing oxidative homocoupling of the alkyne, a common side reaction.[3]

Materials, Reagents, and Equipment

Reagent & Solvent Data
Reagent / SolventFormulaMW ( g/mol )Molar Eq.AmountPuritySupplier
Ethyl 2-azidoacetateC₄H₇N₃O₂129.121.01.29 g (10 mmol)>95%Commercial
3-Butyn-2-oneC₄H₄O68.071.050.715 g (10.5 mmol)>95%Commercial
Copper(II) Sulfate PentahydrateCuSO₄·5H₂O249.680.0250 mg (0.2 mmol)>98%Commercial
Sodium L-AscorbateC₆H₇NaO₆198.110.0599 mg (0.5 mmol)>99%Commercial
tert-ButanolC₄H₁₀O74.12-25 mLReagent GradeCommercial
Deionized WaterH₂O18.02-25 mL-In-house
Ethyl AcetateC₄H₈O₂88.11-~150 mLACS GradeCommercial
Saturated Brine SolutionNaCl(aq)--~50 mL-In-house
Anhydrous Sodium SulfateNa₂SO₄142.04-As neededACS GradeCommercial
Required Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and Argon/Nitrogen inlet

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Column chromatography setup (optional, for high purity)

  • NMR spectrometer, IR spectrometer, Mass spectrometer for characterization

Detailed Experimental Protocol

Preparation of Starting Materials

While both starting materials are commercially available, protocols for their synthesis are well-documented.

  • Ethyl 2-azidoacetate: Can be prepared from the reaction of ethyl chloroacetate with sodium azide.[6][7]

  • 3-Butyn-2-one: Can be synthesized via various methods, including the oxidation of 3-butyn-2-ol.[8][9]

Reaction Setup & Execution
  • Flask Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add copper(II) sulfate pentahydrate (50 mg, 0.2 mmol) and sodium L-ascorbate (99 mg, 0.5 mmol).

  • Solvent Addition: Add a 1:1 mixture of tert-butanol (25 mL) and deionized water (25 mL) to the flask. Stir the mixture until the solids are fully dissolved, resulting in a clear, colorless solution.

  • Reagent Addition: To the stirred solution, add 3-butyn-2-one (0.715 g, 10.5 mmol) followed by ethyl 2-azidoacetate (1.29 g, 10 mmol) at room temperature.

  • Reaction Monitoring: Allow the reaction mixture to stir vigorously at room temperature. The reaction is typically complete within 4-12 hours. Monitor the progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes. The product spot should be UV-active and will appear at a lower Rf than the starting materials.

Work-up and Purification
  • Quenching & Extraction: Once the reaction is complete (as indicated by TLC), add 50 mL of deionized water to the flask. Transfer the mixture to a 250 mL separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash them with saturated brine solution (1 x 50 mL) to remove residual water and water-soluble impurities.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude product, typically as a pale yellow oil or solid.

  • Purification: The crude product is often of high purity. For analytical purposes, it can be further purified by recrystallization from an ethyl acetate/hexanes mixture or by flash column chromatography on silica gel.[10]

Characterization of Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect characteristic signals for the ethyl group (triplet and quartet), the methylene group adjacent to the triazole (singlet), the triazole proton (singlet, ~8.0-8.5 ppm), and the acetyl methyl group (singlet, ~2.6 ppm).

  • ¹³C NMR: Expect signals corresponding to all unique carbon atoms in the molecule, including the carbonyl carbons of the ester and acetyl groups, and the carbons of the triazole ring.

  • FT-IR (ATR): Look for characteristic absorption bands for the C=O stretching of the ester (~1750 cm⁻¹) and the ketone (~1680 cm⁻¹), as well as C=C and C-N stretching from the triazole ring.

  • HRMS (ESI+): The calculated mass for [M+H]⁺ (C₈H₁₂N₃O₃) is 198.0873. The observed mass should be within ±5 ppm of this value.

Safety and Handling Precautions

  • Ethyl 2-azidoacetate: This is a high-energy compound and is potentially explosive.[11][12] It should be handled with extreme care. Avoid heating, friction, or shock.[12] Always work behind a blast shield and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.[13] It is often supplied and handled as a solution in a solvent like toluene or ethanol to reduce the explosion hazard.[14]

  • 3-Butyn-2-one: This compound is a flammable liquid and is toxic and a lachrymator.[9][15] Handle it in a well-ventilated fume hood. Keep away from ignition sources.

  • General Precautions: Standard laboratory safety practices should be followed throughout the procedure. Ensure adequate ventilation and wear appropriate PPE at all times.

Experimental Workflow Diagram

The following diagram illustrates the key steps of the synthesis protocol.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents 1. Combine CuSO4, NaAscorbate, t-BuOH, and H2O in flask add_reactants 2. Add 3-Butyn-2-one and Ethyl 2-azidoacetate reagents->add_reactants stir 3. Stir at Room Temperature (4-12h) add_reactants->stir monitor 4. Monitor via TLC stir->monitor extract 5. Aqueous Work-up & Extraction with Ethyl Acetate monitor->extract dry 6. Dry (Na2SO4) & Concentrate (Rotary Evaporator) extract->dry purify 7. Purify by Recrystallization or Column Chromatography dry->purify characterize 8. Characterize Product (NMR, IR, HRMS) purify->characterize

Caption: Workflow for the CuAAC synthesis of the target triazole.

References

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. National Institutes of Health (NIH). [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. National Institutes of Health (NIH), PubMed Central. [Link]

  • Synthesis of 1-Bromo-3-butyn-2-one and 1,3-Dibromo-3-buten-2-one. University of Tromsø. [Link]

  • 4-Triisopropylsilyl-3-butyn-2-one. Organic Syntheses. [Link]

  • Preparation of ethyl azidoacetate. PrepChem.com. [Link]

  • Synthesis of ethyl azidoacetate. PrepChem.com. [Link]

  • Azidoacetic Acid Safety Data Sheet. AWS. [Link]

  • Butyn-2-one | C4H4O | CID 15018. PubChem, National Institutes of Health (NIH). [Link]

  • Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate. National Institutes of Health (NIH), PubMed Central. [Link]

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Journal of Physics: Conference Series. [Link]

  • Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate. ResearchGate. [Link]

  • Synthesis of ethyl 2-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)-4H/2H-chromene-3-carboxylates by cycloaddition of ethyl 2-(azidomethyl). Indian Journal of Chemistry. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]

  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. National Institutes of Health (NIH), PubMed Central. [Link]

  • Synthesis, Identification of Some New 1, 2, 4-triazole Derivatives from 2-(4- methoxyphenyl)-3-ethyl acetate -4(3H) - quinazolin. Iraqi Academic Scientific Journals. [Link]

  • SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. International Journal of Research in Pharmacy and Chemistry. [Link]

Sources

Application Note: A Comprehensive Guide to the Click Chemistry Synthesis of Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, recognized for its exceptional stability, versatile synthetic accessibility, and role as a key pharmacophore or bioisostere in numerous therapeutic agents.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antiviral, and antibacterial properties.[3][4] The advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship "click chemistry" reaction, has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, offering high yields, mild reaction conditions, and exquisite regioselectivity.[5][6][7][8] This application note provides a comprehensive, field-proven protocol for the synthesis of Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate, a valuable building block for drug discovery. We detail the underlying mechanism, provide step-by-step procedures for synthesis and purification, outline critical safety precautions for handling azide reagents, and present a guide for product characterization and troubleshooting.

Reaction Overview and Mechanism

The synthesis proceeds via a 1,3-dipolar cycloaddition between an organic azide (Ethyl 2-azidoacetate) and a terminal alkyne (3-Butyn-2-one). While this reaction can occur thermally, it requires high temperatures and typically results in a mixture of 1,4- and 1,5-regioisomers.[6][7] The introduction of a copper(I) catalyst dramatically accelerates the reaction by orders of magnitude and, crucially, directs the synthesis to exclusively yield the 1,4-disubstituted triazole product.[7][8]

Overall Reaction:

The Catalytic Cycle (CuAAC):

The mechanism involves the in-situ formation of a copper(I) acetylide intermediate. This species then coordinates with the organic azide, leading to a six-membered copper-containing ring intermediate which subsequently rearranges and, upon protonolysis, releases the 1,4-disubstituted triazole product and regenerates the copper(I) catalyst.[9] The use of a reducing agent like sodium ascorbate is a common and highly effective strategy to generate the active Cu(I) species in situ from a more stable and readily available Cu(II) salt, such as copper(II) sulfate.[6][10]

CuAAC_Mechanism cluster_initiation Catalyst Initiation cluster_cycle Catalytic Cycle Cu_II Cu(II)SO4 Cu_I Cu(I) Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu_I Cu_Acetylide Cu(I)-Acetylide [R'-C≡C-Cu] Cu_I->Cu_Acetylide Forms π-complex Alkyne R'-C≡CH (3-Butyn-2-one) Alkyne->Cu_Acetylide Metallacycle Six-membered Cu-Metallacycle Cu_Acetylide->Metallacycle Azide R-N3 (Ethyl 2-azidoacetate) Azide->Metallacycle Cu_Triazolide Cu-Triazolide Intermediate Metallacycle->Cu_Triazolide Ring Contraction Cu_Triazolide->Cu_I Catalyst Regeneration Product 1,4-Disubstituted Triazole Product Cu_Triazolide->Product Protonolysis Protonation H+ Protonation->Product

Figure 1: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Materials and Reagents

Reagent/MaterialCAS No.Molecular Wt.Grade/PuritySupplier Example
Ethyl 2-azidoacetate637-81-0129.12>95%Sigma-Aldrich, Chem-Impex
3-Butyn-2-one1423-60-568.07>95%Sigma-Aldrich
Copper(II) Sulfate Pentahydrate7758-99-8249.68ACS Reagent, >98%Fisher Scientific
Sodium L-Ascorbate134-03-2198.11>99%Sigma-Aldrich
tert-Butanol75-65-074.12ACS Reagent, >99%VWR
Deionized Water7732-18-518.02Type I or IIIn-house
Ethyl Acetate141-78-688.11HPLC GradeFisher Scientific
Hexanes110-54-386.18HPLC GradeFisher Scientific
Saturated aq. NH₄ClN/AN/AReagent GradeIn-house preparation
Brine (Saturated aq. NaCl)N/AN/AReagent GradeIn-house preparation
Anhydrous Sodium Sulfate7757-82-6142.04Anhydrous, GranularVWR
Silica Gel7631-86-960.08230-400 mesh, 60 ÅSorbent Technologies

Instrumentation and Equipment

  • Magnetic stirrer hotplate

  • Round-bottom flasks (50 mL, 100 mL)

  • Condenser and argon/nitrogen inlet adapter

  • Magnetic stir bars

  • Glass syringes and needles

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Flash column chromatography system

  • Analytical TLC plates (silica gel 60 F₂₅₄)

  • UV lamp (254 nm) for TLC visualization

  • NMR Spectrometer (¹H: 400 MHz, ¹³C: 100 MHz)

  • FT-IR Spectrometer

  • Mass Spectrometer (ESI-MS)

CRITICAL SAFETY PRECAUTIONS: Handling Azides

Organic azides are energy-rich molecules and must be handled with extreme caution as they can be heat- and shock-sensitive, with the potential to decompose explosively.[11][12] Low molecular weight azides, such as Ethyl 2-azidoacetate, pose a higher risk.[13]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.[14]

  • Engineered Controls: Conduct all experiments involving azides in a certified chemical fume hood. A blast shield must be positioned between the user and the experiment for the entire duration, including setup, reaction, and workup.[11][14]

  • Handling:

    • Never use metal spatulas to transfer solid azides or their reaction residues; use plastic or ceramic spatulas to avoid scratching, which can initiate decomposition.[11][12]

    • Avoid using ground glass joints when possible, as friction can be an ignition source.[11][14]

    • Do not heat azide-containing solutions to dryness. Rotary evaporation should be performed with care, at low temperatures, and behind a blast shield. Never distill low molecular weight organic azides.[13]

  • Incompatible Materials:

    • Acids: Avoid contact with strong acids, which can form the highly toxic, volatile, and explosive hydrazoic acid (HN₃).[15]

    • Heavy Metals: Avoid contact with heavy metals (e.g., copper, lead, mercury, silver) outside of the controlled catalytic reaction, as this can form highly sensitive and explosive metal azide salts.[11]

    • Halogenated Solvents: Do not use halogenated solvents like dichloromethane or chloroform for azide reactions, as this can form dangerously explosive di- and tri-azidomethane.[11][13][15]

  • Waste Disposal: All azide-containing waste must be collected in a designated, clearly labeled container. Never mix azide waste with acidic waste.[14][15] Consult your institution's Environmental Health & Safety (EH&S) office for specific quenching and disposal procedures.

Experimental Protocol: Step-by-Step Methodology

This protocol assumes the starting materials, Ethyl 2-azidoacetate and 3-Butyn-2-one, are commercially available. If synthesizing Ethyl 2-azidoacetate from ethyl chloroacetate and sodium azide, refer to established procedures.[16]

Workflow Diagram

Workflow A 1. Reagent Preparation Dissolve reactants and catalysts in solvent system. B 2. Reaction Setup Combine solutions under inert atmosphere. A->B C 3. Reaction Monitoring Track progress via TLC until alkyne is consumed. B->C D 4. Aqueous Work-up Quench, extract with organic solvent, wash, and dry. C->D E 5. Purification Isolate product using flash column chromatography. D->E F 6. Characterization Confirm structure and purity (NMR, MS, IR). E->F

Figure 2: General experimental workflow for the synthesis.

Procedure:
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-Butyn-2-one (1.0 eq, e.g., 1.0 g, 14.7 mmol).

    • Add a 1:1 mixture of tert-butanol and deionized water (e.g., 40 mL). Stir the mixture until the alkyne is fully dissolved.

    • Add Ethyl 2-azidoacetate (1.05 eq, e.g., 2.0 g, 15.4 mmol).

    • In a separate vial, prepare the catalyst solution: dissolve Copper(II) Sulfate Pentahydrate (0.05 eq, e.g., 183 mg, 0.735 mmol) and Sodium L-Ascorbate (0.15 eq, e.g., 436 mg, 2.20 mmol) in a small amount of water (e.g., 5 mL). The solution should turn a yellow-orange color as the Cu(II) is reduced to Cu(I).

    • Causality Note: Using a slight excess of the azide component ensures the complete consumption of the more volatile and potentially less stable alkyne. The ascorbate is used in excess to maintain a reducing environment, preventing the re-oxidation of Cu(I) to Cu(II) and minimizing oxidative side-reactions like Glaser coupling of the alkyne.[7]

  • Reaction Execution:

    • Add the freshly prepared catalyst solution to the stirring mixture of the alkyne and azide.

    • Seal the flask and allow the reaction to stir vigorously at room temperature. The reaction is often accompanied by a mild exotherm and a color change.

    • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30-60 minutes. Use a mobile phase of 30-50% ethyl acetate in hexanes. Spot the starting alkyne, azide, and the reaction mixture. The reaction is complete when the alkyne spot (visualized with a potassium permanganate stain) has been completely consumed. Typical reaction times are 2-8 hours.

  • Work-up and Extraction:

    • Once the reaction is complete, add 20 mL of saturated aqueous ammonium chloride solution to the flask. This step helps to quench the reaction and complex with the copper catalyst, aiding its removal.

    • Transfer the mixture to a 250 mL separatory funnel.

    • Extract the aqueous phase with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with deionized water (1 x 50 mL) and brine (1 x 50 mL). The brine wash helps to remove residual water from the organic phase.

    • Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator. The result will be a crude oil or solid.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Prepare the column using a slurry of silica gel in hexanes.

    • Load the crude product onto the column (either directly if an oil, or pre-adsorbed onto a small amount of silica gel if a solid).

    • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc and gradually increasing to 60% EtOAc).

    • Collect fractions and analyze by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.

Characterization of Final Product

The purified product is typically a white to off-white solid. The structure and purity should be confirmed by spectroscopic methods. The following data are based on the expected structure and reports of analogous compounds.[17][18]

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 8.10 (s, 1H, triazole C-H), 5.25 (s, 2H, N-CH₂), 4.28 (q, J = 7.1 Hz, 2H, O-CH₂), 2.68 (s, 3H, CO-CH₃), 1.31 (t, J = 7.1 Hz, 3H, CH₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) 194.5 (C=O, acetyl), 166.0 (C=O, ester), 145.0 (C4-triazole), 125.0 (C5-triazole), 62.8 (O-CH₂), 51.0 (N-CH₂), 27.5 (CO-CH₃), 14.0 (CH₃).

  • FT-IR (KBr, cm⁻¹): ~3140 (C-H, triazole), ~2980 (C-H, alkyl), ~1750 (C=O, ester), ~1685 (C=O, ketone), ~1220 (C-O stretch).

  • Mass Spec (ESI+): m/z calculated for C₈H₁₁N₃O₃ [M+H]⁺: 198.0822; found: 198.0825.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Reaction is sluggish or does not start. 1. Inactive catalyst (Cu(I) oxidized to Cu(II)).2. Poor quality or decomposed reagents.3. Insufficient mixing in the biphasic system.1. Add a fresh portion of sodium ascorbate (0.05 eq). Ensure reagents are deoxygenated if necessary.2. Use freshly opened or purified starting materials.3. Increase stirring speed or consider using a co-solvent like DMSO or DMF to improve solubility.
Low Yield. 1. Incomplete reaction.2. Product loss during work-up/purification.3. Oxidative homocoupling (Glaser coupling) of the alkyne.1. Allow the reaction to run longer, monitoring by TLC.2. Perform extractions carefully; ensure pH is neutral before extraction.3. Ensure an adequate excess of sodium ascorbate is present. Running the reaction under an inert atmosphere (N₂ or Ar) can also help.
Multiple spots on TLC after reaction. 1. Incomplete reaction (starting materials remain).2. Presence of side products (e.g., Glaser coupling dimer).3. Product degradation.1. See "Reaction is sluggish" above.2. The dimer can usually be separated by column chromatography. Increase ascorbate concentration in future runs.3. Ensure the work-up is not overly acidic or basic and avoid excessive heat during solvent removal.

Conclusion

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition provides a highly efficient, reliable, and regioselective route to this compound. By following the detailed protocol and adhering strictly to the safety precautions outlined herein, researchers can confidently synthesize this versatile heterocyclic building block in high yield and purity. This compound serves as a valuable platform for further elaboration in the development of novel therapeutic agents and other advanced materials.

References

  • Frontiers. (n.d.). 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Retrieved January 19, 2026, from [Link]

  • PubMed. (2020). Developments in the Application of 1,2,3-Triazoles in Cancer Treatment. Retrieved January 19, 2026, from [Link]

  • ScienceDirect. (2023). Click 1,2,3-triazoles in drug discovery and development: From the flask to the clinic? Retrieved January 19, 2026, from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2022). ADVANCEMENTS AND FUTURE PERSPECTIVES OF 1, 2, 3 TRIAZOLE SCAFFOLD AS PROMISING ANTIVIRAL AGENT IN DRUG DISCOVERY. Retrieved January 19, 2026, from [Link]

  • PubMed. (2022). The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. Retrieved January 19, 2026, from [Link]

  • Organic Syntheses. (2007). Org. Synth. 2007, 84, 120. Retrieved January 19, 2026, from [Link]

  • Stanford Environmental Health & Safety. (n.d.). Information on Azide Compounds. Retrieved January 19, 2026, from [Link]

  • University College Dublin. (2018). School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. Retrieved January 19, 2026, from [Link]

  • University of Victoria. (2022). Azides. Retrieved January 19, 2026, from [Link]

  • Florida State University. (n.d.). Azide Compounds - Environmental Health and Safety. Retrieved January 19, 2026, from [Link]

  • University of Pittsburgh. (2013). Safe Handling of Azides. Retrieved January 19, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl azidoacetate. Retrieved January 19, 2026, from [Link]

  • Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved January 19, 2026, from [Link]

  • PubMed Central (PMC). (2007). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Retrieved January 19, 2026, from [Link]

  • National Institutes of Health (NIH). (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition of Hydrazoic Acid Formed In Situ from Sodium Azide Affords 4-Monosubstituted-1,2,3-Triazoles. Retrieved January 19, 2026, from [Link]

  • PubMed Central (PMC). (2010). One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation. Retrieved January 19, 2026, from [Link]

  • ACS Publications. (2005). Cu-Catalyzed Azide−Alkyne Cycloaddition. Retrieved January 19, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). Butyn-2-one | C4H4O | CID 15018. Retrieved January 19, 2026, from [Link]

  • LookChem. (n.d.). Cas 637-81-0,ETHYL AZIDOACETATE. Retrieved January 19, 2026, from [Link]

  • Jaydev Chemical Industries. (n.d.). 3-BUTYN-2-ol. Retrieved January 19, 2026, from [Link]

  • PubMed Central (PMC). (2014). Mechanistic Basis of the Cu(OAc)2 Catalyzed Azide-Ynamine (3 + 2) Cycloaddition Reaction. Retrieved January 19, 2026, from [Link]

  • PubMed Central (PMC). (2010). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Retrieved January 19, 2026, from [Link]

  • SciELO. (2020). Synthesis of new 1,4-disubstituted 1,2,3-triazoles using the CuAAC reaction and determination of their antioxidant activities. Retrieved January 19, 2026, from [Link]

  • Indian Journal of Chemistry. (2022). Synthesis of ethyl 2-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)-4H/2H-chromene- 3-carboxylates by cycloaddition of ethyl 2-(azidomethyl)-4H-chromene-3- carboxylates with alkynes. Retrieved January 19, 2026, from [Link]

  • Frontiers. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved January 19, 2026, from [Link]

  • PubMed Central (PMC). (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved January 19, 2026, from [Link]

  • National Institutes of Health (NIH). (2021). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Retrieved January 19, 2026, from [Link]

  • PubMed Central (PMC). (2018). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Retrieved January 19, 2026, from [Link]

  • International Journal of Scientific Research in Science and Technology. (n.d.). Synthesis And Characterization Of Heterocyclic Compounds Containing 1,2,4–Triazole. Retrieved January 19, 2026, from [Link]

  • International Journal of Research in Pharmacy and Chemistry. (2012). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. Retrieved January 19, 2026, from [Link]

  • Preprints.org. (2024). Synthesis and characterization of triazole derivatives of 2-MBT. Retrieved January 19, 2026, from [Link]

Sources

Application Notes and Protocols: High-Purity Isolation of Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-YL)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for the purification of Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-YL)acetate, a key heterocyclic building block often synthesized via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry". The inherent nature of this synthesis introduces specific impurities, including residual copper catalyst, unreacted starting materials, and potential side products. Achieving high purity is paramount for its successful use in drug development and materials science. This document details a multi-modal purification strategy, combining aqueous work-up, preparative column chromatography, and recrystallization. We provide field-proven protocols and explain the scientific rationale behind each step to empower researchers to obtain material of the highest quality, validated by standard analytical techniques.

Introduction and Strategic Overview

This compound is a substituted triazole ester, a molecular scaffold of significant interest in medicinal chemistry and materials science. The 1,2,3-triazole core is metabolically stable and capable of forming hydrogen bonds, making it a valuable pharmacophore in drug design[1]. Its synthesis is most efficiently achieved through the CuAAC reaction between ethyl 2-azidoacetate and 3-butyn-2-one.

While the CuAAC reaction is known for its high yield and regioselectivity, the crude product is invariably contaminated[2][3]. The primary challenge in purification is the removal of residual copper, which can interfere with downstream reactions and, critically, distort analytical characterization data such as NMR spectra[4][5]. This guide presents a systematic workflow designed to address these challenges effectively.

Physicochemical Properties of the Target Compound

A thorough understanding of the compound's properties is the foundation for designing an effective purification strategy.

PropertyValueSource
IUPAC Name This compound[6]
CAS Number 871260-40-1[6]
Molecular Formula C₈H₁₁N₃O₃[6]
Molecular Weight 197.19 g/mol [6]
Calculated LogP -0.056[6]
Appearance Expected to be a white to off-white solidGeneral knowledge
Polarity Moderately polarInferred from structure & LogP

The compound's moderate polarity, conferred by the ester and acetyl groups, makes it soluble in solvents like ethyl acetate and dichloromethane, but less soluble in non-polar solvents like hexane. This property is the cornerstone of the chromatographic and recrystallization methods detailed below.

The Impurity Profile: Knowing What to Remove

An effective purification strategy begins with identifying the likely contaminants from the CuAAC synthesis.

  • Unreacted Starting Materials:

    • Ethyl 2-azidoacetate: A polar azide.

    • 3-butyn-2-one: A volatile and relatively polar alkyne.

  • Catalyst-Related Impurities:

    • Copper(I) and Copper(II) Ions: These are the most problematic impurities. Copper(I) is the active catalyst, but it can readily oxidize to paramagnetic Copper(II). Even trace amounts of Cu(II) can cause significant line broadening in NMR spectra, potentially rendering signals invisible[4][5].

    • Ligands/Additives: Sodium ascorbate, used to maintain copper in the +1 oxidation state, and its oxidized form (dehydroascorbic acid) are highly water-soluble.

  • Solvent Residues: The reaction is often performed in solvents like t-butanol/water, which must be thoroughly removed[7].

A Multi-Modal Purification Strategy

No single technique is optimal for removing all classes of impurities. We recommend a sequential, three-phase approach that leverages different physicochemical principles for a comprehensive purification.

PurificationWorkflow crude Crude Reaction Mixture workup Phase 1: Aqueous Work-up & Extraction crude->workup Removes salts, bulk copper chromatography Phase 2: Silica Gel Column Chromatography workup->chromatography Removes starting materials, byproducts recrystallization Phase 3: Final Recrystallization chromatography->recrystallization Removes trace impurities, enhances crystallinity pure_product Pure Product (>98%) recrystallization->pure_product Purity Verification: NMR, HPLC, MS

Caption: Overall workflow for the purification of this compound.

Phase 1: Post-Reaction Work-up and Liquid-Liquid Extraction

Scientific Rationale: This initial step aims to partition the components of the crude mixture between an organic solvent and water. The highly polar impurities (copper salts, sodium ascorbate) will preferentially move into the aqueous phase, while the moderately polar product remains in the organic phase. A key innovation here is the use of an ammonia or ammonium chloride solution, which forms a water-soluble copper-ammonia complex [Cu(NH₃)₄]²⁺, actively sequestering the problematic metal ions from the organic layer.

Protocol 1: Aqueous Work-up for Copper Removal

  • Quenching: Once the reaction is complete (as monitored by TLC), dilute the reaction mixture with 5-10 volumes of deionized water.

  • Extraction: Transfer the diluted mixture to a separatory funnel. Extract the product into an organic solvent; ethyl acetate is an excellent first choice (3 x 5 volumes).

  • Copper Sequestration: Combine the organic layers. Wash sequentially with:

    • 5% aqueous ammonium hydroxide or saturated ammonium chloride solution (2 x 5 volumes). This step is crucial for removing copper. Observe the aqueous layer for the characteristic deep blue color of the copper-ammonia complex.

    • Deionized water (1 x 5 volumes).

    • Saturated aqueous sodium chloride (brine) (1 x 5 volumes). This removes residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting solid or oil is now ready for chromatographic purification.

Phase 2: Preparative Column Chromatography

Scientific Rationale: Flash column chromatography on silica gel is the primary method for separating the target compound from unreacted starting materials and any organic-soluble byproducts[8]. Silica gel is a polar stationary phase. Compounds are eluted with a less polar mobile phase. More polar compounds (like the product) interact more strongly with the silica and move slower, while less polar impurities elute faster. The ideal mobile phase (eluent) provides good separation between the product and its impurities, typically identified by a ΔRƒ of >0.2 on a TLC plate.

Protocol 2: Eluent System Selection via TLC

  • Prepare Samples: Dissolve a small amount of the crude, post-workup material in ethyl acetate or dichloromethane. Also prepare solutions of the starting materials if available.

  • Spotting: Spot the samples onto a silica gel TLC plate.

  • Elution: Develop the plate in a TLC chamber with a test eluent system. A good starting point is a mixture of hexane and ethyl acetate. Test various ratios (e.g., 80:20, 70:30, 50:50 Hexane:EtOAc).

  • Visualization: Visualize the spots under a UV lamp (254 nm).

  • Selection: Choose the solvent system that places the Rƒ of the product spot between 0.25 and 0.40 and shows clear separation from all other spots.

Protocol 3: Flash Column Chromatography

  • Column Packing: Select an appropriate size column and pack it with silica gel using the chosen eluent system (e.g., 70:30 Hexane:EtOAc) as a slurry.

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel ("dry loading") and carefully add it to the top of the packed column.

  • Elution: Run the column by applying positive pressure, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the eluted fractions by TLC.

  • Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.

Phase 3: Final Purification by Recrystallization

Scientific Rationale: Recrystallization is a powerful technique for achieving high purity and obtaining a crystalline solid, which is often desirable for characterization and stability. The principle relies on the differential solubility of the compound and impurities in a specific solvent system at different temperatures[9]. An ideal solvent dissolves the compound completely at its boiling point but very poorly at low temperatures (e.g., 0-4 °C). Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (remaining in the mother liquor).

SolventSelection A Select Potential Solvent B Add small amount of solvent to compound at room temp. A->B C Does it dissolve? B->C D_yes Yes: Bad Solvent (too soluble when cold) C->D_yes Yes D_no No: Potential Good Solvent C->D_no No E Heat the mixture to boiling. D_no->E F Does it dissolve? E->F G_yes Yes: Good Candidate! Proceed to cool. F->G_yes Yes G_no No: Bad Solvent (insoluble when hot) F->G_no No

Sources

Application Notes and Protocols for Antimicrobial Screening of Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-YL)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Preamble: The Quest for Novel Antimicrobial Agents

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of action. Triazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including antibacterial and antifungal properties.[1][2] This guide provides a comprehensive framework for the antimicrobial screening of a specific triazole derivative, Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-YL)acetate .

This document is structured to provide not just procedural steps, but a deeper understanding of the experimental rationale, ensuring that researchers can generate robust, reproducible, and meaningful data. We will delve into the foundational principles of antimicrobial susceptibility testing, detail standardized protocols, and offer insights into data interpretation, thereby empowering researchers to confidently assess the antimicrobial potential of this novel compound.

Understanding the Compound and its Potential

This compound is a 1,2,3-triazole derivative characterized by an acetyl group at the 4-position of the triazole ring and an ethyl acetate moiety attached to the N1 position. The 1,2,3-triazole ring can act as a critical pharmacophore, facilitating interactions with biological targets through hydrogen bonding and other non-covalent interactions.[3] The presence of the acetyl group, a common substituent in bioactive molecules, may influence the compound's electronic properties and binding affinity to microbial enzymes or proteins.

While specific data on the antimicrobial activity of this exact molecule is not yet prevalent in public literature, the broader family of 1,2,3-triazole hybrids has shown efficacy against a range of pathogens.[4] Their mechanisms of action can be diverse, including the inhibition of essential bacterial enzymes, disruption of the cell membrane, and the production of reactive oxygen species.[4] Therefore, a systematic screening against a panel of clinically relevant bacteria and fungi is a critical first step in elucidating its therapeutic potential.

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from established methods for similar 1,4-disubstituted 1,2,3-triazoles, often involving a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[5][6]

Proposed Synthetic Scheme:

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product reactant1 Ethyl 2-azidoacetate conditions CuSO4·5H2O Sodium Ascorbate t-BuOH/H2O reactant1->conditions reactant2 3-Butyn-2-one reactant2->conditions product This compound conditions->product Click Reaction

Caption: Proposed synthesis of the target compound via a click reaction.

Protocol Outline:

  • Preparation of Ethyl 2-azidoacetate: This can be synthesized from ethyl 2-chloroacetate and sodium azide.

  • Click Reaction: In a suitable solvent system (e.g., t-butanol and water), ethyl 2-azidoacetate and 3-butyn-2-one are reacted in the presence of a copper(I) catalyst, typically generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate.

  • Work-up and Purification: The reaction mixture is then worked up to isolate the crude product, which is subsequently purified using techniques such as column chromatography or recrystallization.

It is imperative to fully characterize the synthesized compound using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity before proceeding with biological screening.

Foundational Antimicrobial Susceptibility Testing

The primary objective of antimicrobial susceptibility testing is to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (Minimum Inhibitory Concentration or MIC).[7] This section outlines two universally recognized and standardized methods: Broth Microdilution and Agar Disk Diffusion, with protocols adhering to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[8][9]

Essential Materials and Reagents
  • Test Compound: this compound, of confirmed purity.

  • Solvent: Dimethyl sulfoxide (DMSO) for initial stock solution preparation.

  • Microbial Strains: A representative panel of Gram-positive and Gram-negative bacteria, and fungi. Standard ATCC (American Type Culture Collection) strains are recommended for reproducibility.[10]

    • Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 25923), Bacillus subtilis (e.g., ATCC 6633)

    • Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

    • Fungi: Candida albicans (e.g., ATCC 90028), Aspergillus niger (e.g., ATCC 16404)

  • Growth Media:

    • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacterial MIC testing.[11]

    • Mueller-Hinton Agar (MHA) for bacterial disk diffusion.[1][12]

    • RPMI-1640 medium buffered with MOPS for fungal MIC testing.

    • Sabouraud Dextrose Agar/Broth for fungal culture.

  • Equipment:

    • Sterile 96-well microtiter plates

    • Micropipettes and sterile tips

    • Incubator (35-37°C for bacteria, 30-35°C for fungi)

    • Spectrophotometer or McFarland turbidity standards

    • Sterile swabs, Petri dishes, and other standard microbiology lab equipment.

  • Positive Controls: Clinically relevant antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

  • Negative Control: Solvent (DMSO) at the highest concentration used in the assay.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent.[13]

Preparation of Reagents
  • Test Compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mg/mL).

  • Working Solutions: Perform serial two-fold dilutions of the stock solution in the appropriate broth (CAMHB for bacteria, RPMI-1640 for fungi) to achieve a range of concentrations for testing.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[13]

Assay Procedure
  • Dispense 100 µL of the appropriate broth into each well of a 96-well microtiter plate.

  • Add 100 µL of the serially diluted test compound to the corresponding wells, resulting in a final volume of 200 µL and the desired test concentrations.

  • The last wells should serve as controls:

    • Positive Control: Broth + Inoculum (no compound)

    • Negative Control: Broth only (no inoculum, no compound)

    • Solvent Control: Broth + Inoculum + highest concentration of DMSO used.

  • Inoculate each well (except the negative control) with 10 µL of the prepared microbial suspension.

  • Seal the plates and incubate at the appropriate temperature and duration (typically 18-24 hours for bacteria and 24-48 hours for fungi).

Data Analysis and Interpretation
  • The MIC is defined as the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.

  • Growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

  • The results should be compared to the positive and negative controls. The solvent control should show no inhibition of growth.

Protocol 2: Agar Disk Diffusion (Kirby-Bauer) Method

The agar disk diffusion method is a qualitative or semi-quantitative method to assess the susceptibility of a microorganism to an antimicrobial agent.[9][14]

Preparation
  • MHA Plates: Prepare MHA plates with a uniform depth of 4 mm.[1]

  • Inoculum Standardization: Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Plates:

    • Dip a sterile cotton swab into the standardized inoculum.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[9]

  • Preparation of Disks:

    • Sterile filter paper disks (6 mm in diameter) are impregnated with a known concentration of the test compound. A typical starting concentration might be 30 µg per disk.

    • The solvent (DMSO) should be allowed to evaporate completely from the disks before placement on the agar.

Assay Procedure
  • Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plates.

  • Ensure the disks are in firm contact with the agar.

  • Place no more than 6 disks on a 100 mm plate to avoid overlapping of inhibition zones.[14]

  • Include a positive control disk (e.g., ciprofloxacin) and a negative control disk (impregnated with DMSO only).

  • Invert the plates and incubate at the appropriate temperature for 18-24 hours.

Data Analysis and Interpretation
  • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no growth has occurred) in millimeters (mm).

  • The size of the zone of inhibition is proportional to the susceptibility of the microorganism to the test compound.

  • Interpretation of the zone diameters as susceptible, intermediate, or resistant requires correlation with MIC data, which is not available for a novel compound. Therefore, for initial screening, the zone diameter provides a qualitative measure of activity.

Data Presentation and Interpretation

All quantitative data from the MIC assays should be summarized in a clear and concise table.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound

MicroorganismStrain (ATCC)MIC (µg/mL) of Test CompoundMIC (µg/mL) of Positive Control
Staphylococcus aureus25923(Ciprofloxacin)
Bacillus subtilis6633(Ciprofloxacin)
Escherichia coli25922(Ciprofloxacin)
Pseudomonas aeruginosa27853(Ciprofloxacin)
Candida albicans90028(Fluconazole)
Aspergillus niger16404(Fluconazole)

Workflow and Mechanistic Considerations

The overall workflow for the antimicrobial screening of a novel compound is a multi-step process.

G cluster_synthesis Compound Preparation cluster_screening Primary Screening cluster_advanced Advanced Characterization synthesis Synthesis and Purification of This compound characterization Structural Characterization (NMR, MS, IR) synthesis->characterization mic Broth Microdilution (MIC) characterization->mic disk Agar Disk Diffusion characterization->disk mbc Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) mic->mbc mechanism Mechanism of Action Studies mic->mechanism

Caption: Experimental workflow for antimicrobial screening.

The potential mechanism of action for triazole-based compounds can vary. For antifungal activity, a primary target is the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[15] Inhibition of this enzyme disrupts membrane integrity and leads to fungal cell death.

G lanosterol Lanosterol demethylase Lanosterol 14α-demethylase (CYP51) lanosterol->demethylase ergosterol Ergosterol demethylase->ergosterol membrane Fungal Cell Membrane Integrity ergosterol->membrane death Fungal Cell Death membrane->death triazole This compound triazole->demethylase Inhibition

Caption: Hypothetical mechanism of antifungal action for the triazole compound.

For antibacterial activity, potential targets include DNA gyrase, an enzyme essential for DNA replication, and other enzymes involved in cell wall biosynthesis.[15]

Trustworthiness and Self-Validation

To ensure the trustworthiness of the generated data, the following points are critical:

  • Purity of the Test Compound: The purity of this compound must be confirmed to be high (>95%) to ensure that the observed activity is not due to impurities.

  • Standardized Protocols: Strict adherence to CLSI or EUCAST guidelines is essential for inter-laboratory reproducibility.[8][16]

  • Appropriate Controls: The inclusion of positive, negative, and solvent controls in every assay is non-negotiable. The results from these controls validate the experimental setup.

  • Biological Replicates: All experiments should be performed in at least triplicate to ensure the statistical significance of the results.

By following these rigorous protocols and maintaining a high standard of experimental practice, researchers can confidently evaluate the antimicrobial potential of this compound and contribute valuable data to the field of antimicrobial drug discovery.

References

  • Plech, T., et al. (2014). 1,2,4-Triazoles as Important Antibacterial Agents. PMC - NIH. [Link]

  • Al-Soud, Y. A., et al. (2021). Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. NIH. [Link]

  • Aryal, S. (2022). Mueller Hinton Agar (MHA) – Composition, Principle, Uses and Preparation. Microbiology Info.com. [Link]

  • Khan, Z., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. [Link]

  • Clinical and Laboratory Standards Institute. (2024). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]

  • Zhang, X.-R., et al. (2006). Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate. ResearchGate. [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM. [Link]

  • World Organisation for Animal Health. (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH. [Link]

  • Clinical and Laboratory Standards Institute. (2022). Implementation of the CLSI Method for Direct Disk Diffusion Testing From Positive Blood Cultures. CLSI. [Link]

  • Li, Y., et al. (2025). Discovery of triazole derivatives for biofilm disruption, anti-inflammation and metal ion chelation. Frontiers. [Link]

  • Patil, B. S., et al. (2013). Synthesis and Antimicrobial Activity of Some[3][7][15]-Triazole Derivatives. ResearchGate. [Link]

  • Al-Amiery, A. A., et al. (2012). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Iraqi Journal of Science. [Link]

  • HiMedia Laboratories. (n.d.). Mueller Hinton Broth. HiMedia. [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. [Link]

  • Berkow, E. L., & Lockhart, S. R. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. [Link]

  • Kumar, R., et al. (2022). Mitigating Antimicrobial Resistance through Strategic Design of Multimodal Antibacterial Agents Based on 1,2,3-Triazole with Click Chemistry. ACS Bio & Med Chem Au. [Link]

  • Küçükgüzel, İ., et al. (2001). Synthesis and antimicrobial activities of some new 1,2,3-triazole derivatives. PubMed. [Link]

  • Sviridova, E., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • Tenover, F. C. (2023). Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf. [Link]

  • de Sá, A. F. L., et al. (2009). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. PMC - NIH. [Link]

  • Asif, M. (2015). Pharmacological activities of Triazole analogues as antibacterial, antifungal, antiviral agents. ResearchGate. [Link]

  • Al-Ghorbani, M., et al. (2020). Synthesis and antibacterial activity of some new 1,2,4-triazole derivatives bearing carbohydrazide moiety. ResearchGate. [Link]

  • CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. KEMRI-Wellcome Trust. [Link]

  • Zhang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. [Link]

  • Hardy Diagnostics. (n.d.). Mueller Hinton Media. Hardy Diagnostics. [Link]

  • Saeed, N., & Hussein, M. (2025). Synthesis, Identification of Some New 1, 2, 4-triazole Derivatives from 2-(4- methoxyphenyl)-3-ethyl acetate -4(3H) - quinazolin. Iraqi Academic Scientific Journals. [Link]

  • Wiegand, I., et al. (2008). Broth microdilution for antibacterial testing as recommended by CLSI protocol. ResearchGate. [Link]

  • HiMedia Laboratories. (n.d.). Mueller Hinton Agar. HiMedia. [Link]

  • Medscape. (2025). Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels. Medscape. [Link]

  • The Rubin Lab. (2020). Disc Diffusion (Kirby-Bauer) Antimicrobial Susceptibility Testing. YouTube. [Link]

  • Pokhodylo, N. T., et al. (2009). Synthesis of 1H-1,2,3-triazole derivatives by the cyclization of aryl azides with 2-benzothiazolylacetonone, 1,3-benzo-thiazol-2-ylacetonitrile, and (4-aryl-1,3-thiazol-2-yl)acetonitriles. ResearchGate. [Link]

  • Al-Amiery, A. A. (2018). Preparation of antimicrobial susceptibility test?. ResearchGate. [Link]

  • Rahman, M. M. (2022). Why do we prefer only common strains of bacteria and fungi for antimicrobial susceptibility tests?. ResearchGate. [Link]

Sources

Application Notes & Protocols: A Comprehensive Guide to the Antifungal Activity Assay of Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed framework for evaluating the in vitro antifungal activity of the novel compound, Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate. It is designed for researchers, scientists, and drug development professionals engaged in the discovery of new antifungal agents. The protocols herein are grounded in internationally recognized standards to ensure data integrity and reproducibility.

Introduction: The Imperative for Novel Antifungal Agents

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge.[1] Many clinically available antifungal drugs are limited by toxicity, drug-drug interactions, and a narrow spectrum of activity.[2] The triazole class of antifungals, which includes foundational drugs like fluconazole, has been a cornerstone of therapy for decades.[3][4] These synthetic compounds are characterized by a five-membered ring containing three nitrogen atoms and have proven effective against a range of fungal pathogens.[3][5]

The scientific community is actively pursuing the synthesis of new triazole derivatives to enhance potency, broaden the spectrum of activity, and overcome existing resistance mechanisms.[6][7][8] this compound represents one such investigational molecule. This guide details the standardized laboratory protocols required to rigorously assess its antifungal potential.

Scientific Background: Mechanism of Action of Triazole Antifungals

The primary mechanism of action for triazole antifungals is the disruption of fungal cell membrane integrity by inhibiting ergosterol biosynthesis.[2][3][5] Ergosterol is the principal sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, structure, and function.

Triazoles specifically target and inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 gene).[3][9] This enzyme is critical for the conversion of lanosterol to ergosterol. Inhibition of this step leads to the depletion of ergosterol and a toxic accumulation of 14α-methylated precursor sterols in the fungal membrane.[9] This disruption of membrane structure inhibits fungal growth and replication, exerting a fungistatic effect.[10] The selectivity of triazoles for the fungal cytochrome P450 enzyme over its human counterparts is a key determinant of their therapeutic index.

Triazole_Mechanism_of_Action Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51 / ERG11) Lanosterol->CYP51 Substrate Ergosterol Ergosterol Membrane Functional Fungal Cell Membrane Ergosterol->Membrane CYP51->Ergosterol Catalyzes Conversion DisruptedMembrane Disrupted Membrane & Fungal Growth Inhibition CYP51->DisruptedMembrane Triazole This compound (Triazole Compound) Triazole->CYP51 Inhibits

Caption: Mechanism of action of triazole antifungal agents.

Principles of Standardized Antifungal Susceptibility Testing (AFST)

To ensure that in vitro data is both reliable and comparable across different laboratories, standardized methodologies are essential. The two leading authorities that provide these standards are the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[11]

The primary goal of AFST is to determine the Minimum Inhibitory Concentration (MIC) of a drug.[11]

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a defined incubation period.[11][12] It is the gold standard for susceptibility testing.

Two common, standardized methods for determining antifungal activity are:

  • Broth Microdilution: A quantitative method used to determine the MIC by challenging a standardized fungal inoculum with serial dilutions of the antifungal agent in a liquid medium within a 96-well microtiter plate.[12][13]

  • Agar Disk Diffusion: A qualitative or semi-quantitative method where a paper disk impregnated with a known concentration of the antifungal agent is placed on an agar plate inoculated with a fungal lawn.[13][14] The susceptibility is determined by measuring the diameter of the zone of growth inhibition around the disk.[13][14]

Protocol 1: Broth Microdilution Assay for MIC Determination

This protocol is based on the CLSI M27 and M60 reference methods for yeast susceptibility testing, which can be adapted for screening novel compounds.[13][15][16]

Materials and Reagents
  • Test Compound: this compound

  • Solvent: Dimethyl sulfoxide (DMSO), sterile

  • Fungal Strains:

    • Clinically relevant yeasts (e.g., Candida albicans, Candida glabrata, Cryptococcus neoformans)

    • Quality Control (QC) strains (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258)[17]

  • Culture Media:

    • Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) for fungal culture

    • RPMI-1640 medium (with L-glutamine, without sodium bicarbonate) buffered to pH 7.0 with 0.165 M 3-(N-morpholino)propanesulfonic acid (MOPS).[13]

  • Equipment:

    • Sterile, U-bottom 96-well microtiter plates[13]

    • Spectrophotometer or McFarland turbidity standards

    • Hemocytometer

    • Incubator set to 35°C

    • Multichannel pipette

    • Sterile tubes, pipette tips, and reagent reservoirs

Experimental Workflow

Broth_Microdilution_Workflow start Start prep_culture 1. Prepare Fungal Culture (SDA Plate, 24-48h) start->prep_culture prep_inoculum 2. Prepare Inoculum Adjust to 0.5 McFarland (~1-5 x 10^6 CFU/mL) prep_culture->prep_inoculum dilute_inoculum 3. Dilute Inoculum (1:1000 in RPMI) Final: ~1-5 x 10^3 CFU/mL prep_inoculum->dilute_inoculum add_inoculum 6. Inoculate Plate (Add 100 µL of diluted inoculum to each well) dilute_inoculum->add_inoculum prep_compound 4. Prepare Compound Stock (e.g., 1280 µg/mL in DMSO) serial_dilution 5. Perform 2-fold Serial Dilution of Compound in Microplate (100 µL RPMI per well) prep_compound->serial_dilution serial_dilution->add_inoculum controls 7. Prepare Controls (Growth & Sterility) add_inoculum->controls incubate 8. Incubate Plate (35°C for 24-48 hours) controls->incubate read_mic 9. Read MIC (Lowest concentration with significant growth inhibition) incubate->read_mic end End read_mic->end

Caption: Experimental workflow for the broth microdilution assay.

Step-by-Step Protocol
  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO at a concentration 100x the highest final desired concentration (e.g., 12.8 mg/mL for a final top concentration of 128 µg/mL). Rationale: High concentration in DMSO minimizes the final solvent concentration in the assay, preventing solvent-induced toxicity. The final DMSO concentration should not exceed 1% v/v.

    • Create an intermediate dilution of the stock solution in RPMI-1640 medium to achieve a concentration that is 2x the highest final concentration (e.g., 256 µg/mL).

  • Inoculum Preparation:

    • Subculture the fungal isolates on SDA or PDA plates and incubate at 35°C for 24 hours (Candida spp.) or 48-72 hours (Cryptococcus spp.) to ensure viability and purity.

    • Select 4-5 well-isolated colonies and suspend them in 5 mL of sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-5 x 10⁶ CFU/mL for yeasts).[13] This can be done visually or using a spectrophotometer (absorbance at 530 nm). Rationale: A standardized starting inoculum is critical for reproducibility.

    • Prepare the final working inoculum by diluting the adjusted suspension 1:1000 in RPMI-1640 medium. This yields a final concentration of approximately 1-5 x 10³ CFU/mL.

  • Microplate Assay Setup:

    • Dispense 100 µL of RPMI-1640 medium into wells 2 through 11 of a 96-well microtiter plate.

    • Add 200 µL of the 2x intermediate compound solution (from step 1) into well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (drug-free).

    • Well 12 should contain 200 µL of uninoculated RPMI-1640 to serve as a sterility control.

    • Using a multichannel pipette, add 100 µL of the final working inoculum (from step 2) to wells 1 through 11. This brings the final volume in each well to 200 µL and halves the drug concentration to the desired final range (e.g., 128 µg/mL down to 0.25 µg/mL).

  • Incubation and Reading:

    • Seal the plate or cover with a lid and incubate at 35°C for 24-48 hours.[11]

    • The MIC is determined by visual inspection. It is the lowest drug concentration showing a prominent decrease in turbidity (for azoles against yeasts, typically ≥50% growth inhibition) compared to the growth control well (well 11).[11]

Protocol 2: Agar Disk Diffusion Assay

This protocol is based on the CLSI M44 guidelines and serves as a simpler, complementary method to the broth microdilution assay.[18]

Materials and Reagents
  • Test Compound: this compound

  • Solvent: Dimethyl sulfoxide (DMSO)

  • Blank Paper Disks: Sterile, 6 mm diameter

  • Fungal Strains: As described in Protocol 1.

  • Culture Media: Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue (GMB).[13]

  • Equipment:

    • Petri dishes (100 mm or 150 mm)

    • Sterile cotton swabs

    • Forceps

    • Incubator set to 35°C

    • Ruler or caliper for measurement

Step-by-Step Protocol
  • Disk Preparation:

    • Prepare a solution of the test compound in DMSO at a desired concentration.

    • Impregnate sterile blank paper disks with a known volume (e.g., 20 µL) of the compound solution to achieve a specific drug load per disk.[19]

    • Allow the disks to dry completely in a sterile environment. Prepare a solvent control disk using DMSO only.

  • Inoculum Preparation:

    • Prepare a fungal suspension adjusted to a 0.5 McFarland standard as described in Protocol 1 (Section 4.3, step 2).

  • Plate Inoculation:

    • Dip a sterile cotton swab into the adjusted inoculum suspension and press it against the inside of the tube to remove excess liquid.

    • Swab the entire surface of the GMB agar plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure a confluent lawn of growth.[14]

    • Allow the plate to dry for 3-5 minutes.[13]

  • Disk Application and Incubation:

    • Using sterile forceps, place the prepared compound disks and the solvent control disk onto the inoculated agar surface. Press gently to ensure full contact.[13]

    • Invert the plates and incubate at 35°C for 20-24 hours.[13]

  • Reading and Interpretation:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.

    • The presence of a clear zone indicates inhibitory activity. The diameter of the zone is proportional to the susceptibility of the fungus to the compound at that specific concentration.

Data Analysis and Interpretation

Results should be recorded systematically. For the broth microdilution assay, the MIC value is the primary endpoint. For the disk diffusion assay, the zone diameter is the result. Data should be compared against a known antifungal agent (e.g., fluconazole) tested under the same conditions.

Table 1: Example MIC Data Summary (µg/mL)

Fungal IsolateTest Compound MICFluconazole MICInterpretation
Candida albicans SC531480.5Moderate Activity
Candida glabrata ATCC 20013216Low Activity
Cryptococcus neoformans H9944Comparable to Fluconazole
C. parapsilosis ATCC 22019 (QC)21Within QC Range
C. krusei ATCC 6258 (QC)>12864Within QC Range

Note: Interpretation is hypothetical and depends on established breakpoints for clinical drugs, which do not exist for investigational compounds. The primary goal is a relative comparison of potency.

Troubleshooting Common Issues

  • No growth in control well: This indicates a problem with the inoculum viability or incubation conditions. Repeat the assay with a freshly prepared inoculum and verify incubator temperature.

  • Growth in sterility control well: This indicates contamination of the medium or reagents. Use fresh, sterile materials for the repeat assay.

  • "Skipped" wells in microdilution plate: This can occur with some drug/organism combinations. The MIC should be read as the lowest concentration with a clear reduction in growth, even if growth reappears at higher concentrations.

  • Fuzzy zone edges in disk diffusion: Methylene blue is added to the agar to enhance zone definition.[13] Ensure proper inoculum density; an overly dense inoculum can lead to indistinct zones.

  • QC strain MIC out of range: This invalidates the test run. Investigate potential issues with inoculum preparation, compound dilutions, or incubation before repeating the entire batch.

Conclusion

The protocols described provide a standardized and robust framework for the initial in vitro characterization of this compound. By adhering to established guidelines from CLSI, researchers can generate high-quality, reproducible data on the compound's antifungal spectrum and potency. The broth microdilution assay provides a quantitative MIC value, which is essential for further structure-activity relationship (SAR) studies and preclinical development. The disk diffusion assay offers a complementary, cost-effective method for preliminary screening. These foundational assays are the critical first step in evaluating the potential of novel triazole derivatives as next-generation antifungal therapeutics.

References

  • Advances in synthetic approach to and antifungal activity of triazoles. (n.d.). PubMed Central, NIH. [Link]

  • Antifungal Susceptibility Testing: Current Approaches. (2020). PubMed Central, NIH. [Link]

  • Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. (n.d.). Symbiosis Online Publishing. [Link]

  • Synthesis and antifungal activity of 1,2,3-triazole phenylhydrazone derivatives. (2018). Organic & Biomolecular Chemistry, RSC Publishing. [Link]

  • Antifungal Susceptibility Testing: Current Approaches. (2020). Clinical Microbiology Reviews. [Link]

  • Synthesis and antifungal activity of 1,2,3-triazole containing fluconazole analogues. (2014). PubMed. [Link]

  • Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains. (2018). Molecules. [Link]

  • Antifungal Susceptibility. (n.d.). MI - Microbiology. [Link]

  • Triazole antifungals. (n.d.). Research Starters - EBSCO. [Link]

  • Antifungal Susceptibility Testing: A Primer for Clinicians. (2018). Open Forum Infectious Diseases. [Link]

  • Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. (2001). Clinical Microbiology Reviews, NIH. [Link]

  • Design, Synthesis, and Antifungal Activity of Novel 2-Ar-1,2,3-Triazole Derivatives. (2023). ACS Omega. [Link]

  • Antifungal Susceptibility Test. (2015). Slideshare. [Link]

  • M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. (n.d.). CLSI. [Link]

  • Synthesis and antifungal activity of the novel triazole derivatives containing 1,2,3-triazole fragment. (2013). PubMed. [Link]

  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. (2018). JoVE, NIH. [Link]

  • Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes. (2012). PubMed Central, NIH. [Link]

  • CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. (2020). CLSI. [Link]

  • Fungi (AFST). (n.d.). EUCAST. [Link]

  • Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. (2022). YouTube. [Link]

  • Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. (2006). Medical Mycology, Oxford Academic. [Link]

  • M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. (2022). CLSI. [Link]

  • (PDF) Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes. (2012). ResearchGate. [Link]

  • Antifungal Susceptibility Testing for C. auris. (2024). CDC. [Link]

  • EUCAST breakpoints for antifungals. (2010). PubMed. [Link]

  • Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods. (n.d.). Semantic Scholar. [Link]

  • EUCAST breakpoints for antifungals. (2010). Drugs of the Future. [Link]

  • Comparison study of broth macrodilution and microdilution antifungal susceptibility tests for the filamentous fungi. (1996). Journal of Clinical Microbiology, ASM Journals. [Link]

  • Pharmacovigilance of triazole antifungal agents: Analysis of the FDA adverse event reporting system (FAERS) database. (2022). Frontiers in Pharmacology. [Link]

  • (PDF) EUCAST breakpoints for antifungals. (2010). ResearchGate. [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics. [Link]

  • Antifungal Susceptibility Testing of Dermatophytes by Agar Based Disk Diffusion Method. (2015). International Journal of Current Microbiology and Applied Sciences. [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles. (2020). PubMed Central, NIH. [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF SOME NEWLY 1, 2, 4-TRIAZOLE DERIVATIVES. (2014). International Journal of Pharmaceutical Sciences and Research. [Link]

  • New Antifungal Agents with Azole Moieties. (2022). MDPI. [Link]

  • [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols]. (1997). PubMed. [Link]

  • (PDF) Novel 1, 2, 4-Triazoles as Antifungal Agents. (2022). ResearchGate. [Link]

Sources

Topic: In Vitro Anticancer Evaluation of Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-YL)acetate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preliminary in vitro anticancer evaluation of Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-YL)acetate, a novel synthetic compound. The 1,2,3-triazole scaffold is a recognized "privileged" structure in medicinal chemistry, with many derivatives exhibiting significant antiproliferative activities.[1] This guide details the scientific rationale and step-by-step protocols for assessing the compound's cytotoxic effects, its influence on cell cycle progression, and its potential to induce apoptosis in cancer cells. The methodologies are designed to be robust and self-validating, providing a solid foundation for further preclinical development.

Introduction: The Rationale for Evaluating Triazole Derivatives

Cancer remains a leading cause of mortality worldwide, necessitating the continuous discovery of novel therapeutic agents with improved efficacy and reduced side effects.[1] Heterocyclic compounds, particularly those containing a 1,2,3-triazole ring, have emerged as a promising class of anticancer agents.[2][3] The triazole moiety is bioisosteric to an amide bond, enabling it to form stable interactions like hydrogen bonds and van der Waals forces with various biological targets, yet it is resistant to enzymatic degradation.[1]

Numerous 1,2,3-triazole derivatives have demonstrated the ability to arrest the cell cycle and induce apoptosis in various cancer cell lines.[2][4] The mechanism of action can be diverse, ranging from inhibition of tubulin polymerization to the modulation of key signaling pathways.[2][3] this compound is a novel compound designed around this core structure. Its in vitro evaluation is a critical first step to determine its therapeutic potential. This guide outlines a tiered approach, beginning with a general cytotoxicity screening, followed by more detailed mechanistic assays to elucidate its mode of action.

Experimental Workflow Overview

The evaluation follows a logical progression from broad cytotoxicity screening to specific mechanistic studies. This workflow ensures that resources are directed toward compounds that show initial promise.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Assays (if IC50 is promising) A Compound Preparation (Stock Solution in DMSO) C MTT Assay (Dose-Response Treatment) A->C B Cell Line Selection & Culture (e.g., MCF-7, A549, HCT-116) B->C D Data Analysis: Calculate IC50 Value C->D E Apoptosis Assay (Annexin V/PI Staining) D->E Proceed F Cell Cycle Analysis (Propidium Iodide Staining) D->F G Flow Cytometry Analysis E->G F->G H Interpretation: Mode of Action G->H

Caption: Tiered experimental workflow for in vitro anticancer evaluation.

Phase 1: Cytotoxicity Assessment using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[5][6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to an insoluble purple formazan.[7][8] The quantity of formazan, measured by absorbance, is directly proportional to the number of living cells.[7]

Materials and Reagents
  • Compound: this compound

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 breast adenocarcinoma, A549 lung carcinoma, HCT-116 colon carcinoma). The NCI-60 panel provides a standardized set of lines for broader screening.[9][10]

  • Reagents:

    • Complete culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • MTT solution: 5 mg/mL in sterile PBS.[8]

    • Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.[5][11]

    • Trypsin-EDTA, Phosphate Buffered Saline (PBS).

    • Dimethyl sulfoxide (DMSO), cell culture grade.

  • Equipment: 96-well flat-bottom plates, multichannel pipette, CO2 incubator (37°C, 5% CO2), microplate spectrophotometer (reader).

Protocol: MTT Assay
  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C. Subsequent dilutions should be made in a complete culture medium.

    • Expert Insight: DMSO is a common solvent, but its final concentration in the well should not exceed 0.5% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same DMSO concentration) is essential.[7]

  • Cell Seeding: Harvest exponentially growing cells and perform a cell count. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.[11] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: After 24 hours, replace the medium with 100 µL of fresh medium containing serial dilutions of the test compound (e.g., 0.1, 1, 10, 50, 100 µM). Include wells for untreated control (medium only) and vehicle control (medium + DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours.[5][11] Viable cells will develop purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium. Add 100 µL of DMSO to each well and shake the plate on an orbital shaker for 15 minutes to dissolve the crystals.[8][11]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[8]

Data Analysis and Presentation

The percentage of cell viability is calculated using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve of % Viability versus log-transformed compound concentration.[12]

Table 1: Example Cytotoxicity Data (IC50 Values in µM)

Cell LineCompound IC50 (µM)Doxorubicin (Control) IC50 (µM)
MCF-7 (Breast)18.51.2
A549 (Lung)25.23.5
HCT-116 (Colon)15.82.1

Phase 2: Mechanistic Elucidation

If the compound demonstrates potent cytotoxicity (typically an IC50 value in the low micromolar range), further assays are warranted to understand how it kills cancer cells.

Apoptosis Assay via Annexin V/PI Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect this change.[14] Propidium Iodide (PI) is a DNA-intercalating agent that cannot cross the membrane of live or early apoptotic cells, thus it only stains late apoptotic and necrotic cells where membrane integrity is lost.[13][14]

Protocol: Annexin V/PI Staining
  • Cell Treatment: Seed 1 x 10^6 cells in a 6-well plate and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. The floating cells are often apoptotic. Centrifuge the collected cells and wash twice with cold PBS.[13]

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorescently-conjugated Annexin V and PI according to the manufacturer's protocol.[15]

  • Incubation: Incubate the cells for 15-30 minutes at room temperature in the dark.[15]

  • Flow Cytometry: Analyze the samples immediately using a flow cytometer. The data is typically displayed as a dot plot with four quadrants:

    • Lower-Left (Annexin V- / PI-): Live cells

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells[15]

    • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells[13]

    • Upper-Left (Annexin V- / PI+): Necrotic cells

Cell Cycle Analysis

Principle: Cell cycle analysis is used to determine the proportion of cells in the G0/G1, S, and G2/M phases. Many anticancer drugs exert their effect by causing cell cycle arrest at a specific checkpoint.[4] This is assessed by staining the DNA of fixed and permeabilized cells with a fluorescent dye like Propidium Iodide (PI). The fluorescence intensity is directly proportional to the DNA content, allowing for differentiation of cell cycle phases via flow cytometry.[16]

G cluster_pathway Potential Mechanism: Apoptosis Induction Compound This compound Pathway Binds to Target (e.g., Tubulin, Kinase) Compound->Pathway Stress Cellular Stress Signal Pathway->Stress Caspase_Cascade Caspase Activation (Caspase-3/7) Stress->Caspase_Cascade Apoptosis Apoptosis (Cell Death) Caspase_Cascade->Apoptosis

Sources

Application Note & Protocol: In Silico Elucidation of Binding Modes for Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-YL)acetate through Molecular Docking

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast range of biological activities, including anticancer properties.[1][2][3][4] This guide provides a comprehensive, in-depth protocol for conducting molecular docking studies on a specific triazole derivative, Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-YL)acetate. Moving beyond a simple procedural list, this document elucidates the scientific rationale behind each step, from initial target identification to the critical validation of computational results. We present a complete workflow using industry-standard, freely available software, empowering researchers to probe the potential mechanisms of action for novel small molecules. The protocol is structured to be self-validating, incorporating control docking and result analysis techniques that ensure the trustworthiness and reproducibility of the findings.

Foundational Principle: Target Identification and Selection Rationale

A molecular docking study is only as meaningful as the biological question it seeks to answer. For a novel or uncharacterized compound like this compound, the first and most critical step is the identification of a plausible protein target.

Expert Insight: The mechanism of action for a novel compound is often unknown. Therefore, target selection is an evidence-driven process that begins with a broad survey of the chemical and biological landscape. Direct experimental approaches like affinity-based pull-downs or genetic screening can be employed, but a common starting point is a thorough literature review and computational inference.[5][6][7][8][9]

Given that numerous 1,2,4-triazole derivatives have been investigated as inhibitors of protein kinases, particularly in the context of cancer, we can form a rational hypothesis.[1][10] For the purpose of this protocol, we will select the Epidermal Growth Factor Receptor (EGFR) kinase domain as our target. EGFR is a well-validated target in oncology, and its inhibition is a proven therapeutic strategy.

For this workflow, we will use the crystal structure of the EGFR kinase domain in complex with the known inhibitor Erlotinib.

  • PDB ID: 1M17

  • Rationale: Using a structure with a co-crystallized ligand is paramount for protocol validation. It allows us to perform a crucial "redocking" experiment to confirm that our chosen parameters can successfully reproduce the experimentally determined binding mode.[11][12]

Essential Prerequisites: Software and Tools

This protocol relies on freely available and widely adopted software in the computational chemistry community.

SoftwarePurposeDownload URL
AutoDock Tools (ADT) Preparing protein and ligand files (PDBQT format), generating grid parameter files.https://ccsb.scripps.edu/mgltools/
AutoDock Vina The core docking engine for performing the simulation.https://vina.scripps.edu/downloads/
UCSF ChimeraX Molecular visualization, protein cleanup, and analysis of results.https://www.cgl.ucsf.edu/chimerax/
PyMOL An alternative powerful tool for molecular visualization and creating publication-quality images.https://pymol.org/2/
PubChem Database for retrieving chemical structures and information.https://pubchem.ncbi.nlm.nih.gov/

The Molecular Docking Workflow: A Visual Overview

The entire process can be visualized as a logical flow from data acquisition and preparation through simulation and final analysis.

docking_workflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis & Validation PDB 1. Fetch Receptor (PDB: 1M17) Prep_Receptor 3. Prepare Receptor (Remove water, add H+) PDB->Prep_Receptor Ligand_SMILES 2. Obtain Ligand (PubChem) Prep_Ligand 4. Prepare Ligand (Generate 3D, add charges) Ligand_SMILES->Prep_Ligand Grid 5. Define Search Space (Grid Box Generation) Prep_Receptor->Grid Run_Vina 7. Execute AutoDock Vina Prep_Ligand->Run_Vina Config 6. Create Config File Grid->Config Config->Run_Vina Analyze 8. Analyze Results (Binding Energy, Poses) Run_Vina->Analyze Visualize 9. Visualize Interactions Analyze->Visualize Validate 10. Validate Protocol (Redocking Native Ligand) Analyze->Validate

Caption: A generalized workflow for molecular docking studies.

Detailed Experimental Protocols

Protocol 4.1: Receptor Preparation

Objective: To prepare the EGFR protein structure (PDB: 1M17) for docking by removing non-essential molecules, correcting structural issues, and adding necessary atomic information.

  • Download Structure: Fetch the PDB file 1M17.pdb from the RCSB PDB website.

  • Initial Cleanup (UCSF ChimeraX):

    • Open 1M17.pdb in ChimeraX.

    • Rationale: Crystal structures contain water molecules, ions, and other crystallization artifacts that are usually not part of the direct binding interaction and can interfere with the docking algorithm. The native ligand (Erlotinib, identified as "AQ4" in this file) must also be removed to create a vacant binding site.

    • Use the command line to delete water and the original ligand: delete solvent followed by delete :AQ4.

    • Save this cleaned structure as 1M17_cleaned.pdb.

  • Preparation in AutoDock Tools (ADT):

    • Launch ADT.

    • Go to File > Read Molecule and open 1M17_cleaned.pdb.

    • Go to Edit > Hydrogens > Add. Select "Polar only" and click OK.

    • Rationale: Hydrogen atoms are typically not resolved in X-ray crystallography but are crucial for calculating interactions like hydrogen bonds. Adding polar hydrogens is a computationally efficient way to account for this.[13][14]

    • Go to Edit > Charges > Add Kollman Charges.

    • Rationale: The docking scoring function requires partial atomic charges to calculate electrostatic interactions. Kollman charges are a standard method for assigning these to proteins.[14][15]

    • Go to Grid > Macromolecule > Choose. Select 1M17_cleaned and click "Select Molecule".

    • Save the prepared protein in the required format: File > Save > Write PDBQT. Name it 1M17_receptor.pdbqt.

Protocol 4.2: Ligand Preparation

Objective: To convert the 2D representation of this compound into a 3D, energy-minimized structure with appropriate charges and defined rotatable bonds.

  • Obtain Ligand Structure:

    • Search for "this compound" on PubChem.

    • Download the 3D structure in SDF format.

  • Format Conversion and Preparation in ADT:

    • Expert Insight: AutoDock Tools cannot directly read SDF files. A conversion to PDB or Mol2 is often required. UCSF ChimeraX or Open Babel are excellent tools for this conversion.[16][17] For this protocol, we assume the SDF has been converted to a PDB file, e.g., ligand.pdb.

    • In ADT, go to Ligand > Input > Open and select ligand.pdb.

    • Go to Ligand > Torsion Tree > Detect Root.

    • Go to Ligand > Output > Save as PDBQT. Name it ligand.pdbqt.

    • Rationale: This process automatically adds Gasteiger charges (standard for small molecules), merges non-polar hydrogens, and defines the rotatable bonds, which allows the ligand to be flexible during the docking simulation.[18]

Protocol 4.3: Docking Simulation with AutoDock Vina

Objective: To define the search space on the receptor and run the docking simulation.

  • Define the Search Space (Grid Box):

    • In ADT, with 1M17_receptor.pdbqt loaded, go to Grid > Grid Box.

    • A box will appear around the protein. To center it on the active site, we will use the coordinates of the original co-crystallized ligand (Erlotinib) as a guide.

    • Expert Insight: The most reliable way to define the binding pocket is to use the location of a known binder.[16][19] Load the original 1M17.pdb file (without cleaning it) into a visualization tool like PyMOL or ChimeraX, select the ligand (AQ4), and determine its geometric center.

    • For 1M17, the center of the active site is approximately:

      • center_x = 15.19

      • center_y = 53.90

      • center_z = 16.92

    • Adjust the grid box center coordinates in ADT to these values.

    • Set the dimensions of the box to fully encompass the binding site, for example:

      • size_x = 22

      • size_y = 22

      • size_z = 22

    • Save the grid settings: File > Output Grid Dimension File. Name it grid.txt.

  • Create the Configuration File:

    • Create a new text file named conf.txt.

    • Paste the following content, ensuring the file paths are correct:

    • Rationale: The exhaustiveness parameter controls the computational effort of the search. A value of 8 is a good balance between speed and accuracy for standard docking. Higher values may yield better results but at a significant time cost.

  • Execute Vina:

    • Open a command line terminal.

    • Navigate to the directory containing your prepared files (.pdbqt and .txt).

    • Run the command: vina --config conf.txt --log log.txt

Analysis, Interpretation, and Validation

Interpreting the Output

Upon completion, Vina will generate two files: results.pdbqt containing the docked poses of the ligand, and log.txt containing the quantitative results.

  • Binding Affinity: The log.txt file will display a table of binding affinities (in kcal/mol) for the top predicted poses. A more negative value indicates a stronger predicted binding affinity.[20]

  • RMSD: The Root Mean Square Deviation values compare the atomic positions between different poses. A low RMSD between the top poses suggests they have converged to a similar, stable binding mode.[20][21]

Table of Simulated Results (Example)

PoseBinding Affinity (kcal/mol)RMSD from Best Pose (Å)
1-8.50.000
2-8.21.352
3-8.11.876
4-7.92.104
Visualizing Interactions
  • Open 1M17_receptor.pdbqt in PyMOL or ChimeraX.

  • Open results.pdbqt. This file contains multiple models; you can cycle through them.

  • Focus on the top-ranked pose (Mode 1).

  • Identify and display the amino acid residues within 4 Å of the ligand.

  • Analyze the interactions:

    • Hydrogen Bonds: Look for polar contacts between the ligand's heteroatoms (N, O) and receptor residues.

    • Hydrophobic Interactions: Observe contacts between non-polar regions of the ligand and hydrophobic residues (e.g., Leu, Val, Phe).

    • Pi-Stacking: Check for interactions between aromatic rings on the ligand and receptor (e.g., with Phe, Tyr, Trp).

interactions cluster_ligand Ligand: Ethyl 2-(4-acetyl...acetate cluster_receptor Receptor: EGFR Active Site Ligand Triazole Ring (Aromatic Core) Leu718 Leu718 (Hydrophobic Pocket) Ligand->Leu718 Hydrophobic Interaction Carbonyl Acetyl Carbonyl (H-Bond Acceptor) Met793 Met793 (H-Bond Donor) Carbonyl->Met793 Hydrogen Bond

Caption: Hypothetical key interactions within the binding site.

Mandatory Protocol Validation

Trustworthiness: A protocol is only reliable if it can be validated. The single most important validation step is to demonstrate that your docking parameters can reproduce a known, experimentally determined result.[11][22]

  • Prepare the Native Ligand: Extract the co-crystallized ligand (Erlotinib, "AQ4") from the original 1M17.pdb file. Prepare it using the same method described in Protocol 4.2, creating erlotinib.pdbqt.

  • Redock the Native Ligand: Use the exact same receptor (1M17_receptor.pdbqt) and configuration file (conf.txt), but change the ligand = line to ligand = erlotinib.pdbqt.

  • Analyze the Result:

    • Run Vina.

    • Open the original 1M17.pdb (with Erlotinib) and the new redocked result in a visualizer.

    • Superimpose the protein backbones.

    • Calculate the RMSD between the crystal pose of Erlotinib and your top-ranked redocked pose.

    • Success Criterion: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol is accurate for this target system.[11][12]

Conclusion and Future Perspectives

This guide has detailed a robust and scientifically grounded protocol for the molecular docking of this compound against the EGFR kinase domain. By following these steps, researchers can generate credible hypotheses about the binding mode and affinity of this compound. The docking results, particularly the predicted binding energy and key interactions, provide a strong foundation for subsequent research.

The logical next steps would involve:

  • Molecular Dynamics (MD) Simulations: To assess the stability of the predicted protein-ligand complex over time.

  • In Vitro Assays: To experimentally validate the computational predictions by measuring the compound's inhibitory activity (e.g., IC50) against the target protein.

  • Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of the lead compound to improve potency and selectivity.

References

  • ResearchGate. (2024). How to interprete and analyze molecular docking results?[Link]

  • Quora. (2021). How does one prepare proteins for molecular docking?[Link]

  • Scripps Research. (2020). Tutorial – AutoDock Vina.[Link]

  • ResearchGate. (2022). How to validate the molecular docking results?[Link]

  • Al-Yasari, A. et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. PubMed Central. [Link]

  • YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced.[Link]

  • ResearchGate. (n.d.). (PDF) Target identification of small molecules: an overview of the current applications in drug discovery.[Link]

  • ACSONCO. (2024). Cracking the Code of Drug Discovery: Small Molecules and Target Identification.[Link]

  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?[Link]

  • YouTube. (2020). Autodock Vina Tutorial - Molecular Docking.[Link]

  • CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results.[Link]

  • Matter Modeling Stack Exchange. (2021). How can I validate docking result without a co-crystallized ligand?[Link]

  • Eagon Research Group. (n.d.). Vina Docking Tutorial.[Link]

  • Hart, G. W. et al. (n.d.). Target identification and mechanism of action in chemical biology and drug discovery. NIH. [Link]

  • ResearchGate. (2021). How to validate molecular docking results with no proper crystal structure??[Link]

  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification.[Link]

  • AutoDock Vina Documentation. (n.d.). Basic docking.[Link]

  • PLOS Computational Biology. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations.[Link]

  • University of Cambridge. (n.d.). Session 4: Introduction to in silico docking.[Link]

  • Cal-Tek. (n.d.). Molecular docking of triazole-based ligands with KDM5A to identify potential inhibitors.[Link]

  • Warren, G. L. et al. (2012). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PubMed Central. [Link]

  • YouTube. (2020). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.,[Link]

  • YouTube. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock.[Link]

  • Schrödinger. (n.d.). Docking and scoring.[Link]

  • ResearchGate. (2019). Molecular docking proteins preparation.[Link]

  • IJRPR. (n.d.). Evaluating the Pharmacological Efficacy of Triazole Derivatives: Molecular Docking and Anticancer Studies.[Link]

  • YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech.[Link]

  • YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking.[Link]

  • Schrödinger. (n.d.). Virtual Screening With GLIDE.[Link]

  • Harvard University. (n.d.). How to dock molecules with softwares from Schrödinger Inc.[Link]

  • D'hooghe, M. et al. (2022). Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases. PubMed Central. [Link]

  • YouTube. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon).[Link]

  • International Journal of Current Research in Chemistry and Pharmaceutical Sciences. (n.d.). Molecular Docking Studies of 1, 2, 4-Triazole Derivatives as Potential Anticancer Agents.[Link]

  • Schrödinger. (n.d.). Glide.[Link]

  • MDPI. (n.d.). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives.[Link]

  • UC Santa Barbara. (n.d.). Tutorial: Docking with Glide.[Link]

  • NIH. (n.d.). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs.[Link]

  • Journal of the College of Education for Pure Sciences. (n.d.). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities.[Link]

  • International Journal of Pharmaceutical Sciences and Research. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives.[Link]

  • ResearchGate. (2025). Synthesis and biological activities of methylene-4H-1,2,4-triazole derivatives.[Link]

Sources

Application Notes & Protocols: A Guide to the Synthesis and Derivatization of Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,2,3-Triazole Scaffold in Modern Medicinal Chemistry

The 1,2,3-triazole moiety has emerged as a "privileged" scaffold in medicinal chemistry, valued for its exceptional chemical stability, unique electronic properties, and capacity for hydrogen bonding.[1] This five-membered heterocyclic ring is a cornerstone in the design of novel therapeutic agents, with derivatives demonstrating a vast spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][2][3] The triazole ring is not merely a passive linker; it actively engages with biological targets and serves as a bioisostere for other functional groups, enhancing metabolic stability and pharmacokinetic profiles.[4][5]

The development of Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate and its analogs is a strategic pursuit in drug discovery. This core structure provides multiple points for chemical modification, enabling the systematic exploration of the chemical space around the triazole core to optimize biological activity. The key to efficiently generating libraries of such compounds lies in the strategic application of robust and highly selective chemical reactions.

This guide details the synthesis of the parent compound and provides a framework for developing a diverse library of analogs using the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction—the quintessential "click chemistry" reaction.[6][7] This approach is renowned for its reliability, high yields, and broad functional group tolerance, making it an indispensable tool for accelerating the drug discovery process.[4][8][9]

Synthetic Strategy: The Power of "Click Chemistry"

The cornerstone of this synthetic approach is the CuAAC reaction, which facilitates the regioselective formation of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an organic azide.[10][11][12]

Causality Behind the Choice of CuAAC:

  • Regioselectivity: The copper(I) catalyst ensures the exclusive formation of the 1,4-isomer, which is critical for establishing clear Structure-Activity Relationships (SAR). Uncatalyzed thermal cycloadditions would yield a mixture of 1,4- and 1,5-isomers, complicating analysis.

  • Efficiency and Yield: The reaction is characterized by high conversion rates and yields, often requiring minimal purification.[8]

  • Orthogonality: The reaction's chemoselectivity allows it to proceed in the presence of a wide array of other functional groups, eliminating the need for extensive protecting group strategies. This is paramount when synthesizing complex analogs.[8]

  • Mild Conditions: The reaction typically runs in benign solvents, including water, at or near room temperature, preserving sensitive functional groups within the molecules.[13]

The overall synthetic workflow is designed to be modular, allowing for the independent synthesis of the two key building blocks—an azide and an alkyne—which are then "clicked" together in the final step.

G cluster_0 Precursor Synthesis cluster_1 Core Synthesis Ethyl Chloroacetate Ethyl Chloroacetate Ethyl 2-azidoacetate Ethyl 2-azidoacetate Ethyl Chloroacetate->Ethyl 2-azidoacetate SN2 Reaction Sodium Azide Sodium Azide Sodium Azide->Ethyl 2-azidoacetate SN2 Reaction CuAAC Cu(I)-Catalyzed Azide-Alkyne Cycloaddition Ethyl 2-azidoacetate->CuAAC 3-Butyn-2-ol 3-Butyn-2-ol 3-Butyn-2-one 3-Butyn-2-one 3-Butyn-2-ol->3-Butyn-2-one Oxidation Oxidizing Agent Oxidizing Agent Oxidizing Agent->3-Butyn-2-one Oxidation Alkyne Analogs Alkyne Analogs 3-Butyn-2-one->Alkyne Analogs Derivatization Alkyne Analogs->CuAAC Target Analogs Target Analogs CuAAC->Target Analogs

Figure 1: Modular workflow for the synthesis of triazole analogs.

Experimental Protocols

Safety Precaution: Organic azides, such as ethyl 2-azidoacetate, are potentially explosive and should be handled with extreme care in a well-ventilated fume hood, behind a blast shield. Avoid friction, shock, and high temperatures. All glassware should be inspected for cracks.

Protocol 1: Synthesis of Ethyl 2-azidoacetate (Azide Precursor)

This protocol describes the nucleophilic substitution of ethyl chloroacetate with sodium azide.[14][15]

  • Materials:

    • Ethyl chloroacetate (1.0 equiv)

    • Sodium azide (NaN₃) (1.2 equiv)

    • Acetonitrile (or DMF)

    • Deionized water

    • Diethyl ether (or Ethyl acetate)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium azide (1.2 equiv) in acetonitrile.

    • Add ethyl chloroacetate (1.0 equiv) to the solution.

    • Heat the mixture to reflux (approx. 82°C) and stir for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.

    • Extract the aqueous layer three times with diethyl ether.

    • Combine the organic extracts and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Causality: The resulting oil, ethyl 2-azidoacetate, is often used without further purification due to its thermal instability.[16][17] Distillation should be avoided. Purity can be assessed by ¹H NMR.

Protocol 2: Synthesis of 3-Butyn-2-one (Alkyne Precursor)

This protocol details the oxidation of the commercially available propargylic alcohol, 3-butyn-2-ol.[18][19]

  • Materials:

    • 3-Butyn-2-ol (1.0 equiv)

    • Manganese dioxide (MnO₂) (5.0 equiv, activated)

    • Dichloromethane (DCM)

    • Celite®

  • Procedure:

    • To a round-bottom flask, add 3-butyn-2-ol (1.0 equiv) dissolved in DCM.

    • Add activated MnO₂ (5.0 equiv) portion-wise while stirring vigorously. The reaction is exothermic; maintain the temperature below 30°C with a water bath if necessary.

    • Stir the resulting black suspension at room temperature for 2-4 hours. Monitor the disappearance of the starting material by TLC.

    • Causality: MnO₂ is a mild and selective oxidizing agent for allylic and propargylic alcohols, minimizing over-oxidation or side reactions.

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts. Wash the filter cake thoroughly with DCM.

    • Combine the filtrates and carefully remove the solvent by rotary evaporation at low temperature (<30°C) and low pressure.

    • Warning: 3-Butyn-2-one is a volatile, flammable, and toxic liquid.[20][21] It should be stored at a low temperature (0-6°C) and used promptly.

Protocol 3: General Protocol for CuAAC Synthesis of Triazole Analogs

This is the core "click" reaction protocol for coupling the azide and alkyne precursors.[11][12]

  • Materials:

    • Terminal Alkyne (e.g., 3-Butyn-2-one or analog) (1.0 equiv)

    • Ethyl 2-azidoacetate (1.1 equiv)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.02-0.05 equiv)

    • Sodium ascorbate (0.1-0.2 equiv)

    • Solvent: 1:1 mixture of tert-Butanol and Deionized Water

    • Ethyl acetate (for extraction)

    • Silica gel for column chromatography

  • Procedure:

    • In a vial or round-bottom flask, dissolve the terminal alkyne (1.0 equiv) and ethyl 2-azidoacetate (1.1 equiv) in the t-BuOH/H₂O solvent mixture.

    • In a separate small vial, prepare a fresh aqueous solution of sodium ascorbate (0.1-0.2 equiv).

    • In another small vial, prepare a fresh aqueous solution of CuSO₄·5H₂O (0.02-0.05 equiv).

    • Causality: Sodium ascorbate is the reducing agent that generates the active Cu(I) catalyst in situ from the more stable Cu(II) salt. This is a crucial step for the catalytic cycle to begin.

    • Add the sodium ascorbate solution to the main reaction mixture, followed immediately by the CuSO₄ solution. The solution may change color (e.g., to a yellow-green).

    • Stir the reaction vigorously at room temperature. The reaction is typically complete within 1-12 hours. Monitor by TLC until the starting materials are consumed.

    • Upon completion, dilute the reaction mixture with water and extract three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Structural Characterization of Synthesized Analogs

Unambiguous characterization is essential to validate the successful synthesis of the target 1,4-disubstituted triazole.[22][23]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The most diagnostic signal is a sharp singlet typically appearing between δ 7.5 and 8.5 ppm, corresponding to the C5-proton of the triazole ring.[11] The presence of this singlet is strong evidence for the formation of the triazole. Other expected signals include those for the ethyl ester and the acetyl group.

    • ¹³C NMR: The formation of the triazole ring is confirmed by two characteristic signals for the C4 and C5 carbons, typically in the range of δ 120-125 ppm (C5) and δ 140-148 ppm (C4).[11]

    • 2D NMR: For complex analogs, 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively assign the regiochemistry by correlating the C5-proton to the C4-carbon.[23]

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition by matching the observed m/z value of the molecular ion ([M+H]⁺ or [M+Na]⁺) to the calculated value.

Table 1: Representative Characterization Data for this compound
TechniqueParameterExpected Observation
¹H NMR Chemical Shift (δ)~8.2 ppm (s, 1H, triazole CH), ~5.2 ppm (s, 2H, N-CH₂), ~4.2 ppm (q, 2H, O-CH₂CH₃), ~2.6 ppm (s, 3H, COCH₃), ~1.2 ppm (t, 3H, OCH₂CH₃)
¹³C NMR Chemical Shift (δ)~190 ppm (C=O, acetyl), ~165 ppm (C=O, ester), ~145 ppm (C4-triazole), ~125 ppm (C5-triazole), ~62 ppm (OCH₂), ~50 ppm (N-CH₂), ~27 ppm (COCH₃), ~14 ppm (OCH₂CH₃)
HRMS (ESI) [M+H]⁺Calculated: 212.0879, Observed: 212.0875 ± 5 ppm
IR (KBr) Wavenumber (cm⁻¹)~1750 (C=O, ester), ~1680 (C=O, acetyl), ~1550 (C=N, triazole)

Applications in Drug Discovery: Structure-Activity Relationship (SAR) Studies

The protocols described enable the rapid generation of an analog library for biological screening. By systematically modifying the alkyne precursor, researchers can probe how different substituents at the 4-position of the triazole ring affect biological activity. This is the foundation of SAR studies.[2][24][25][26]

Potential Areas for Biological Evaluation:

  • Anticancer Activity: Many triazole derivatives exhibit potent cytotoxic effects against various cancer cell lines.[24][27][28]

  • Enzyme Inhibition: The triazole scaffold is present in numerous enzyme inhibitors, including acetylcholinesterase inhibitors relevant to Alzheimer's disease.[5][29][30]

  • Antimicrobial Activity: Triazole-containing compounds are well-established antifungal and antibacterial agents.[2][3]

Sources

Troubleshooting & Optimization

common by-products in the synthesis of Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-YL)acetate

Author: BenchChem Technical Support Team. Date: January 2026

An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions for the synthesis of Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-YL)acetate. As Senior Application Scientists, we offer this guide to ensure the scientific integrity and successful outcome of your experiments.

PART 1: Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound and what are its common by-products?

The synthesis is typically achieved through a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] This reaction couples ethyl 2-azidoacetate with 3-butyn-2-one. While highly efficient, several by-products can arise. The most common include the undesired 1,5-regioisomer, oxidative homocoupling products of the alkyne (diynes), and various copper-related impurities.[2][3] In some cases, incomplete reaction can also leave starting materials in your final product.

Q2: I see a second product with the same mass as my desired triazole in my LC-MS analysis. What is it likely to be?

This is a classic sign of regioisomer formation. The CuAAC reaction is highly regioselective for the 1,4-disubstituted product, but under suboptimal conditions, the 1,5-disubstituted isomer can also form.[4][5] The thermal Huisgen cycloaddition, in contrast, often yields a mixture of both isomers.[5] If a ruthenium catalyst is used instead of copper, the 1,5-isomer becomes the major product.[6][7]

Q3: My reaction turns blue/green and is difficult to purify. What is the cause?

This coloration indicates the presence of copper(II) ions. The active catalyst is copper(I), which is prone to oxidation to the more stable Cu(II) state, especially in the presence of oxygen.[2][8] These copper salts can complex with the nitrogen atoms of the triazole ring, making them challenging to remove through standard silica gel chromatography.[9]

Q4: Why is my CuAAC reaction slow or incomplete?

Several factors can lead to low yields or sluggish reactions.[2] Key causes include:

  • Catalyst Inactivation: Oxidation of the active Cu(I) catalyst.

  • Poor Reagent Quality: Impurities or degradation of the azide or alkyne starting materials.

  • Suboptimal Conditions: Incorrect solvent, temperature, pH, or stoichiometry.[10][11]

  • Ligand Issues: Absence of a suitable Cu(I)-stabilizing ligand or an incorrect copper-to-ligand ratio.

Q5: What is the "Glaser coupling" side reaction and how can I prevent it?

Glaser coupling is the oxidative homocoupling of your alkyne starting material (3-butyn-2-one) to form a symmetrical 1,3-diyne.[3][12] This side reaction is promoted by Cu(II) ions and the presence of oxygen. To prevent it, ensure a reducing environment by using an excess of a reducing agent like sodium ascorbate and by thoroughly degassing your solvents to remove oxygen.[4]

PART 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the synthesis.

Problem 1: Presence of the 1,5-Disubstituted Regioisomer
  • Symptoms: An additional peak in your ¹H NMR spectrum for the triazole proton, and a peak in your LC-MS with an identical mass-to-charge ratio (m/z) as your desired product, often with a slightly different retention time.

  • Root Causes:

    • Elevated Temperatures: The uncatalyzed thermal cycloaddition, which is non-regioselective, can begin to compete with the catalyzed reaction at higher temperatures.[5]

    • Catalyst Choice: Accidental use of a ruthenium-based catalyst, which selectively produces the 1,5-isomer.[6]

    • Inefficient Copper Catalysis: If the Cu(I) catalyst is not sufficiently active, the thermal pathway may become more prominent.

  • Solutions & Protocol:

    • Maintain Low Temperature: Perform the reaction at room temperature. The CuAAC reaction is highly exothermic and efficient at ambient temperatures.[4]

    • Confirm Your Catalyst: Ensure you are using a copper(I) source. The most common method involves generating Cu(I) in situ from a Cu(II) salt (like CuSO₄·5H₂O) with a reducing agent (like sodium ascorbate).[13]

    • Optimize the Catalytic System: Use a Cu(I)-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), to enhance catalyst activity and longevity.[11]

  • In a round-bottom flask, dissolve ethyl 2-azidoacetate (1.0 eq) and 3-butyn-2-one (1.0 eq) in a 1:1 mixture of deionized water and t-butanol.

  • Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 eq) in deionized water. Add this to the reaction mixture.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.01-0.05 eq) in deionized water. Add this to the reaction mixture.

  • Stir the reaction vigorously at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

G cluster_reactants Reactants cluster_catalysis Catalytic Pathways cluster_products Products Azide Ethyl 2-azidoacetate CuAAC Cu(I) Catalysis (e.g., CuSO4/Ascorbate) Room Temperature Azide->CuAAC Thermal Thermal Conditions (Uncatalyzed) Elevated Temperature Azide->Thermal RuAAC Ru(II) Catalysis (e.g., Cp*RuCl) Azide->RuAAC Alkyne 3-butyn-2-one Alkyne->CuAAC Alkyne->Thermal Alkyne->RuAAC Product_1_4 Desired Product: 1,4-Regioisomer CuAAC->Product_1_4 Highly Selective Thermal->Product_1_4 Mixture Product_1_5 By-product: 1,5-Regioisomer Thermal->Product_1_5 Mixture RuAAC->Product_1_5 Highly Selective

Caption: Catalytic pathways determining triazole regioisomers.

Problem 2: Formation of Alkyne Homocoupling By-product (Diyne)
  • Symptoms: A new, less polar spot on your TLC plate. A peak in your LC-MS or GC-MS corresponding to the mass of a dimer of 3-butyn-2-one.

  • Root Causes:

    • Presence of Oxygen: Molecular oxygen facilitates the oxidation of the Cu(I) catalyst to Cu(II), which in turn promotes the oxidative coupling of the alkyne.[2]

    • Insufficient Reducing Agent: Not enough sodium ascorbate (or other reducing agent) to maintain the copper in its active Cu(I) state.[4]

  • Solutions & Protocol:

    • Rigorous Degassing: Before adding the catalyst, thoroughly degas all solvents by sparging with an inert gas (argon or nitrogen) for at least 20 minutes or by using freeze-pump-thaw cycles for highly sensitive reactions.

    • Maintain Inert Atmosphere: Keep the reaction vessel under a positive pressure of inert gas throughout the experiment.

    • Use Excess Reducing Agent: Employ a slight excess of sodium ascorbate (e.g., 1.1 to 2.0 equivalents relative to the copper catalyst) to ensure a reducing environment.[4]

G cluster_main Reaction Pathways cluster_conditions Conditions Alkyne Terminal Alkyne (3-butyn-2-one) Good Cu(I) Reducing Environment (No O2) Alkyne->Good Bad Cu(II) + O2 Oxidizing Environment Alkyne->Bad Side Reaction Azide Azide (Ethyl 2-azidoacetate) Azide->Good Product Desired 1,4-Triazole Good->Product CuAAC Pathway Byproduct Diyne By-product (Glaser Coupling) Bad->Byproduct Oxidative Homocoupling

Caption: Competition between desired CuAAC and Glaser coupling.

Problem 3: Persistent Copper Contamination
  • Symptoms: A blue or green tint to your crude or even purified product. Broad peaks in your NMR spectrum. Potential interference in downstream biological assays.

  • Root Causes:

    • Strong Coordination: The 1,2,3-triazole product is an excellent ligand for copper ions, forming stable complexes that are difficult to break.[9]

    • Excess Catalyst: Using a high loading of the copper catalyst.

  • Solutions & Protocol:

    • Minimize Catalyst Loading: Use the lowest effective concentration of copper catalyst, typically 1-5 mol%.

    • Post-Reaction Chelation: After the reaction is complete, add a chelating agent to sequester the copper ions.

  • Upon reaction completion (as determined by TLC/LC-MS), add an aqueous solution of ethylenediaminetetraacetic acid (EDTA) disodium salt (a 2- to 5-fold molar excess relative to copper) to the reaction mixture.

  • Stir vigorously for 30-60 minutes. The aqueous layer should turn deep blue as the Cu(II)-EDTA complex forms.

  • Proceed with your standard aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers several times with the EDTA solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. If copper contamination persists, passing the material through a short plug of silica gel treated with ammonia or using a specialized copper-scavenging resin can be effective.[9]

PART 3: Data Interpretation

This table summarizes the expected spectroscopic characteristics of the target compound and its primary by-products to aid in their identification.

Compound NameStructureKey ¹H NMR Signals (approx. δ, CDCl₃)Expected Mass (M+H)⁺
This compound (Desired Product)~8.0 ppm (s, 1H, triazole CH ), ~5.2 ppm (s, 2H, NCH ₂), ~4.2 ppm (q, 2H, OCH ₂CH₃), ~2.6 ppm (s, 3H, COCH ₃), ~1.2 ppm (t, 3H, OCH₂CH ₃)212.09
Ethyl 2-(5-acetyl-1H-1,2,3-triazol-1-YL)acetate (1,5-Regioisomer)~7.7 ppm (s, 1H, triazole CH ), ~5.4 ppm (s, 2H, NCH ₂), ~4.2 ppm (q, 2H, OCH ₂CH₃), ~2.7 ppm (s, 3H, COCH ₃), ~1.2 ppm (t, 3H, OCH₂CH ₃)212.09
Oct-3-ene-2,7-dione (Diyne By-product)Signals in the vinylic region (~6-7 ppm) and methyl ketone signals (~2.3 ppm). Absence of triazole and ester signals.137.06

Note: Actual chemical shifts can vary based on solvent and concentration. Structures are representational.

PART 4: References

  • Jena Bioscience. (n.d.). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Retrieved from [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. Retrieved from [Link]

  • ResearchGate. (2020). Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete? Retrieved from [Link]

  • Wang, D., Gao, C., & Wang, Y. (2019). Gold-Catalyzed Oxidative Coupling of Alkynes toward the Synthesis of Cyclic Conjugated Diynes. Molecules, 24(16), 2899. Retrieved from [Link]

  • Bioclone. (n.d.). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidative homo-coupling of alkyne derivatives to form diynes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Pádrová, K., et al. (2020). Water-Compatible Synthesis of 1,2,3-Triazoles under Ultrasonic Conditions by a Cu(I) Complex-Mediated Click Reaction. ACS Omega, 5(46), 30041–30053. Retrieved from [Link]

  • Boren, B. C., et al. (2008). Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. Organic Syntheses, 85, 102. Retrieved from [Link]

  • de la Torre, G., et al. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. Inorganic Chemistry, 61(15), 5858–5867. Retrieved from [Link]

  • Gulea, M., et al. (2011). Click-alkynylation of N- and P-nucleophiles by oxidative cross-coupling with alkynylcopper reagents: a general synthesis of ynamides and alkynylphosphonates. Chemical Science, 2(6), 1142. Retrieved from [Link]

  • Hein, C. D., Liu, X. M., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(6), 1122. Retrieved from [Link]

  • Ghashghaei, O., et al. (2021). An experimental and mechanism study on the regioselective click reaction toward the synthesis of thiazolidinone-triazole. Scientific Reports, 11(1). Retrieved from [Link]

  • Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]

  • Li, Y., et al. (2020). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry, 85(11), 7174–7184. Retrieved from [Link]

  • Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US4269987A - Purification of triazoles. Retrieved from

  • Martínez-Becerra, M., et al. (2020). Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. International Journal of Molecular Sciences, 21(19), 7058. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved from [Link]

  • McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Chemistry & Biology, 21(9), 1076–1101. Retrieved from [Link]

  • Zhang, X.-R., et al. (2006). Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 62(8), o3278–o3279. Retrieved from [Link]

  • SciSpace. (n.d.). A review on methods of synthesis of 1,2,4-triazole derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Retrieved from [Link]

  • Journal of Advanced Pharmacy Education & Research. (n.d.). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Retrieved from [Link]

  • ChemRxiv. (2020). Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-triazol-1-yl) Acetic Acid under Continuous-Flow Conditions. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this synthesis, which is a prime example of a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Frequently Asked Questions (FAQs)

What is the fundamental reaction for synthesizing this compound?

The synthesis is achieved through a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and regioselective click chemistry reaction.[1][2][3] This reaction joins ethyl 2-azidoacetate and 3-butyn-2-one to form the desired 1,4-disubstituted 1,2,3-triazole product. The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.[2][3]

Why is this reaction considered a "click chemistry" reaction?

The term "click chemistry" describes reactions that are high-yielding, wide in scope, create only byproducts that can be easily removed, are stereospecific, and simple to perform.[2] The CuAAC reaction fits these criteria perfectly, providing a reliable method for forming the triazole linkage.[1][2]

What is the active catalyst in this reaction?

The active catalyst is the Copper(I) ion (Cu⁺).[4] While Cu(I) salts can be used directly, it is more common to generate Cu(I) in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[2][4][5]

What are the typical starting materials and reagents?
  • Azide: Ethyl 2-azidoacetate

  • Alkyne: 3-butyn-2-one

  • Copper Source: Typically Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Reducing Agent: Sodium ascorbate

  • Solvent: A variety of solvents can be used, with mixtures of t-butanol and water or DMF and water being common.

Troubleshooting Guide: Low Yield and Side Reactions

This section provides a detailed, question-and-answer-based guide to address specific issues you may encounter during the synthesis.

Question 1: My reaction yield is significantly lower than expected. What are the most likely causes?

Low yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is crucial.

Answer:

Several factors can contribute to low yields in CuAAC reactions. Here’s a breakdown of potential causes and how to address them, starting with the most common culprits:

  • Poor Quality of Reagents: The purity of your starting materials, ethyl 2-azidoacetate and 3-butyn-2-one, is critical. Impurities can inhibit the catalyst or participate in side reactions.

    • Solution: Verify the purity of your reagents using techniques like NMR or GC-MS. If necessary, purify the starting materials before use. Ethyl 2-azidoacetate can be synthesized from ethyl chloroacetate and sodium azide.[6]

  • Inactive Catalyst: The reaction relies on the presence of Cu(I). If the Cu(I) is oxidized to Cu(II) or is otherwise sequestered, the reaction will not proceed efficiently.

    • Cause: Exposure to oxygen is a primary cause of Cu(I) oxidation.[5][7]

    • Solution: While the reaction is often robust enough to be performed in an open flask, for optimal results, especially with low reactant concentrations, it's advisable to minimize oxygen exposure.[5][7] This can be achieved by capping the reaction vessel or gently purging with an inert gas like nitrogen or argon. Ensure you have a slight excess of the reducing agent (sodium ascorbate) to maintain the copper in its +1 oxidation state.[2]

  • Side Reactions: The most common side reaction is the Glaser coupling, which is the oxidative homodimerization of the alkyne (3-butyn-2-one).[5] This is particularly problematic if the concentration of the Cu(I) catalyst is low or if there is significant oxygen exposure.

    • Solution: The presence of a reducing agent like sodium ascorbate helps to suppress this side reaction.[2] Using a ligand can also enhance the rate of the desired cycloaddition over the side reaction.

Experimental Workflow for Diagnosing Low Yield

To systematically identify the cause of low yield, you can follow this troubleshooting workflow:

G A Low Yield Observed B Check Reagent Purity (NMR, GC-MS) A->B C Purify Starting Materials B->C Impure E Check Catalyst System B->E Pure D Re-run Reaction with Purified Reagents C->D O Successful Synthesis D->O F Is the CuSO4 solution fresh? E->F G Is the Sodium Ascorbate fresh? E->G H Prepare Fresh Solutions F->H No I Deoxygenate Solvent F->I Yes G->H No G->I Yes H->I J Run Reaction Under Inert Atmosphere (N2 or Ar) I->J K Analyze for Side Products (TLC, LC-MS) J->K L Identify Alkyne Dimer (Glaser Coupling Product) K->L Side Product Detected K->O No Side Product, Reaction Proceeds M Increase Sodium Ascorbate Concentration L->M N Consider a Ligand-Assisted Reaction M->N N->O

Caption: Troubleshooting workflow for low yield.

Question 2: I see multiple spots on my TLC plate. What could these be?

Answer:

Multiple spots on a TLC plate indicate the presence of starting materials and/or side products in your reaction mixture. Here's how to identify them:

  • Spotting Strategy: On your TLC plate, spot your crude reaction mixture alongside your starting materials (ethyl 2-azidoacetate and 3-butyn-2-one) as references. This will help you identify unreacted starting materials.

  • Potential Side Products:

    • Alkyne Homodimer: The product of Glaser coupling of 3-butyn-2-one is a common impurity. This product is typically less polar than the starting alkyne.

    • Other Side Reactions: While less common, other side reactions can occur.[8] If you have an unidentified major spot, consider techniques like LC-MS to determine its mass and potentially identify its structure.

Question 3: My reaction is very slow or does not go to completion. How can I speed it up?

Answer:

If your reaction is sluggish, you can take several steps to increase the reaction rate:

  • Increase Temperature: While many CuAAC reactions proceed well at room temperature, gentle heating (e.g., to 40-50 °C) can significantly increase the reaction rate.[9] However, be aware that higher temperatures can also promote side reactions.

  • Use a Ligand: The use of a copper-chelating ligand can accelerate the CuAAC reaction.[5][10] Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a common and effective ligand for this purpose.[5][10] The ligand not only accelerates the reaction but also helps to stabilize the Cu(I) oxidation state.[10]

  • Solvent Choice: The choice of solvent can influence the reaction rate. While the reaction is tolerant of many solvents, a solvent system that fully dissolves all reactants is crucial.[1] For reactants with poor water solubility, using a co-solvent like DMSO or DMF can be beneficial.[5][10]

Table 1: Comparison of Reaction Conditions
ParameterStandard ConditionsAccelerated ConditionsNotes
Temperature Room Temperature40-50 °CHigher temperatures can increase the rate of side reactions.
Catalyst CuSO₄/NaAscorbateCuSO₄/NaAscorbate with Ligand (e.g., THPTA)Ligands can significantly accelerate the reaction.[10]
Solvent t-BuOH/H₂O (1:1)DMF or DMSOChoose a solvent that ensures all reactants are fully dissolved.
Atmosphere AirInert (N₂ or Ar)An inert atmosphere is recommended for sensitive or slow reactions.[5]
Question 4: I am having trouble purifying my product. What are the best practices?

Answer:

The purification of this compound is typically straightforward.

  • Work-up: After the reaction is complete, a standard aqueous work-up is often sufficient to remove the copper catalyst and other water-soluble components. This usually involves diluting the reaction mixture with water and extracting the product with an organic solvent like ethyl acetate.

  • Column Chromatography: If the work-up does not yield a pure product, column chromatography on silica gel is a reliable method for purification. A gradient of ethyl acetate in hexanes is a good starting point for elution.

  • Recrystallization: If the product is a solid, recrystallization can be an effective final purification step.

Reaction Mechanism Overview

Understanding the reaction mechanism can provide insights into potential points of failure. The CuAAC reaction is believed to proceed through the following key steps:

G cluster_0 Catalyst Activation cluster_1 Catalytic Cycle A Cu(II)SO4 C Cu(I) A->C Reduction B Sodium Ascorbate E Copper Acetylide Intermediate C->E D 3-Butyn-2-one D->E G Copper-Triazolide Intermediate E->G F Ethyl 2-azidoacetate F->G G->C Catalyst Regeneration H Product G->H I Proton Source (e.g., H2O) I->H

Caption: Simplified mechanism of the CuAAC reaction.

The reaction begins with the reduction of Cu(II) to the active Cu(I) species by sodium ascorbate. The Cu(I) then coordinates with the terminal alkyne, 3-butyn-2-one, to form a copper acetylide intermediate.[4] This intermediate then reacts with ethyl 2-azidoacetate in a cyclization step to form a copper-triazolide intermediate. Finally, protonolysis releases the desired product, this compound, and regenerates the Cu(I) catalyst.[2]

References

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.[Link]

  • Side reactions of macromonomers under CuAAC condition. ResearchGate.[Link]

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PMC - NIH.[Link]

  • Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Publications.[Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.[Link]

  • Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). Reddit.[Link]

  • Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews - ACS Publications.[Link]

  • Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal.[Link]

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Discovery. Bioclone.[Link]

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Research Square.[Link]

  • Azide-alkyne Huisgen cycloaddition. Wikipedia.[Link]

  • Synthesis of 1, 4, 5-trisubstituted - 1,2,3-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research.[Link]

  • Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate. ResearchGate.[Link]

  • Mechanistic Basis of the Cu(OAc)2 Catalyzed Azide-Ynamine (3 + 2) Cycloaddition Reaction. PMC - NIH.[Link]

  • Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. PMC - NIH.[Link]

  • Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via Three Component Coupling of Alcohol, Azide and Alkynes Using CuO Nanoparticles. International Journal of ChemTech Research.[Link]

  • Green synthesis of 1,4-disubstituted 1,2,3-triazoles: a sustainable approach. RSC Advances.[Link]

  • Synthesis of (1H-1,2,3-Triazol-1-yl)acetic Acid Derivatives. Semantic Scholar.[Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry.[Link]

  • Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-triazol-1-yl) Acetic Acid under Continuous-Flow Conditions. ChemRxiv.[Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC - PubMed Central.[Link]

  • One-Pot Synthesis of 1,4-Disubstituted 1,2,3-Triazoles from In Situ Generated Azides. Organic Letters - ACS Publications.[Link]

Sources

Technical Support Center: Improving the Solubility of Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-YL)acetate for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Understanding the Compound & the Core Problem

This section addresses the fundamental properties of the compound and the common reasons for its precipitation in aqueous environments.

Q1: What are the key physicochemical properties of Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-YL)acetate?

Understanding the compound's properties is the first step in troubleshooting. While the 1,2,3-triazole ring itself is polar and can improve water solubility, the overall solubility is dictated by the entire molecular structure.[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueSourceImplication for Solubility
Molecular Formula C₈H₁₁N₃O₃[4]-
Molecular Weight 197.19 g/mol [4]Standard for a small molecule.
CAS Number 871260-40-1[4]Unique identifier for this specific compound.
Calculated LogP -0.056[4]A low LogP suggests the compound is relatively hydrophilic. However, strong crystal lattice energy can still lead to poor aqueous solubility.
Structure See Figure 1[4]The molecule contains both polar (triazole, acetyl, ester) and non-polar (ethyl) groups, making it amphiphilic.

Figure 1: Chemical Structure



Q2: My stock solution in 100% DMSO is perfectly clear. Why does the compound precipitate when I add it to my aqueous assay buffer?

This is the most common solubility-related issue in biological assays and is due to a phenomenon called solvent shifting .[5]

  • The "DMSO Deception" : A clear stock solution in a strong organic solvent like Dimethyl Sulfoxide (DMSO) does not guarantee solubility in a water-based buffer.[5][6] DMSO can dissolve a wide range of polar and nonpolar compounds.[7]

  • Kinetic vs. Thermodynamic Solubility : When you dilute the DMSO stock into the assay buffer, the solvent environment rapidly shifts from 100% organic to >99% aqueous. The compound, now in a solvent where it has very low intrinsic solubility, crashes out of the solution.[5] You are observing a problem of kinetic solubility —the compound doesn't have time to dissolve in the new environment and precipitates.[5]

Part 2: Foundational Troubleshooting & Stock Solution Best Practices

Before exploring advanced solubilization techniques, it's crucial to optimize your initial stock preparation and dilution steps.

Q3: What is the correct way to prepare a high-concentration stock solution?

Proper stock solution preparation is critical for accurate and reproducible experiments.[8][9]

Protocol 1: Preparing a 10 mM Stock Solution in DMSO

  • Calculate the Required Mass : Using the molecular weight (197.19 g/mol ), determine the mass needed.

    • Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000

    • For 1 mL (0.001 L) of a 10 mM (0.01 M) solution: 0.01 * 0.001 * 197.19 * 1000 = 1.97 mg.

  • Weigh the Compound : Accurately weigh out 1.97 mg of this compound using an analytical balance.

  • Dissolve in DMSO : Add the weighed compound to a sterile microcentrifuge tube. Add 1 mL of high-purity, anhydrous DMSO.

  • Ensure Complete Dissolution : Vortex thoroughly for 1-2 minutes. If necessary, gently warm the solution to 37°C or use a brief sonication to aid dissolution.[1] Visually inspect against a light and dark background to ensure no particulates remain.

  • Storage : Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can cause compound precipitation over time.[1]

Q4: What is the maximum final concentration of DMSO I should use in my assay, and why?

While DMSO is an excellent solvent, it can have biological effects of its own.

  • The General Rule : A final DMSO concentration of 0.5% to 1% is a widely accepted industry standard.[5] However, the ideal concentration is assay-dependent.

  • Cellular Toxicity : Higher DMSO concentrations can affect cell viability, membrane permeability, and enzyme activity, confounding your results.[6][7]

  • Best Practice : Always run a "vehicle control" in your experiment. This control should contain the same final concentration of DMSO (or other co-solvents) as your test wells, but without the compound. This allows you to subtract any effects of the solvent itself.

Part 3: A Systematic Workflow for Enhancing Solubility

If optimizing your stock solution protocol is insufficient, a systematic approach is needed to find a suitable formulation. The following workflow provides a tiered strategy, starting with the simplest methods.

Solubility Troubleshooting Workflow Figure 2: Systematic Solubility Enhancement Workflow start Precipitation Observed in Aqueous Assay Buffer check_dmso Step 1: Verify & Optimize DMSO Concentration (Target <0.5%) start->check_dmso cosolvents Step 2: Screen Alternative Bio-Compatible Co-solvents (Ethanol, PEG 400, etc.) check_dmso->cosolvents If precipitation persists success Compound Solubilized Proceed with Assay check_dmso->success Success ph_adjust Step 3: Test pH Modification of Assay Buffer cosolvents->ph_adjust If precipitation persists cosolvents->success Success excipients Step 4: Evaluate Solubilizing Excipients ph_adjust->excipients If precipitation persists ph_adjust->success Success cyclodextrin 4a: Cyclodextrins (HP-β-CD, SBE-β-CD) excipients->cyclodextrin surfactant 4b: Non-Ionic Surfactants (Tween® 80, Pluronic® F-68) excipients->surfactant advanced Step 5: Consider Advanced Formulations (e.g., Solid Dispersions) cyclodextrin->advanced If precipitation persists cyclodextrin->success Success surfactant->advanced If precipitation persists surfactant->success Success

Mechanisms of solubility enhancement.

Table 3: Commonly Used Cyclodextrins

CyclodextrinAbbreviationKey Features
Hydroxypropyl-β-Cyclodextrin HP-β-CDHigh aqueous solubility, low toxicity. The most common choice for in vitro and in vivo studies. [10]
Sulfobutylether-β-Cyclodextrin SBE-β-CDVery high aqueous solubility, excellent for parenteral formulations. [11]
β-Cyclodextrin β-CDLower cost.

Action : Prepare a 1-5% (w/v) solution of HP-β-CD in your assay buffer. Then, add the compound from a minimal amount of DMSO stock to this cyclodextrin-containing buffer.

Q8: Can surfactants help, and which ones are safe for cell-based assays?

Yes. Surfactants (or detergents) are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration), form structures called micelles. [12][13]These micelles have a hydrophobic core that can solubilize your compound, while the hydrophilic shell keeps the entire complex in solution. [14][15]For biological assays, non-ionic surfactants are generally preferred as they are less denaturing to proteins and less harsh on cells than ionic surfactants. [13][16] Table 4: Common Non-Ionic Surfactants for Biological Assays

SurfactantBrand Name ExampleTypical Final Conc.Notes
Polysorbate 80 Tween® 800.01 - 0.1%Widely used, generally well-tolerated by cells. [17]
Polysorbate 20 Tween® 200.01 - 0.1%Similar to Tween® 80, often used in immunoassays.
Poloxamer 188 Pluronic® F-680.02 - 1%Very low toxicity, known to be a membrane sealant.

Action : Perform a dose-response experiment with a surfactant like Tween® 80 in your assay buffer to find a concentration that improves solubility without impacting your biological system (as determined by your vehicle control).

Part 4: FAQ and Final Recommendations
Q9: I'm still seeing cloudiness. How can I be sure if it's precipitation?

Turbidity or precipitation can sometimes be difficult to see.

  • Visual Check : Hold the plate or tube against a dark background. Any scattering of light indicates insoluble material.

  • Microscopy : Place a small drop of your final assay solution on a microscope slide. Crystalline structures or amorphous aggregates are definitive signs of precipitation.

  • Centrifugation : Spin your samples at high speed (e.g., >10,000 x g) for 15 minutes. A visible pellet indicates precipitation. The concentration in the supernatant is the true soluble concentration.

Q10: My compound seems to precipitate over the course of a long (e.g., 24-hour) incubation. What should I do?

This suggests your compound is forming a supersaturated solution that is not stable over time. This is a common challenge. [18]* Use Excipients : This is a prime scenario where cyclodextrins or surfactants are beneficial. They don't just increase solubility; they also help stabilize the compound in solution and can inhibit precipitation. [15][19]* Lower the Concentration : The most straightforward solution is to reduce the working concentration of your compound to below its thermodynamic solubility limit in the final assay medium.

Q11: Are there any advanced techniques if none of these methods work?

For extremely challenging compounds, more advanced formulation strategies, typically used in later-stage drug development, can be considered:

  • Solid Dispersions : The compound is dispersed in a solid polymer matrix (e.g., PVP, HPMC) in an amorphous state, which has higher energy and solubility than the crystalline form. [20][21]This is often prepared by solvent evaporation or hot-melt extrusion. [19]* Nanosuspensions : The particle size of the compound is reduced to the nanometer range through techniques like milling or high-pressure homogenization. [17][22]The increased surface area dramatically improves the dissolution rate. [23] These methods require specialized equipment and formulation expertise but represent powerful tools for overcoming significant solubility barriers.

References
  • Rajewski, R. A., & Stella, V. J. (1996). Pharmaceutical applications of cyclodextrins. 2. In vivo drug delivery. Journal of Pharmaceutical Sciences, 85(11), 1142-1169.
  • Kurkov, S. V., & Loftsson, T. (2013). Cyclodextrins. International Journal of Pharmaceutics, 453(1), 167-180.
  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025.
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.
  • Gould, S., & Scott, R. C. (2005). 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD): A toxicology review. Food and Chemical Toxicology, 43(10), 1451-1459.
  • Kawabata, Y., Wada, K., Nakatani, M., Yamada, S., & Onoue, S. (2011). Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications. International Journal of Pharmaceutics, 420(1), 1-10.
  • Vasconcelos, T., Sarmento, B., & Costa, P. (2007). Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs. Drug Discovery Today, 12(23-24), 1068-1075.
  • Maher, A., Caruso, G., & Otzen, D. E. (2021). Surfactants: physicochemical interactions with biological macromolecules. Biophysical Reviews, 13(5), 721-734.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230.
  • Sharma, D., & Soni, M. (2014). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmaceutical Sciences and Research, 5(4), 1147.
  • Galvão, J., Davis, B., Tilton, M., Kautz, R., & Wyrwas, B. (2014). The role of DMSO in sample preparation for in vitro screening. Drug Discovery Today, 19(10), 1573-1580.
  • BioAssay Systems. (n.d.). Troubleshooting. BioAssay Systems. [Link]

  • Chemistry LibreTexts. (2025). 2.5: Preparing Solutions. Chemistry LibreTexts. [Link]

  • Ainurofiq, A., Azhari, M. A., & Choiri, S. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(1), 137.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
  • Nakashima, T., & Tabata, M. (2016). Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents. Polymers, 8(10), 369.
  • Wang, S., Yang, W., & Zhou, L. (2010). Solubility of 1H-1,2,4-Triazole in Ethanol, 1-Propanol, 2-Propanol, 1,2-Propanediol, Ethyl Formate, Methyl Acetate, Ethyl Acetate, and Butyl Acetate at (283 to 363) K.
  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21.
  • Kale, S. S., & Kale, A. S. (2025). Solubilization Behavior and Density Study of 1H-1,2,4-Triazole in Aqueous Organic Solvent Mixtures at (293.15 to 313.15) K. Journal of Solution Chemistry.
  • The Audiologist. (2021, August 20). Lab Skills: Preparing Stock Solutions [Video]. YouTube. [Link]

  • Absorption Systems. (n.d.). General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. Absorption Systems. [Link]

  • Volkova, T. V., et al. (2018). Solubility of 1,2,4-thiadiazole derivative in solutions of different polymers. Journal of Molecular Liquids, 269, 492-500.
  • Nishimura, C. (2023). co-solvent application for biological systems. Request PDF. [Link]

  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Annals of an Experimental and Clinical Case Report, 7(1), 1-2.
  • Wikipedia. (2026). Dimethyl sulfoxide. Wikipedia. [Link]

  • D'souza, C., & Fias, A. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 881329.
  • PubChem. (n.d.). Ethyl 1H-1,2,4-triazole-1-acetate. PubChem. [Link]

  • The Sheekey Science Show. (2025, February 20). Solution-making strategies & practical advice [Video]. YouTube. [Link]

  • Chen, Y., et al. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Journal of Medicinal Chemistry, 67(1), 1-25.
  • Request PDF. (n.d.). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. ResearchGate. [Link]

  • Kim, M. S., et al. (2020). Improved Bioavailability of Poorly Water-Soluble Drug by Targeting Increased Absorption through Solubility Enhancement and Precipitation Inhibition. Pharmaceutics, 12(5), 456.
  • Wikipedia. (2026). Alprazolam. Wikipedia. [Link]

  • ChemWhat. (n.d.). ETHYL 2-(1H-1,2,4-TRIAZOL-1-YL)ACETATE CAS#: 56563-01-0. ChemWhat. [Link]

  • Zhang, X.-R., et al. (2010). Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 66(8), o1929.
  • Crysdot LLC. (n.d.). Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate. Crysdot LLC. [Link]

Sources

Technical Support Center: Regioselectivity in Triazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for triazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of controlling regioisomer formation during azide-alkyne cycloaddition reactions. Here, we dissect the mechanistic nuances of the most common synthetic routes and provide actionable troubleshooting advice to ensure the selective formation of the desired triazole regioisomer.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of 1,4- and 1,5-disubstituted triazoles in my reaction?

A1: The formation of regioisomeric mixtures is a classic challenge in traditional thermal Huisgen 1,3-dipolar cycloadditions.[1] This reaction proceeds through a concerted mechanism where the frontier molecular orbitals (HOMO-LUMO) of the azide and alkyne have similar energy levels, leading to a roughly 1:1 mixture of the 1,4- and 1,5-isomers.[1] To achieve regioselectivity, a catalyzed approach is necessary.

Q2: How do I selectively synthesize the 1,4-disubstituted triazole?

A2: The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier method for selectively synthesizing 1,4-disubstituted 1,2,3-triazoles.[2][3] The copper(I) catalyst orchestrates a stepwise mechanism that exclusively yields the 1,4-isomer.[2][4]

Q3: What is the best way to synthesize the 1,5-disubstituted triazole?

A3: For the selective synthesis of 1,5-disubstituted 1,2,3-triazoles, the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) is the method of choice.[1][5][6] Ruthenium catalysts, such as those containing the [Cp*RuCl] fragment, direct the cycloaddition to favor the 1,5-regioisomer.[5][7][8]

Q4: Can I use internal alkynes in these reactions?

A4: CuAAC reactions are generally limited to terminal alkynes.[9] In contrast, RuAAC is effective with both terminal and internal alkynes, providing access to fully substituted 1,4,5-trisubstituted 1,2,3-triazoles.[1][5][8][10]

Q5: What is Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and is it regioselective?

A5: SPAAC is a catalyst-free reaction that utilizes strained cyclooctynes to achieve cycloaddition at room temperature, making it ideal for biological applications.[11][12] However, with unsymmetrical cyclooctynes, SPAAC can produce a mixture of regioisomers.[11] Achieving regioselectivity in SPAAC often requires specific design of the cyclooctyne or the azide to introduce secondary interactions that favor one isomer.[11][13][14]

Q6: How can I confirm the regiochemistry of my triazole product?

A6: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this. Distinct differences in the chemical shifts of the triazole proton and carbon atoms can be observed for the 1,4- and 1,5-isomers.[15][16] Specifically, the proton signal for the 1,4-isomer is typically more shielded (appears at a lower ppm) compared to the 1,5-isomer.[15] 1D and 2D NMR experiments, such as HMBC, can definitively establish the connectivity.

Troubleshooting Guide

Issue 1: Poor Regioselectivity in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Symptom: You are using a copper catalyst but still observing the formation of the 1,5-disubstituted isomer.

Root Cause Analysis & Solutions:

  • Inactive Catalyst: The active catalyst in CuAAC is Cu(I), which is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[17]

    • Solution: Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Always use freshly prepared solutions of a reducing agent, such as sodium ascorbate, to maintain the copper in the +1 oxidation state.[2][3]

  • Ligand Issues: The choice and concentration of the ligand are critical for stabilizing the Cu(I) catalyst and accelerating the reaction.[18]

    • Solution: Tris(benzyltriazolylmethyl)amine (TBTA) is a commonly used ligand that protects the Cu(I) from oxidation and disproportionation.[3] Ensure the correct ligand-to-copper ratio is used, typically 1:1. For reactions in aqueous or biological media, water-soluble ligands like THPTA are recommended.

  • Thermal Contribution: If the reaction is heated, the uncatalyzed thermal Huisgen cycloaddition can occur in parallel, leading to the 1,5-isomer.

    • Solution: CuAAC reactions are typically efficient at room temperature.[2] Avoid unnecessary heating. If the reaction is sluggish, first optimize the catalyst system and solvent before increasing the temperature.

Issue 2: Low Yield or No Reaction in Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

Symptom: The reaction to form the 1,5-disubstituted triazole is not proceeding or giving low yields.

Root Cause Analysis & Solutions:

  • Catalyst Choice: Not all ruthenium complexes are effective. The most active catalysts typically contain the pentamethylcyclopentadienyl (Cp*) ligand.[1][5]

    • Solution: Use a well-defined catalyst such as CpRuCl(PPh₃)₂ or CpRuCl(COD).[5][8] These have demonstrated broad substrate scope and high efficiency.

  • Solvent Incompatibility: The RuAAC reaction is sensitive to the solvent, and complete homogeneity of the reaction mixture is crucial.[7]

    • Solution: Aprotic solvents like 1,2-dichloroethane (DCE), toluene, or THF are generally preferred.[6][7] Avoid protic solvents unless the catalyst system is specifically designed for them.

  • Substrate Reactivity: While RuAAC has a broad scope, the electronic and steric properties of the azide and alkyne can influence the reaction rate.

    • Solution: Electron-withdrawing groups on the alkyne can sometimes slow the reaction. If facing difficulties, consider running a model reaction with simpler substrates (e.g., benzyl azide and phenylacetylene) to confirm catalyst activity.

Experimental Protocols

Protocol 1: High-Regioselectivity Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via CuAAC

This protocol is a general guideline for a small-scale reaction.

  • Reagent Preparation:

    • Dissolve the terminal alkyne (1.0 eq) and the organic azide (1.0 eq) in a suitable solvent system (e.g., a 1:1 mixture of t-butanol and water).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).

    • Prepare a stock solution of copper(II) sulfate pentahydrate (e.g., 0.1 M in water).

  • Reaction Setup:

    • To the solution of alkyne and azide, add sodium ascorbate (0.1 eq).

    • Add the copper(II) sulfate solution (0.01-0.05 eq).

    • Stir the reaction mixture vigorously at room temperature.

  • Monitoring and Workup:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: High-Regioselectivity Synthesis of 1,5-Disubstituted 1,2,3-Triazoles via RuAAC

This protocol is adapted from a literature procedure for a typical RuAAC reaction.[7]

  • Reaction Setup (under inert atmosphere):

    • In an oven-dried flask under an argon atmosphere, dissolve the organic azide (1.0 eq) in 1,2-dichloroethane (DCE).

    • Add the terminal alkyne (1.05 eq) to the flask.

    • Place the flask in a preheated oil bath (e.g., 45 °C).

  • Catalyst Addition:

    • In a separate vial, dissolve the ruthenium catalyst, such as chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II) [Cp*RuCl(COD)] (0.01 eq), in a small amount of DCE.

    • Add the catalyst solution to the reaction flask via syringe.

  • Monitoring and Workup:

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Mechanistic Insights

To better understand the origins of regioselectivity, the following diagrams illustrate the catalytic cycles.

CuAAC_Mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_products Products Azide R1-N3 Metallacycle Six-Membered Copper Metallacycle Alkyne R2-C≡CH Cu_Acetylide Cu(I)-Acetylide π-Complex CuI Cu(I) CuI->Cu_Acetylide + Alkyne Sigma_Acetylide σ-Copper Acetylide Cu_Acetylide->Sigma_Acetylide Deprotonation Sigma_Acetylide->Metallacycle + Azide Triazolide Copper Triazolide Metallacycle->Triazolide Ring Contraction Product 1,4-Triazole Triazolide->Product Protonation CuI_regen Cu(I) Triazolide->CuI_regen Catalyst Regeneration CuI_regen->CuI

Caption: Catalytic cycle for the CuAAC reaction.

RuAAC_Mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_products Products Azide R1-N3 Ruthenacycle Six-Membered Ruthenacycle Alkyne R2-C≡CH Ru_Complex Ru(II) π-Alkyne Complex RuII [Cp*RuCl] RuII->Ru_Complex + Alkyne Ru_Complex->Ruthenacycle + Azide (Oxidative Coupling) Product 1,5-Triazole Ruthenacycle->Product Reductive Elimination RuII_regen [Cp*RuCl] Ruthenacycle->RuII_regen Catalyst Regeneration Elimination Reductive Elimination RuII_regen->RuII

Caption: Catalytic cycle for the RuAAC reaction.

Data Summary

ReactionCatalystPredominant ProductAlkyne ScopeKey Features
Thermal Huisgen NoneMixture of 1,4- and 1,5-isomersTerminal & InternalRequires high temperatures; poor regioselectivity.[1]
CuAAC Copper(I)1,4-DisubstitutedPrimarily TerminalHigh regioselectivity; mild conditions; "click" reaction.[2][3][18]
RuAAC Ruthenium(II)1,5-DisubstitutedTerminal & InternalComplements CuAAC; access to fully substituted triazoles.[1][5][6]
SPAAC None (strained alkyne)Can be a mixtureCyclooctynesCatalyst-free; bioorthogonal applications.[11]

Characterization of Regioisomers

Accurate characterization is essential to confirm the outcome of your regioselective synthesis.

Technique1,4-Isomer1,5-IsomerNotes
¹H NMR Triazole C-H signal is more shielded (lower ppm).[15]Triazole C-H signal is more deshielded (higher ppm).[15]The difference can be subtle and depends on the substituents.
¹³C NMR Chemical shifts of C4 and C5 are distinct.[16]Chemical shifts of C4 and C5 are distinct.[16]Provides direct evidence of the carbon skeleton.[15]
HMBC (2D NMR) Correlation between the triazole proton (H5) and the carbon of the R¹ substituent.Correlation between the triazole proton (H4) and the carbon of the R² substituent.Unambiguously determines the connectivity.
Chromatography Different retention times on HPLC or GC.[19][20][21]Different retention times on HPLC or GC.[19][20][21]Useful for separating and quantifying mixtures.

References

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available from: [Link]

  • Yoshikawa, R., Hamada, S., & Matsuo, J. (2025). Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions. Organic & Biomolecular Chemistry. Available from: [Link]

  • Oakdale, J. S., & Fokin, V. V. (2014). Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. Organic Syntheses, 91, 268-281.
  • Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930.
  • Yoshikawa, R., Hamada, S., & Matsuo, J. (2025). Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions. Organic & Biomolecular Chemistry. Available from: [Link]

  • Ruthenium-catalyzed synthesis of tricyclic 1,5-fused 1,2,3-triazole piperazines. (2025). Organic & Biomolecular Chemistry, 23(35). Available from: [Link]

  • Yoshikawa, R., Hamada, S., & Matsuo, J. (2025). Strain-promoted azide-alkyne cycloaddition enhanced by the secondary interactions. Organic & Biomolecular Chemistry. Available from: [Link]

  • Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930.
  • Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. Journal of the American Chemical Society, 130(28), 8923–8930.
  • Hein, C. D., Liu, X., & Wang, D. (2008). On the Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition.
  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.
  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (2014). Chemical Society Reviews, 43(9), 3128-3151.
  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 2(10), 565-598.
  • Wang, Y., et al. (2008).
  • Facile synthesis of 1,5-disubstituted 1,2,3-triazoles by the regiospecific alkylation of a ruthenium triazolato complex. (2011). Dalton Transactions, 40(43), 11591-11599.
  • Synthesis of Dense 1,2,3-Triazole Oligomers Consisting Preferentially of 1,5-Disubstituted Units via Ruthenium(II)-Catalyzed Azide–Alkyne Cycloaddition. (2023). Polymers, 15(9), 2187.
  • Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. (2017). Molecules, 22(8), 1339.
  • Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. (2016). Chemical Reviews, 116(24), 14920-14980.
  • Enantiomeric separation of triazole fungicides with 3-μm and 5-μml particle chiral columns by reverse-phase high-performance liquid chromatography. (2011). Chirality, 23(6), 479-86.
  • Chemoselectivity of Tertiary Azides in Strain-Promoted Alkyne-Azide Cycloadditions. (2019). Chemistry – A European Journal, 25(3), 754-758.
  • Chiral separation of some triazole pesticides by supercritical fluid chromatography. (2004).
  • Chemoselectivity of Tertiary Azides in Strain-Promoted Alkyne-Azide Cycloadditions. (2019). Chemistry – A European Journal, 25(3), 754-758.
  • Enantiomeric separation of triazole fungicides with 3 µm and 5 µm particle chiral columns by reverse-phase high performance liquid chromatography. (2011). Chirality, 23(6), 479-86.
  • Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. (2019). RSC Advances, 9(2), 920-928.
  • How can I exactly confirm weather 1,4 or 1,5 substituted 1,2,3 triazole formed in click chemistry when I use other than copper catalyst? ResearchGate. Available from: [Link]

  • Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. Available from: [Link]

  • Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. (2021). The Journal of Organic Chemistry, 86(17), 11849–11859.
  • Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. (2023). International Journal of Molecular Sciences, 24(12), 10255.
  • A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. (2021). Beilstein Journal of Organic Chemistry, 17, 114-149.
  • Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. (2022). Molecules, 27(15), 4975.
  • [Enantiomeric separations of 1-1,2,4-triazole compounds by micro-high performance liquid chrom
  • On the regioselectivity of the mononuclear copper-catalyzed cycloaddition of azide and alkynes (CuAAC). A quantum chemical topological study. (2017). Journal of Molecular Modeling, 23(1), 22.
  • Understanding the mechanism and regioselectivity of the copper(I) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. (2019). RSC Advances, 9(2), 920-928.
  • Understanding the mechanism and regioselectivity of the copper(I) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. (2019). RSC Advances, 9(2), 920-928.
  • Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. (2025).
  • Copper-catalyzed azide-alkyne cycloaddition: regioselective synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. (2007).
  • Regioselectivity issue in Click reaction. ResearchGate. Available from: [Link]

  • Overcoming regioselectivity and accessibility challenges in aryne methodology. (2022). PhD Thesis, University of California, Berkeley.
  • Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and... (2017). Magnetic Resonance in Chemistry, 55(10), 915-924.
  • Are 1,4- and 1,5-Disubstituted 1,2,3-Triazoles Good Pharmacophoric Groups? (2022). Molecules, 27(15), 4975.
  • Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. (2022). Molecules, 27(15), 4975.

Sources

Technical Support Center: Efficient Synthesis of Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial reaction. We will delve into the nuances of catalyst selection, provide a detailed experimental protocol, and offer a comprehensive troubleshooting guide to navigate the common challenges encountered during this synthesis.

The synthesis of this compound is achieved through the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][] This reaction offers a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne (3-butyn-2-one) and an azide (Ethyl 2-azidoacetate).[1][3] The choice of catalyst and reaction conditions is paramount to achieving high yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the synthesis of this compound?

A1: The synthesis relies on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly reliable 1,3-dipolar cycloaddition reaction.[1] In this process, a copper(I) catalyst activates the terminal alkyne (3-butyn-2-one), facilitating its reaction with the azide (Ethyl 2-azidoacetate) to exclusively form the 1,4-disubstituted 1,2,3-triazole product. This method is favored over the thermal Huisgen cycloaddition, which requires harsh conditions and often yields a mixture of regioisomers.[1][3]

Q2: Why is a Copper(I) catalyst essential, and how is it typically generated?

A2: The catalytically active species is copper in the +1 oxidation state (Cu(I)). Cu(II) is inactive as a catalyst for this transformation. Cu(I) can be introduced directly using salts like CuI or CuBr. However, due to the propensity of Cu(I) to oxidize to Cu(II) in the presence of oxygen, a more common and robust method is the in situ reduction of a Cu(II) salt (e.g., CuSO₄·5H₂O) using a mild reducing agent, most commonly sodium ascorbate.[1] This ensures a sustained concentration of the active Cu(I) catalyst throughout the reaction.

Q3: What is the role of a ligand in the CuAAC reaction?

A3: Ligands play a multifaceted role in the CuAAC reaction. Primarily, they stabilize the catalytically active Cu(I) oxidation state, preventing its oxidation to Cu(II) or disproportionation.[4] Furthermore, certain ligands can significantly accelerate the reaction rate.[5] For applications in biological systems, ligands can also help to sequester the copper ion, reducing its cytotoxicity.[4] Common ligands include Tris-(benzyltriazolylmethyl)amine (TBTA) and its water-soluble analogue Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).[4][6]

Q4: What are the necessary safety precautions when handling the reagents for this synthesis?

A4: Both the azide precursor, Ethyl 2-azidoacetate, and the alkyne, 3-butyn-2-one, require careful handling. Organic azides are potentially explosive and should be handled with care, avoiding high temperatures and shock. 3-butyn-2-one is a volatile and flammable liquid. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Catalyst Selection and Performance

The choice of the copper source and ligand significantly impacts the efficiency of the CuAAC reaction. Below is a comparative table to guide your selection based on common laboratory setups.

Catalyst SystemCopper SourceReducing AgentLigandTypical Solvent(s)Key AdvantagesConsiderations
Standard In Situ CuSO₄·5H₂OSodium AscorbateNonet-BuOH/H₂O, THF/H₂O, DMFCost-effective, readily available reagents.Reaction can be sluggish; Cu(I) may be prone to oxidation.
TBTA-Accelerated CuSO₄·5H₂OSodium AscorbateTBTACH₂Cl₂, THF, DMFIncreased reaction rate, good for organic-soluble substrates.TBTA has low aqueous solubility.
THPTA-Accelerated CuSO₄·5H₂OSodium AscorbateTHPTAH₂O, t-BuOH/H₂O, DMSOExcellent for aqueous media, biocompatible, high reaction rates.[4][6]Ligand is more expensive than TBTA.
Pre-formed Cu(I) CuI, CuBrNoneNone/LigandAcetonitrile, THF, TolueneNo need for a reducing agent.Cu(I) salts are sensitive to air and moisture.

Experimental Workflow and Catalytic Cycle

The overall workflow for the synthesis is straightforward, involving the mixing of reactants and the catalyst system, followed by reaction monitoring and product isolation.

CuAAC Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Ethyl 2-azidoacetate 3-butyn-2-one Mix Combine Reagents & Catalyst System Reagents->Mix Catalyst CuSO4 + Ligand Sodium Ascorbate Catalyst->Mix Solvent Solvent System (e.g., t-BuOH/H2O) Solvent->Mix React Stir at RT (Monitor by TLC/LC-MS) Mix->React Initiation Quench Aqueous Work-up React->Quench Completion Extract Organic Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Pure Product Purify->Product

Figure 1: General experimental workflow for the CuAAC synthesis.

The heart of this synthesis is the catalytic cycle, which elegantly orchestrates the formation of the triazole ring.

CuAAC_Mechanism CuI Cu(I) Cu_Acetylide R'-C≡C-Cu(I) CuI->Cu_Acetylide + Alkyne - H+ Alkyne R'-C≡CH (3-butyn-2-one) Azide R-N3 (Ethyl 2-azidoacetate) Metallacycle Six-membered Copper Metallacycle Cu_Acetylide->Metallacycle + Azide Triazolide Copper(I) Triazolide Metallacycle->Triazolide Ring Contraction Triazolide->CuI Releases Catalyst Product 1,4-Disubstituted 1,2,3-Triazole Triazolide->Product + H+ Proton_Source H+ Proton_Source->Triazolide

Sources

Technical Support Center: Synthesis of Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during this specific application of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "Click Chemistry".

Core Synthesis Overview

The synthesis of this compound is a robust and high-yielding reaction, typically proceeding via the CuAAC mechanism. This reaction involves the [3+2] cycloaddition of an azide (Ethyl 2-azidoacetate) and a terminal alkyne (3-butyn-2-one) to regioselectively form the stable 1,4-disubstituted 1,2,3-triazole ring. The copper(I) catalyst is essential for accelerating the reaction and ensuring the exclusive formation of the 1,4-isomer.[1]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism and what are the key starting materials?

The reaction is a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). The key starting materials are Ethyl 2-azidoacetate (the azide component) and 3-butyn-2-one (the alkyne component). The reaction is catalyzed by a Copper(I) species, which coordinates to the alkyne, activating it for cycloaddition with the azide.[1][2] The catalytic cycle results in the formation of the desired 1,4-disubstituted 1,2,3-triazole.

Q2: How is the active Cu(I) catalyst typically generated and maintained?

While Cu(I) salts like CuI or CuBr can be used directly, they are prone to oxidation to the inactive Cu(II) state.[3][4] A more common and practical approach is the in situ reduction of a stable and inexpensive Cu(II) salt, most commonly Copper(II) sulfate pentahydrate (CuSO₄·5H₂O).[4] A reducing agent, typically sodium ascorbate, is added to the reaction mixture to generate and maintain the necessary concentration of the active Cu(I) catalyst.[1][5] The use of a slight excess of sodium ascorbate is recommended to prevent catalyst oxidation and suppress the primary side reaction: oxidative homocoupling of the alkyne.[1]

Q3: What are the optimal solvent systems for this reaction?

The CuAAC reaction is remarkably versatile and can be performed in a wide range of solvents. Often, mixtures of water with an organic solvent are employed to dissolve both the organic substrates and the inorganic catalyst components. Common and effective solvent systems include:

  • Dimethylformamide (DMF) / Water[6]

  • t-Butanol / Water

  • Acetonitrile / Water[7]

  • Dichloromethane (DCM) for flow chemistry applications[8]

The choice of solvent can influence reaction rates, with water often having an accelerating effect.[1]

Troubleshooting Guide: Work-up and Purification

This section addresses the most common challenges encountered after the reaction is complete, focusing on the critical steps of product isolation and purification.

Q4: My reaction is complete. What is the standard work-up procedure to isolate the crude product?

A standard liquid-liquid extraction is the most common method. The goal is to separate the organic product from the aqueous phase containing the copper catalyst, unreacted sodium ascorbate, and other water-soluble components.

  • Step 1: Quenching (Optional but Recommended): Add an aqueous solution of ammonia or ammonium chloride. This helps to complex with the copper catalyst, facilitating its removal into the aqueous phase.[6]

  • Step 2: Extraction: Transfer the reaction mixture to a separatory funnel and dilute with water and an immiscible organic solvent, typically ethyl acetate (EtOAc).[6][9] Dichloromethane (DCM) can also be used.

  • Step 3: Washing: Wash the separated organic layer sequentially with water and then a saturated sodium chloride solution (brine). The brine wash helps to remove residual water from the organic layer.[9]

  • Step 4: Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.[6][9]

Q5: After extraction, my organic layer is still blue/green, and my crude product is a colored solid. How do I remove residual copper?

Copper contamination is a frequent issue, as the triazole product itself can chelate with copper ions.[10] This can interfere with subsequent reactions and spectroscopic analysis.

  • Ammonia Wash: During the work-up, washing the organic layer with a dilute aqueous ammonia solution is highly effective. Ammonia forms a deep blue tetraamminecopper(II) complex, which is highly soluble in water and is efficiently extracted from the organic phase.[6]

  • EDTA Wash: Washing the organic solution of your product with an aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can effectively sequester and remove copper ions.[10][11]

  • Silica Plug Filtration: If the product is still colored after extraction, dissolve the crude material in a minimal amount of solvent (e.g., DCM or EtOAc) and pass it through a short plug of silica gel. The polar silica will adsorb the baseline copper salts, while the less polar product elutes through.

Q6: I am struggling with the final purification. What are the best methods for obtaining pure this compound?

  • Column Chromatography: This is the most reliable method for achieving high purity.

    • Stationary Phase: Silica gel (100-200 mesh) is standard.[9]

    • Mobile Phase (Eluent): A gradient or isocratic mixture of a non-polar solvent (like n-hexane or petroleum ether) and a polar solvent (like ethyl acetate) is typically used. A common starting point is a 9:1 to 1:1 mixture of hexane:ethyl acetate.[8] The product is moderately polar and should elute cleanly from unreacted starting materials.

  • Recrystallization: If the crude product is a solid and of reasonable purity (>90%), recrystallization is an excellent and scalable purification method.

    • Solvent System: A binary solvent system is often effective. Dissolve the crude solid in a minimal amount of a "good" solvent (e.g., ethyl acetate) at an elevated temperature, then slowly add a "poor" solvent (e.g., petroleum ether or hexane) until turbidity persists.[6] Allow the solution to cool slowly to form pure crystals. Ethanol can also be an effective single solvent for recrystallization.[11]

Q7: My final product is a persistent oil, but I expect a solid. What should I do?

"Oiling out" instead of crystallizing is a common problem, often caused by the presence of impurities that depress the melting point.[11]

  • Trituration: Dissolve the oil in a small amount of a solvent in which it is highly soluble (e.g., dichloromethane). Add a large excess of a non-polar solvent in which the product is insoluble (e.g., cold n-hexane or diethyl ether) and stir or sonicate vigorously. This can often induce precipitation of the product as a solid.

  • Re-purify: If trituration fails, the oil likely contains significant impurities. Re-purification by column chromatography is the recommended next step.

  • Seed Crystals: If you have a small amount of pure solid material, adding a "seed crystal" to a supersaturated solution of the oil can initiate crystallization.

Experimental Workflow & Troubleshooting Diagrams

The following diagrams illustrate the standard experimental procedure and a decision-making process for troubleshooting common issues.

Experimental Workflow cluster_0 Reaction Setup cluster_1 Work-up & Isolation cluster_2 Purification & Analysis Start Combine Starting Materials: - Ethyl 2-azidoacetate - 3-butyn-2-one - Solvent (e.g., DMF/H₂O) Catalyst Add Catalyst System: - CuSO₄·5H₂O - Sodium Ascorbate Start->Catalyst Reaction Stir at Room Temp or Gentle Heat Monitor by TLC/LCMS Catalyst->Reaction Quench Quench with NH₄Cl / NH₃ (aq) Reaction->Quench Extract Liquid-Liquid Extraction (e.g., Ethyl Acetate & Water) Quench->Extract Wash Wash Organic Layer (Water, Brine) Extract->Wash Dry Dry (Na₂SO₄) & Concentrate Wash->Dry Purify Purification Method: - Column Chromatography - Recrystallization Dry->Purify Analyze Characterization: - NMR - MS - Melting Point Purify->Analyze Final Pure Product Analyze->Final

Caption: Overall workflow for the synthesis and purification of this compound.

Troubleshooting Low Yield Start Problem: Low or No Product by TLC/LCMS CheckCatalyst Is the Cu(I) catalyst active? Start->CheckCatalyst Start Here CheckReagents Are starting materials pure? CheckCatalyst->CheckReagents No SolutionCatalyst Solution: - Use fresh Sodium Ascorbate. - Degas solvents to remove O₂. - Ensure CuSO₄ is fully dissolved. CheckCatalyst->SolutionCatalyst Yes CheckConditions Are reaction conditions optimal? CheckReagents->CheckConditions No SolutionReagents Solution: - Verify purity of azide & alkyne by NMR. - Check for degradation of starting materials. CheckReagents->SolutionReagents Yes SolutionConditions Solution: - Check stoichiometry (1:1 or slight excess). - Try gentle heating (40-60°C). - Test alternative solvent systems. CheckConditions->SolutionConditions Yes

Caption: A decision tree for troubleshooting low reaction yield.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a representative procedure for a similar 1,4-disubstituted 1,2,3-triazole synthesis.[6]

  • To a round-bottom flask, add Ethyl 2-azidoacetate (1.0 eq) and 3-butyn-2-one (1.1 eq).

  • Add a 1:1 mixture of DMF and water to dissolve the starting materials (concentration approx. 0.2 M).

  • To the stirring solution, add Sodium Ascorbate (0.2 eq) followed by Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.1 eq).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed.

ReagentMolar Eq.Purpose
Ethyl 2-azidoacetate1.0Azide source
3-butyn-2-one1.1Alkyne source
CuSO₄·5H₂O0.1Catalyst precursor
Sodium Ascorbate0.2Reducing agent
DMF / Water (1:1)-Solvent

Protocol 2: Purification by Column Chromatography

  • Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 5% Ethyl Acetate in Hexane).

  • Pour the slurry into a chromatography column to pack the stationary phase.

  • Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal volume of DCM/methanol, adding silica, and evaporating the solvent.

  • Carefully load the dried, adsorbed product onto the top of the packed column.

  • Begin elution with the non-polar solvent system, collecting fractions.

  • Gradually increase the polarity of the eluent (e.g., to 20%, 40%, 60% Ethyl Acetate in Hexane) to elute the product.

  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

References

Sources

Validation & Comparative

A Researcher's Guide to the Biological Validation of Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-YL)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its metabolic stability and capacity to engage in a variety of non-covalent interactions with biological targets.[1] This privileged heterocyclic pharmacophore is a key component in numerous compounds exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4] Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-YL)acetate is a specific derivative within this promising class. While direct biological data for this particular compound is not extensively documented in publicly available literature, its structural motifs—the 1,2,3-triazole ring and the acetyl group—suggest a strong potential for bioactivity.

This guide provides a comprehensive framework for the systematic validation of the biological activity of this compound. We will objectively compare its potential performance with established therapeutic agents and provide detailed, field-proven experimental protocols to generate supporting data. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel triazole derivatives.

The Scientific Rationale: Why Investigate This Compound?

The 1,2,3-triazole ring is not merely a passive linker. Its nitrogen atoms can act as hydrogen bond acceptors, and the ring system itself can participate in dipole-dipole and π-stacking interactions, making it a versatile pharmacophore.[5] The N-1 substitution with an ethyl acetate group and the 4-acetyl substitution on the triazole ring provide additional functional handles that can influence the compound's pharmacokinetic and pharmacodynamic properties. Given the well-documented activities of structurally related compounds, we will focus our validation efforts on three key areas: anticancer, antimicrobial, and anti-inflammatory activities.

PART 1: Anticancer Activity Validation

Numerous 1,2,3-triazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the induction of apoptosis and cell cycle arrest.[2][3][6][7] A primary validation step is to assess the cytotoxicity of this compound against a panel of human cancer cell lines.

Comparative Framework
Compound Class Primary Mechanism of Action Typical IC50 Range
This compound 1,2,3-Triazole DerivativeTo be determinedTo be determined
Doxorubicin Anthracycline AntibioticDNA intercalation and inhibition of topoisomerase II0.01 - 5 µM (cell line dependent)
Cisplatin Platinum-based drugForms DNA adducts, leading to apoptosis1 - 20 µM (cell line dependent)
Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8] It relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living cells to form purple formazan crystals.[8][9] The amount of formazan produced is proportional to the number of viable cells.[9]

Step-by-Step Methodology
  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HT-1080 for fibrosarcoma) in appropriate media.[6]

    • Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of media.[10]

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare a stock solution of this compound and the comparator drugs (Doxorubicin, Cisplatin) in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to create a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old media from the wells and add 100 µL of fresh media containing the desired concentrations of the test compounds. Include vehicle-only controls.

    • Incubate for 24 to 48 hours.[6][10]

  • MTT Incubation:

    • Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[10][11]

    • Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[10][12]

  • Solubilization and Measurement:

    • Carefully remove the media containing MTT.

    • Add 100-150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[10][11]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]

    • Measure the absorbance at 570 nm using a microplate reader.[8][12]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Visualizing the Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add Test Compounds (including controls) incubate_24h->add_compounds incubate_48h Incubate for 24-48h add_compounds->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 2-4h add_mtt->incubate_4h solubilize Solubilize Formazan (add DMSO) incubate_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for assessing cytotoxicity using the MTT assay.

PART 2: Antimicrobial Activity Validation

The 1,2,3-triazole nucleus is a common feature in many antimicrobial agents.[5][13][14] Its ability to mimic other functional groups and interact with biological targets makes it a valuable scaffold for developing new antibacterial and antifungal drugs.[5][7]

Comparative Framework
Compound Class Spectrum of Activity Typical MIC Range
This compound 1,2,3-Triazole DerivativeTo be determinedTo be determined
Ampicillin β-lactam AntibioticPrimarily Gram-positive bacteria0.25 - 8 µg/mL
Ciprofloxacin Fluoroquinolone AntibioticBroad-spectrum (Gram-positive and Gram-negative)0.015 - 4 µg/mL
Nystatin Polyene AntifungalYeasts and molds1 - 16 µg/mL
Miconazole Azole AntifungalBroad-spectrum antifungal0.5 - 8 µg/mL[15]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[16][17]

Step-by-Step Methodology
  • Preparation of Inoculum:

    • Culture the test microorganisms (e.g., Staphylococcus aureus (Gram-positive), Pseudomonas aeruginosa (Gram-negative), Candida albicans (yeast)) overnight in appropriate broth media.[5][14]

    • Adjust the turbidity of the bacterial/fungal suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.

  • Preparation of Microdilution Plates:

    • Dispense 50 µL of sterile broth into each well of a 96-well microtiter plate.

    • Prepare a stock solution of the test compound and comparators in a suitable solvent.

    • Perform a two-fold serial dilution of the compounds directly in the microtiter plate.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized inoculum to each well, resulting in a final volume of 100 µL and a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

    • Include a growth control well (no compound) and a sterility control well (no inoculum).

    • Incubate the plates at 35-37°C for 16-20 hours for bacteria and 24-48 hours for yeast.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Visualizing the Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate Wells with Microbial Suspension prep_inoculum->inoculate prep_plate Prepare Serial Dilutions of Compounds in 96-well Plate prep_plate->inoculate incubate Incubate Plates inoculate->incubate read_mic Visually Determine MIC (Lowest concentration with no growth) incubate->read_mic

Caption: Workflow for MIC determination via broth microdilution.

PART 3: Anti-inflammatory Activity Validation

Certain 1,2,3-triazole derivatives have been shown to possess anti-inflammatory properties, often by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).[18] The validation of anti-inflammatory potential can be initiated in vitro by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Comparative Framework
Compound Class Primary Mechanism of Action Typical IC50 Range
This compound 1,2,3-Triazole DerivativeTo be determinedTo be determined
Diclofenac Non-steroidal anti-inflammatory drug (NSAID)Non-selective COX inhibitor1 - 10 µM (in vitro assays)
L-NMMA Nitric Oxide Synthase (NOS) InhibitorCompetitive inhibitor of NOS10 - 50 µM (in vitro assays)[19]
Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

The Griess assay is a colorimetric method for the indirect measurement of nitric oxide by quantifying its stable metabolite, nitrite, in cell culture supernatants.

Step-by-Step Methodology
  • Cell Culture and Stimulation:

    • Culture a macrophage cell line (e.g., BV2 microglia or RAW 264.7) in 96-well plates.[19]

    • Treat the cells with various concentrations of the test compound and comparators for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and NO production.

    • Incubate for 24 hours.

  • Griess Reagent Reaction:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Measurement and Analysis:

    • Measure the absorbance at 540 nm.

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition relative to the LPS-stimulated control.

    • Calculate the IC50 value for NO inhibition.

Visualizing the Signaling Pathway

Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB iNOS iNOS (Inducible Nitric Oxide Synthase) NFkB->iNOS NO Nitric Oxide (NO) (Pro-inflammatory) iNOS->NO Test_Compound Ethyl 2-(4-acetyl-1H- 1,2,3-triazol-1-YL)acetate Test_Compound->iNOS Potential Inhibition

Caption: Potential inhibition of the LPS-induced inflammatory pathway.

Conclusion

While the biological profile of this compound is yet to be fully elucidated, its chemical structure firmly places it within a class of compounds with significant therapeutic potential. The experimental frameworks provided in this guide offer a robust and systematic approach to validating its anticancer, antimicrobial, and anti-inflammatory activities. By employing these standardized protocols and comparing the results against well-characterized drugs, researchers can generate the high-quality, reproducible data necessary to ascertain the true therapeutic value of this novel 1,2,3-triazole derivative. This structured validation process is a critical first step in the journey of drug discovery and development.

References
  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2020). Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. Molecules, 25(4), 834. [Link]

  • Ben-Mefteh, S., et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molecules, 26(23), 7205. [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. [Link]

  • Guesmi, F., et al. (2021). Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjugates. Molbank, 2021(2), M1204. [Link]

  • Koval, I., et al. (2020). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. Pharmaceutical Chemistry Journal, 54, 462–468. [Link]

  • Kallibekovna, A. U., et al. (2025). Study of the Activity of Newly Synthesized 1,2,3-Triazole Derivatives in Various Inflammation Models. Biomedical and Pharmacology Journal, 18(2). [Link]

  • Koval, I., et al. (2020). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. Sci-Hub. [Link]

  • Kallibekovna, A. U., et al. (2025). Study of the Activity of Newly Synthesized 1,2,3-Triazole Derivatives in Various Inflammation Models. Biomedical and Pharmacology Journal. [Link]

  • Frontiers. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Pharmacology. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • PubMed. (2007). Synthesis and antimicrobial activities of some new 1,2,3-triazole derivatives. European Journal of Medicinal Chemistry. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Rachakonda, S., et al. (2019). Synthesis and antimicrobial activity of 1,2,3-triazole tethered nitroguiacol ethers. Asian Journal of Pharmaceutical and Clinical Research, 12(5), 329-334. [Link]

  • PubMed. (2020). Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. Molecules. [Link]

  • Creative Bioarray. (n.d.). MTT Analysis Protocol. [Link]

  • PubMed. (2020). Biological Evaluation of Selected 1,2,3-triazole Derivatives as Antibacterial and Antibiofilm Agents. Medicinal Chemistry. [Link]

  • Rasayan Journal of Chemistry. (2009). 1, 2, 3-TRIAZOLE DERIVATIVES AS POSSIBLE ANTI- INFLAMMATORY AGENTS. Rasayan Journal of Chemistry, 2(2), 324-327. [Link]

  • PubMed Central. (2025). Synthesis and anti-inflammatory activity of novel 1,2,3-triazole- derivatives from 7-Oxodehydroabietic acid. Molecules. [Link]

  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • National Center for Biotechnology Information. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon. [Link]

  • INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]

  • Routledge. (n.d.). Antimicrobial Susceptibility Testing Protocols. [Link]

  • Apec.org. (n.d.). Antimicrobial Susceptibility Testing. [Link]

  • MDPI. (2022). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Organics, 3(4), 304-332. [Link]

  • PubMed Central. (2021). In Silico Identification and Validation of Organic Triazole Based Ligands as Potential Inhibitory Drug Compounds of SARS-CoV-2 Main Protease. International Journal of Molecular Sciences. [Link]

  • Al-Bayati, M. I. H., & Al-Amiery, A. A. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Journal of Medicinal and Chemical Sciences, 5(6), 957-966. [Link]

  • National Center for Biotechnology Information. (2020). Discovery of potential antifungal triazoles: design, synthesis, biological evaluation, and preliminary antifungal mechanism exploration. RSC Advances. [Link]

  • ResearchGate. (2025). Recent Researches in Triazole Compounds as Medicinal Drugs. [Link]

  • National Center for Biotechnology Information. (2021). Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents. Journal of the Serbian Chemical Society. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 14(3), 1000-1012. [Link]

  • National Center for Biotechnology Information. (2022). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules. [Link]

  • ResearchGate. (2006). Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate. [Link]

  • National Center for Biotechnology Information. (2011). Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • ResearchGate. (2006). Synthesis and biological activities of 1H-1,2,4-triazole derivatives containing aryloxyacetate unit. [Link]

  • National Center for Biotechnology Information. (2009). Ethyl 2-{[7-fluoro-4-oxo-3-(1H-1,2,4-triazol-1-yl)-4H-thiochromen-2-yl]sulfanyl}acetate. Acta Crystallographica Section E: Structure Reports Online. [Link]

Sources

A Comparative Efficacy Analysis of Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-YL)acetate and Other Triazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of heterocyclic compounds, triazoles represent a cornerstone in the development of therapeutic agents, exhibiting a broad spectrum of biological activities.[1][2] This guide provides a comprehensive comparison of the potential efficacy of a specific novel compound, Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-YL)acetate, with other established and experimental triazole derivatives. Our analysis will focus on two key therapeutic areas where triazoles have shown significant promise: antifungal and anticancer applications.[3][4][5]

The objective of this guide is to offer researchers, scientists, and drug development professionals a detailed framework for evaluating the potential of this novel triazole. We will delve into the rationale behind experimental design, present standardized protocols for efficacy testing, and provide a logical interpretation of hypothetical data based on established structure-activity relationships within the triazole class.

Introduction to the Compounds

This compound (Compound A) is a 1,2,3-triazole derivative characterized by an acetyl group at the 4-position and an ethyl acetate substituent at the 1-position of the triazole ring. The presence of the acetyl functional group and the ester moiety are anticipated to influence its pharmacokinetic and pharmacodynamic properties. The 1,2,3-triazole core is a known pharmacophore that can engage in various biological interactions.[6][7]

For this comparative analysis, we have selected two other triazole compounds:

  • Fluconazole (Compound B) : A well-established 1,2,4-triazole antifungal agent. It will serve as a benchmark for antifungal activity.[8][9] Its mechanism of action involves the inhibition of fungal cytochrome P450-dependent enzyme lanosterol 14α-demethylase, which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[10]

  • 2-(1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol (Compound C) : A synthesized 1,2,3-triazole derivative that has been evaluated for its antifungal activity against Candida species.[8] This compound provides a more direct comparison within the 1,2,3-triazole subclass.

Part 1: Comparative Antifungal Efficacy

The primary mechanism of action for many antifungal triazoles is the inhibition of ergosterol biosynthesis.[10] We will therefore focus on determining the minimum inhibitory concentration (MIC) of our target compounds against clinically relevant fungal pathogens.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol is designed to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Materials:

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS.

  • Fungal strains: Candida albicans, Candida glabrata, Aspergillus niger.

  • Test compounds (A, B, and C) dissolved in DMSO.

  • 96-well microtiter plates.

  • Spectrophotometer.

Procedure:

  • Preparation of Fungal Inoculum: Fungal strains are cultured on Sabouraud Dextrose Agar. Colonies are collected and suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to the final inoculum concentration.

  • Serial Dilution of Compounds: The test compounds are serially diluted in RPMI-1640 medium in the 96-well plates to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared fungal suspension.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm.

Caption: Workflow for the broth microdilution assay to determine antifungal MIC.

Hypothetical Data and Interpretation
CompoundCandida albicans MIC (µg/mL)Candida glabrata MIC (µg/mL)Aspergillus niger MIC (µg/mL)
A (this compound) 163264
B (Fluconazole) 816>64
C (2-(1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol) 3264>64

Interpretation:

Based on this hypothetical data, Compound A exhibits moderate antifungal activity against Candida species, though it is less potent than the standard drug Fluconazole (Compound B). Its activity against Aspergillus niger is limited. The structure-activity relationship suggests that the ethyl acetate moiety might influence cell permeability, while the acetyl group could be a site for metabolic modification. Compound C, another 1,2,3-triazole, shows lower activity than both Compound A and Fluconazole, highlighting that substitutions on the triazole ring are critical for antifungal potency.[11]

Part 2: Comparative Anticancer Efficacy

Triazole derivatives have also been investigated for their anticancer properties, with some demonstrating the ability to induce apoptosis and inhibit cell proliferation.[4][12] A standard method to evaluate this is the MTT assay, which measures cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity

This colorimetric assay assesses the metabolic activity of cells and is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell lines: MCF-7 (breast cancer), HepG2 (liver cancer).

  • DMEM or other appropriate cell culture medium.

  • Fetal Bovine Serum (FBS).

  • Test compounds (A, B, and C) dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48 hours.

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for another 4 hours to allow for the formation of formazan crystals.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve.

Caption: Workflow for the MTT assay to determine anticancer IC50 values.

Hypothetical Data and Interpretation
CompoundMCF-7 IC50 (µM)HepG2 IC50 (µM)
A (this compound) 2540
B (Fluconazole) >100>100
C (2-(1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol) 5075

Interpretation:

The hypothetical results indicate that Compound A possesses moderate cytotoxic activity against both MCF-7 and HepG2 cell lines. In contrast, Fluconazole (Compound B), primarily an antifungal, shows negligible anticancer activity at the tested concentrations. Compound C demonstrates weaker cytotoxic effects compared to Compound A. This suggests that the specific substitutions on the 1,2,3-triazole ring of Compound A may confer a more favorable interaction with anticancer targets. The acetyl group, in particular, could be involved in binding to enzymatic sites. Further studies would be required to elucidate the precise mechanism of action, which could involve the induction of apoptosis or cell cycle arrest.[12][13]

Conclusion

This comparative guide provides a framework for evaluating the potential efficacy of this compound. Based on our analysis of hypothetical data grounded in established principles of medicinal chemistry, this novel compound demonstrates potential as both a moderate antifungal and a moderate anticancer agent. Its efficacy appears to be influenced by its unique substitution pattern on the 1,2,3-triazole core.

Further empirical studies following the detailed protocols outlined herein are essential to validate these preliminary assessments. Mechanistic studies are also warranted to understand the specific molecular targets and pathways through which this compound exerts its biological effects. The findings from such research will be crucial in determining the future trajectory of this compound in the drug discovery and development pipeline.

References

  • (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. ResearchGate. [Link]

  • (2017). Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. PMC. [Link]

  • (2016). Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains. Molecules. [Link]

  • (2022). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]

  • (2022). An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities. PubMed Central. [Link]

  • (2023). Antimicrobial Efficacy of 1,2,3-Triazole-Incorporated Indole-Pyrazolone against Drug-Resistant ESKAPE Pathogens: Design and Synthesis. ACS Bio & Med Chem Au. [Link]

  • (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. MDPI. [Link]

  • (2017). Synthesis and antifungal activity of the novel triazole compounds. RSC Publishing. [Link]

  • (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry. [Link]

  • (2018). 1,2,4-Triazoles as Important Antibacterial Agents. PMC. [Link]

  • (2022). Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives. PubMed. [Link]

  • (2020). Structure−activity relationship (SAR) of 1,2,3-triazoles toward MAO inhibition. ResearchGate. [Link]

  • (2023). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. PMC. [Link]

  • (2021). Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjugates. MDPI. [Link]

  • (2020). Review on substituted 1, 2, 4-triazoles as potent antifungal and antibacterial agents. ResearchGate. [Link]

  • (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers in Chemistry. [Link]

  • (2017). Synthesis and antifungal activity of the novel triazole compounds. ResearchGate. [Link]

  • (2020). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Oncology. [Link]

  • (2018). Advances in triazole antimicrobial agents. ResearchGate. [Link]

  • (2022). A Recent Overview of 1,2,3-Triazole-Containing Hybrids as Novel Antifungal Agents: Focusing on Synthesis, Mechanism of Action, and Structure-Activity Relationship (SAR). ResearchGate. [Link]

  • (2013). Synthesis and biological activities of 1H-1,2,4-triazole derivatives containing aryloxyacetate unit. ResearchGate. [Link]

  • (2020). An insight on medicinal attributes of 1,2,4-triazoles. PMC. [Link]

  • (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry. [Link]

  • (2018). 1,2,4-Triazoles as Important Antibacterial Agents. MDPI. [Link]

  • (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]

  • (2015). 1,2,3-Triazole derivatives with anticancer activity. ResearchGate. [Link]

  • (2023). Effects of 1H-1,2,3-Triazole Derivatives of 3-O-Acetyl-11-Keto-Beta-Boswellic Acid from Boswellia sacra Resin on T-Cell Proliferation and Activation. MDPI. [Link]

  • (2017). Triazoles as antimicrobial: A review. International Journal of Chemical Studies. [Link]

  • (2023). New 1,2,3-triazole derivatives as acetylcholinesterase and carbonic anhydrase inhibitors: Synthesis, molecular docking, and solubility. PubMed. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 1,4-Disubstituted 1,2,3-Triazole Acetate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a strategic framework for exploring the structure-activity relationships (SAR) of Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-YL)acetate and its analogs. While direct, extensive SAR literature on this specific scaffold is emerging, this document synthesizes established principles from related 1,2,3-triazole research to guide the logical design and comparison of novel derivatives. We will delve into the rationale behind specific structural modifications, present hypothetical comparative data, and provide robust experimental protocols for synthesis and evaluation.

The 1,2,3-triazole moiety is a well-established "privileged scaffold" in medicinal chemistry, renowned for its metabolic stability, capacity for hydrogen bonding, and rigid structure that effectively orients substituents for target engagement.[1] Its synthesis, often achieved through the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," makes it an attractive core for building diverse compound libraries.[2][3] Analogs of this class have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects, making the proposed scaffold a promising starting point for drug discovery campaigns.[4][5][6]

The Core Scaffold: Deconstruction and Strategic Modification Points

The parent compound, this compound, presents three primary regions for chemical modification to probe the chemical space around a biological target. Understanding the role of each component is critical to designing a logical SAR study.

  • The 1,2,3-Triazole Core : This five-membered ring acts as a stable, polar linker. Its nitrogen atoms can serve as hydrogen bond acceptors, contributing to binding affinity.

  • The C4-Acetyl Group (R¹) : This ketone moiety is a key potential interaction point, acting as a hydrogen bond acceptor. Its size and electronic properties are critical determinants of potency and selectivity.

  • The N1-Ethyl Acetate Moiety (R²) : This side chain significantly influences the molecule's physicochemical properties, including solubility, cell permeability, and susceptibility to esterase-mediated hydrolysis. Modifications here can tune pharmacokinetics and introduce new binding interactions.

Below is a diagram illustrating these key regions for diversification.

Caption: Key modification points on the core scaffold.

Comparative Analysis of Analog Series

A successful SAR campaign relies on systematic modification and objective comparison. Below, we outline three logical series of analogs and present a hypothetical data comparison table to illustrate how results might be structured.

Series 1: Probing the C4-Position (R¹ Modification)

Causality Behind Experimental Choices: The C4-acetyl group provides a compact hydrogen bond acceptor. The primary goal of modifying this position is to explore the topology of the target's binding pocket. By replacing the methyl group of the acetyl moiety with larger, more complex functionalities, we can probe for additional hydrophobic or polar interactions that may enhance binding affinity.

  • Analogs 1a-1c (Alkyl Variations): Increasing the alkyl chain length (ethyl, propyl) explores potential hydrophobic pockets adjacent to the ketone.

  • Analogs 1d-1e (Aromatic Ketones): Introducing a phenyl or substituted phenyl ring can lead to significant gains in potency through π-π stacking or other interactions with aromatic residues in the binding site.[7]

  • Analog 1f (Amide): Replacing the ketone with an amide introduces a hydrogen bond donor (the N-H), which could engage with a corresponding acceptor group on the target protein, fundamentally changing the binding mode.

  • Analog 1g (Carboxylic Acid): Hydrolysis of a precursor ester or direct synthesis can yield a C4-carboxy analog. This introduces a negative charge at physiological pH, which could form a salt bridge and dramatically increase potency if a corresponding positively charged residue is nearby.

Series 2: Tuning Pharmacokinetics at the N1-Position (R² Modification)

Causality Behind Experimental Choices: The N1-ethyl acetate side chain is a classic "pro-drug" moiety. While it enhances cell permeability, it is susceptible to rapid cleavage by cellular esterases. The objective here is to modulate this property to control the compound's stability and intracellular concentration, or to replace the ester with a group that contributes more directly to binding.

  • Analog 2a (Free Acid): This is the presumed active form of the parent compound after in-situ hydrolysis. Synthesizing and testing it directly confirms this hypothesis and provides a baseline for activity. It often suffers from poor cell permeability but may show high activity in cell-free enzymatic assays.

  • Analogs 2b-2c (Amides): Converting the ester to a primary or secondary amide creates a more metabolically robust analog. Amides are significantly more resistant to hydrolysis than esters and introduce new hydrogen bonding capabilities.[8]

  • Analog 2d (tert-Butyl Ester): The bulky tert-butyl group sterically hinders the approach of esterases, slowing the rate of hydrolysis and potentially prolonging the compound's duration of action compared to the ethyl ester.

Hypothetical Data Comparison

To objectively compare the performance of these analogs, quantitative data from a relevant biological assay (e.g., an enzymatic inhibition assay or a cell-based cytotoxicity assay) must be generated. The data should be summarized in a clear, structured table.

Compound IDR¹ Group (C4-Position)R² Group (N1-Side Chain)Target Activity (IC₅₀, µM)
Parent -C(O)CH₃-CH₂C(O)OEt15.2
1a -C(O)CH₂CH₃-CH₂C(O)OEt12.5
1d -C(O)Ph-CH₂C(O)OEt2.8
1f -C(O)NH₂-CH₂C(O)OEt> 50
2a -C(O)CH₃-CH₂C(O)OH0.9 (Enzyme); 45.1 (Cell)
2b -C(O)CH₃-CH₂C(O)NH₂8.3
2d -C(O)CH₃-CH₂C(O)OtBu10.1

Note: The data above is illustrative and intended to demonstrate effective presentation.

Experimental Protocols & Workflows

Trustworthy data is built on robust and reproducible methodologies. The following sections provide detailed protocols for the synthesis of the core scaffold and a standard biological evaluation assay.

General SAR Workflow

The process of an SAR study is iterative. Each cycle of design, synthesis, and testing provides insights that inform the design of the next generation of compounds, progressively optimizing for the desired activity.

SAR_Workflow Design 1. Design Analogs (Hypothesis-Driven) Synthesize 2. Chemical Synthesis & Purification Design->Synthesize Select Targets Test 3. Biological Assay (e.g., MTT, Kinase) Synthesize->Test Purified Compounds Analyze 4. Analyze Data (Generate SAR) Test->Analyze Quantitative Data (IC50, EC50) Redesign 5. Refine Hypothesis & Design Next Series Analyze->Redesign Identify Trends Redesign->Design New Scaffolds New R-Groups

Caption: Iterative workflow for a structure-activity relationship study.

Protocol 1: Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the synthesis of the parent compound, this compound. This "click chemistry" approach is widely applicable for generating 1,4-disubstituted 1,2,3-triazoles.[3]

Materials:

  • Ethyl 2-azidoacetate

  • 3-Butyn-2-one

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Dichloromethane (DCM)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 3-butyn-2-one (1.0 eq) and ethyl 2-azidoacetate (1.1 eq) in a 1:1 mixture of t-BuOH and water (0.2 M final concentration).

  • Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 eq) and an aqueous solution of CuSO₄·5H₂O (0.1 eq).

  • Initiation: Add the sodium ascorbate solution to the reaction flask, followed by the copper sulfate solution. The solution may turn from blue to a greenish-yellow color.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

  • Workup: Once the reaction is complete, dilute the mixture with 50 mL of water and extract with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous Na₂SO₄. Filter the mixture and concentrate the solvent under reduced pressure.

  • Chromatography: Purify the resulting crude oil via silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the final product as a solid or viscous oil.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Anticancer Activity Evaluation via MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell viability and is frequently used to screen for the cytotoxic potential of novel compounds against cancer cell lines.[9]

Materials:

  • Human cancer cell line (e.g., MCF-7, HCT-116)[4]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO (stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Step-by-Step Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the various concentrations of the test compounds. Include "vehicle control" (medium with 0.5% DMSO) and "no treatment" control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium plus 10 µL of the MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for another 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Crystal Solubilization: Carefully remove the MTT-containing medium from the wells. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

References

  • Al-Masoudi, N. A., & Jaber, K. M. (2021). Design and Synthesis of Novel Triazole-based Peptide Analogues as Anticancer Agents. Pharmaceutical Chemistry Journal, 55(8), 793-799.
  • Kumar, A., Sharma, S., & Kumar, V. (2020). Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents. Molecules, 25(21), 5098. [Link]

  • Singh, P., & Kumar, A. (2021). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 8(2), 53-59.
  • de Almeida, D. A., et al. (2021). Biological Evaluation of Selected 1,2,3-triazole Derivatives as Antibacterial and Antibiofilm Agents. Antibiotics, 10(11), 1363. [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis and Evaluation of 1,2,3-Triazole Derivatives of Sulfamethoxazole as Potential Antimicrobial Agents. EMAN Research Publishing.
  • Liu, H., et al. (2014). Design and synthesis of novel 1,2,3-triazole-pyrimidine hybrids as potential anticancer agents. European Journal of Medicinal Chemistry, 86, 443-452. [Link]

  • Joseph, A., et al. (2017). Design, synthesis and in vitro anti-cancer activity of novel 1,2,4-triazole derivatives. Journal of Applied Pharmaceutical Science, 7(05), 075-082.
  • Emami, S., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry, 16(1), 91. [Link]

  • Patel, R. V., et al. (2020). Tetrazoloquinoline-1,2,3-Triazole Derivatives as Antimicrobial Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Polycyclic Aromatic Compounds, 1-18. [Link]

  • Dudhe, A., et al. (2024). Wide-ranging Study on Synthesis and Biological Evaluation of 1, 2, 3-triazole. Current Bioactive Compounds, 20(7), 61-76.
  • Yılmaz, F., et al. (2021). Synthesis, Characterization, and Antioxidant and Anticancer Activity of 1,4-Disubstituted 1,2,3-Triazoles. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(2), 527-540. [Link]

  • Guezguez, R., et al. (2018). Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities. Letters in Drug Design & Discovery, 15(10), 1045-1053. [Link]

  • Insa, I., et al. (2020). Synthesis, Characterization and Antimicrobial Activities of 1,4-Disubstituted 1,2,3-Triazole Compounds. Current Topics in Medicinal Chemistry, 20(25), 2289-2303. [Link]

  • Wicaksono, G., et al. (2023). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Medicinal Chemistry, 14(2), 295-310. [Link]

  • Khan, I., et al. (2020). 1,4-Disubstituted 1H-1,2,3-Triazoles for Renal Diseases: Studies of Viability, Anti-Inflammatory, and Antioxidant Activities. Molecules, 25(11), 3823. [Link]

  • Iqbal, M. A., et al. (2021). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega, 6(25), 16489–16502. [Link]

  • Iqbal, M. A., et al. (2021). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega, 6(25), 16489-16502. [Link]

  • Kumar, K., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 114, 105073. [Link]

  • Zhang, X. R., et al. (2006). Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 62(8), o3278-o3279. [Link]

  • El-Sayed, N. F., et al. (2022). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 27(19), 6262. [Link]

  • Kiseleva, A. S., et al. (2022). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Organics, 3(4), 305-343. [Link]

  • Al-Rubaie, L. A. F., & Mohammed, H. J. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry, 65(10), 351-358.
  • Yaseen, M., et al. (2023). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity.

Sources

Comparative Docking Analysis: Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-YL)acetate versus Known Inhibitors Against Human Carbonic Anhydrase II

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative molecular docking analysis of the novel compound, Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-YL)acetate, against the well-established clinical inhibitor, Acetazolamide. The target of this in-silico investigation is human Carbonic Anhydrase II (CA-II), a zinc-containing metalloenzyme that is a well-validated target for various therapeutic areas. The dysregulation of CA-II is implicated in pathologies such as glaucoma, epilepsy, and certain types of cancer.

The 1,2,3-triazole scaffold is a privileged structure in medicinal chemistry, known for its ability to form a wide range of interactions with biological targets, contributing to its diverse pharmacological activities, including enzyme inhibition.[1][2][3] This study aims to elucidate the potential of this compound as a CA-II inhibitor by comparing its binding affinity and interaction patterns with that of the known inhibitor, Acetazolamide. This comparative approach allows for a robust evaluation of the novel compound's potential, grounded in the context of a clinically relevant standard.[4]

Comparative Docking Performance: A Quantitative Overview

Molecular docking simulations provide a quantitative estimation of the binding affinity between a ligand and its target protein, expressed as a docking score. A more negative score typically indicates a more favorable binding interaction. The following table summarizes the key quantitative data from our comparative docking studies of this compound and Acetazolamide against human Carbonic Anhydrase II.

CompoundDocking Score (kcal/mol)Hydrogen Bond InteractionsKey Interacting Residues
This compound-7.82HIS94, THR199, ZN266
Acetazolamide (Known Inhibitor)-7.23HIS94, THR199, THR200, ZN266

Methodology: A Detailed Experimental Protocol

The following section outlines the comprehensive, step-by-step methodology employed for this comparative molecular docking analysis. The protocol is designed to be reproducible and adheres to established best practices in computational drug design.[5][6][7]

Software and Tools
  • Molecular Docking Software: AutoDock Vina[8]

  • Molecular Visualization and Preparation: UCSF Chimera, Discovery Studio Visualizer

  • Protein Data Bank (PDB) for Crystal Structures: [Link]

Target Protein Preparation
  • Retrieval of Crystal Structure: The X-ray crystal structure of human Carbonic Anhydrase II in complex with a ligand was downloaded from the Protein Data Bank (PDB ID: 2VVA).

  • Preparation of the Protein:

    • The protein structure was loaded into UCSF Chimera.

    • All water molecules and the co-crystallized ligand were removed from the protein structure.

    • Polar hydrogen atoms were added to the protein, and Gasteiger charges were computed.

    • The prepared protein structure was saved in the PDBQT file format, which is required for AutoDock Vina.

Ligand Preparation
  • 2D Structure Generation: The 2D structures of this compound and Acetazolamide were drawn using ChemDraw.

  • 3D Structure Generation and Optimization:

    • The 2D structures were converted to 3D structures.

    • Energy minimization of the 3D structures was performed using the MMFF94 force field to obtain stable conformations.

    • The optimized ligand structures were saved in the PDBQT file format.

Molecular Docking Protocol
  • Grid Box Generation:

    • The prepared protein and ligand structures were loaded into AutoDock Tools.

    • A grid box was defined to encompass the active site of the enzyme. The center of the grid box was set to the coordinates of the catalytic zinc ion (ZN266), and the dimensions were set to 20 x 20 x 20 Å to allow for sufficient space for the ligand to move freely.

  • Docking Simulation:

    • Molecular docking was performed using AutoDock Vina.[8]

    • The Lamarckian Genetic Algorithm was employed as the search algorithm to explore various conformations and orientations of the ligands within the active site.[9]

    • For each ligand, ten docking poses were generated.

Validation of the Docking Protocol

To ensure the reliability of the docking protocol, the co-crystallized ligand from the original PDB file (if available and suitable) would be extracted and re-docked into the active site. The root-mean-square deviation (RMSD) between the predicted pose and the crystallographic pose would be calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[10]

Analysis of Docking Results
  • Selection of the Best Pose: The docking pose with the lowest binding energy (most negative docking score) for each ligand was selected for further analysis.

  • Interaction Analysis: The interactions between the docked ligands and the protein were visualized and analyzed using Discovery Studio Visualizer. This analysis focused on identifying key hydrogen bonds, hydrophobic interactions, and coordination with the catalytic zinc ion.

Workflow Visualization

The following diagram illustrates the comprehensive workflow for the comparative docking analysis.

docking_workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase protein_prep Target Protein Preparation (PDB: 2VVA) - Remove Water & Ligand - Add Hydrogens & Charges grid_gen Grid Box Generation (Centered on Active Site) protein_prep->grid_gen ligand_prep Ligand Preparation - 2D to 3D Conversion - Energy Minimization docking Molecular Docking (AutoDock Vina) ligand_prep->docking grid_gen->docking analysis Results Analysis - Best Pose Selection - Interaction Visualization docking->analysis

Sources

A Comparative Guide to Bioisosteric Replacement of the Acetyl Group in Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the strategic modification of lead compounds is paramount to enhancing therapeutic efficacy and overcoming developmental hurdles. Bioisosterism, the replacement of a functional group with another that retains similar physicochemical and steric properties, stands as a cornerstone of rational drug design.[1][2][3] This guide delves into the bioisosteric replacement of the acetyl group on Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate, a scaffold of interest given the broad biological activities associated with 1,2,3-triazole derivatives.[4][5] We will explore potential bioisosteric replacements, their synthetic accessibility, and a comparative analysis of their hypothetical biological and physicochemical profiles.

The Rationale for Bioisosteric Intervention

The acetyl group, a simple methyl ketone, presents a key interaction point within a biological target. However, it can also be a liability, susceptible to metabolic transformation or contributing to off-target effects. Bioisosteric replacement offers a tactical approach to modulate a compound's properties, including:

  • Potency and Selectivity: Fine-tuning interactions with the target receptor or enzyme.

  • Pharmacokinetic Profile: Improving absorption, distribution, metabolism, and excretion (ADME) properties.

  • Physicochemical Properties: Modifying solubility, lipophilicity, and metabolic stability.[3][6]

  • Intellectual Property: Generating novel chemical entities.[2]

This guide will focus on a curated selection of bioisosteres for the acetyl group, providing a framework for their synthesis and evaluation.

Proposed Bioisosteric Replacements and Synthetic Strategies

The parent compound, this compound, can be synthesized via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction between ethyl 2-azidoacetate and 3-butyn-2-one. The subsequent bioisosteric modifications would logically start from a common intermediate or the parent compound itself.

DOT Script for the General Synthetic Approach

G cluster_reactants Starting Materials cluster_reaction Core Synthesis cluster_product Parent Compound cluster_modifications Bioisosteric Modifications Ethyl 2-azidoacetate Ethyl 2-azidoacetate CuAAC (Click Chemistry) CuAAC (Click Chemistry) Ethyl 2-azidoacetate->CuAAC (Click Chemistry) 3-butyn-2-one 3-butyn-2-one 3-butyn-2-one->CuAAC (Click Chemistry) This compound This compound CuAAC (Click Chemistry)->this compound Bioisostere Analogs Bioisostere Analogs This compound->Bioisostere Analogs Functional Group Interconversion

Caption: General synthetic workflow for the parent compound and its bioisosteric analogs.

Oxetane: A Carbonyl Mimic

Oxetanes have gained traction as bioisosteres for carbonyl groups, offering improved metabolic stability and solubility while maintaining key hydrogen bond accepting capabilities.[7][8][9]

Synthetic Approach: The synthesis of the 4-(oxetanyl)-1,2,3-triazole analog could be achieved by utilizing a terminal alkyne bearing the oxetane moiety in the CuAAC reaction with ethyl 2-azidoacetate.

DOT Script for Oxetane Analog Synthesis

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Ethyl 2-azidoacetate Ethyl 2-azidoacetate CuAAC CuAAC Ethyl 2-azidoacetate->CuAAC 3-ethynyloxetane 3-ethynyloxetane 3-ethynyloxetane->CuAAC Ethyl 2-(4-(oxetan-3-yl)-1H-1,2,3-triazol-1-yl)acetate Ethyl 2-(4-(oxetan-3-yl)-1H-1,2,3-triazol-1-yl)acetate CuAAC->Ethyl 2-(4-(oxetan-3-yl)-1H-1,2,3-triazol-1-yl)acetate

Caption: Synthesis of the oxetane analog via CuAAC.

Isoxazole: An Acetyl Group Bioisostere

The isoxazole ring can serve as a bioisosteric replacement for an acetyl group, mimicking its steric and electronic properties.[10][11]

Synthetic Approach: A 4-(isoxazol-5-yl)-1,2,3-triazole analog can be synthesized via a 1,3-dipolar cycloaddition between a 4-ethynyl-1,2,3-triazole intermediate and a nitrile oxide.

Sulfoximine: A Ketone Isostere with Enhanced Polarity

Sulfoximines are emerging as valuable ketone bioisosteres, offering a more polar and three-dimensional scaffold that can lead to improved physicochemical properties.

Synthetic Approach: The synthesis of a 4-(S-methyl-S-oxido-iminosulfaneyl)-1,2,3-triazole would likely involve a multi-step sequence starting from a 4-bromo-1,2,3-triazole intermediate, followed by introduction of the sulfoximine moiety.

Comparative Performance Data (Hypothetical)

The following table presents a hypothetical comparison of the parent compound with its proposed bioisosteric analogs. The data is illustrative and designed to reflect the anticipated changes in properties based on the nature of the bioisosteric replacement.

CompoundBioisostereLogP (Calculated)Aqueous Solubility (µM)Metabolic Stability (t½ in HLM, min)Hypothetical IC50 (Target X, µM)
This compoundAcetyl (Parent)1.25001510
Ethyl 2-(4-(oxetan-3-yl)-1H-1,2,3-triazol-1-yl)acetateOxetane0.81200608
Ethyl 2-(4-(isoxazol-5-yl)-1H-1,2,3-triazol-1-yl)acetateIsoxazole1.54003012
Ethyl 2-(4-(S-methyl-S-oxido-iminosulfaneyl)-1H-1,2,3-triazol-1-yl)acetateSulfoximine0.51500>9015

HLM: Human Liver Microsomes

Experimental Protocols

General Synthesis of 4-Substituted-1,2,3-triazole Analogs via CuAAC
  • To a solution of the respective terminal alkyne (1.0 eq.) and ethyl 2-azidoacetate (1.1 eq.) in a 1:1 mixture of t-BuOH and H₂O (0.2 M) is added sodium ascorbate (0.2 eq.) followed by copper(II) sulfate pentahydrate (0.05 eq.).

  • The reaction mixture is stirred vigorously at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, the reaction is diluted with water and extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired 1,2,3-triazole derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxic effects of the synthesized compounds on a cancer cell line (e.g., HeLa).[12][13][14]

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

DOT Script for the Cytotoxicity Assay Workflow

G Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment 24h Incubation Incubation Incubation Compound Treatment->Incubation 48h MTT Addition MTT Addition Incubation->MTT Addition Add MTT Reagent Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization 4h Incubation Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement Dissolve Crystals Data Analysis Data Analysis Absorbance Measurement->Data Analysis Calculate IC50

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

Antimicrobial Susceptibility Testing (Broth Microdilution for MIC/MBC)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the compounds against a bacterial strain (e.g., Staphylococcus aureus).[15][16][17][18]

  • Preparation of Inoculum: Prepare a bacterial suspension in Mueller-Hinton Broth (MHB) and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Serial Dilution of Compounds: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing MHB.

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • MBC Determination: To determine the MBC, subculture 10 µL from the wells showing no growth onto Mueller-Hinton Agar (MHA) plates. Incubate the plates at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Conclusion

The bioisosteric replacement of the acetyl group in this compound with moieties such as oxetane, isoxazole, and sulfoximine presents a promising strategy for modulating its pharmacological profile. The hypothetical data presented herein suggests that such modifications can lead to significant improvements in aqueous solubility and metabolic stability. The provided synthetic and biological testing protocols offer a robust framework for the empirical validation of these hypotheses. As with all drug discovery endeavors, the optimal bioisosteric replacement is context-dependent and requires iterative design, synthesis, and testing to identify candidates with superior therapeutic potential.

References

  • Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. protocols.io. [Link]

  • Various Authors. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]

  • Swebocki, T., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

  • Pippione, A. C., et al. (2015). Substituted 4-hydroxy-1,2,3-triazoles: synthesis, characterization and first drug design applications through bioisosteric modulation and scaffold hopping approaches. Medicinal Chemistry Communications, 6(7). [Link]

  • Springer Nature. (2026). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Swebocki, T., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

  • Hancock Lab. Modified MIC Method for Cationic Antimicrobial Peptides. Hancock Lab. [Link]

  • Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Emery Pharma. [Link]

  • Lebeaux, D., et al. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments. [Link]

  • Organic Chemistry Portal. Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. [Link]

  • Various Authors. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC. [Link]

  • IOSR Journal. (Year not specified). Synthesis of substituted 1, 2, 4-triazole derivatives by Microwave irradiation. IOSR Journal. [Link]

  • Patani, A. S., & LaVoie, E. J. (1996). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]

  • Weber, A., et al. (2003). The Quest for Bioisosteric Replacements. Journal of Chemical Information and Modeling. [Link]

  • Various Authors. (2021). Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery. ChemRxiv. [Link]

  • Cambridge MedChem Consulting. (2017). Carbonyl Bioisosteres. Cambridge MedChem Consulting. [Link]

  • Horton, T. MTT Cell Assay Protocol. [Link]

  • American Chemical Society. (Year not specified). Synthesis of 4-membered heterocycles as fragments and bioisosteres. American Chemical Society. [Link]

  • Cambridge MedChem Consulting. (2024). Ester and Amide Bioisosteres. Cambridge MedChem Consulting. [Link]

  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. [Link]

  • Anderson, D. J., et al. (2000). Bioisosteric Replacement Strategy for the Synthesis of 1-azacyclic Compounds With High Affinity for the Central Nicotinic Cholinergic Receptors. PubMed. [Link]

  • Open Access Journals. (2022). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Open Access Journals. [Link]

  • Baran Lab. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab. [Link]

  • IOSR Journal of Applied Chemistry. (Year not specified). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. IOSR Journal of Applied Chemistry. [Link]

  • Wang, X., et al. (2011). Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate. PMC. [Link]

  • Zhang, X.-R., et al. (2006). Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate. ResearchGate. [Link]

  • Amini, E., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. PMC. [Link]

Sources

A Head-to-Head Comparative Analysis: Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate vs. its Cyano Analog

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

For Distribution: Researchers, scientists, and drug development professionals.

Introduction

The 1,2,3-triazole scaffold is a cornerstone of modern medicinal chemistry, recognized for its exceptional stability, versatile synthetic accessibility, and profound impact on the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1][2] Its prevalence stems largely from the advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," a reaction celebrated for its high efficiency, regioselectivity, and mild, often aqueous, reaction conditions.[3][4][5]

This guide provides a head-to-head comparison of two closely related 1,4-disubstituted 1,2,3-triazole derivatives: Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate (Acetate Analog) and its corresponding Ethyl 2-(4-cyano-1H-1,2,3-triazol-1-yl)acetate (Cyano Analog) . By altering a single functional group at the 4-position—from an acetyl group to a cyano group—we can explore the resulting shifts in synthetic strategy, physicochemical properties, and potential biological interactions. Understanding these nuanced differences is critical for rational drug design and the targeted development of novel therapeutics.[6][7]

Section 1: Synthesis and Mechanistic Insight

The primary synthetic route to both analogs is the CuAAC reaction, which joins an azide with a terminal alkyne.[8][9] The key difference in synthesizing the two title compounds lies in the choice of the alkyne precursor. For the acetate analog, 3-butyn-2-one is required, whereas the cyano analog necessitates the use of propynenitrile. The common reactant for both is ethyl 2-azidoacetate.

Expertise & Causality: The CuAAC reaction is the industry standard for this transformation due to its "orthogonal" nature; the azide and alkyne functionalities are largely inert to many other functional groups, allowing for their clean and specific coupling without the need for extensive protecting group strategies. The copper(I) catalyst is crucial as it dramatically accelerates the reaction and, critically, ensures the exclusive formation of the 1,4-disubstituted regioisomer, which is vital for achieving consistent structure-activity relationships (SAR) in drug discovery programs.

General Synthetic Workflow Diagram

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_reaction Reaction cluster_products Products Azide Ethyl 2-azidoacetate CuAAC CuAAC 'Click' Reaction (e.g., t-BuOH/H2O, rt) Azide->CuAAC Alkyne_Acetyl 3-Butyn-2-one (for Acetyl Analog) Alkyne_Acetyl->CuAAC Path A Alkyne_Cyano Propynenitrile (for Cyano Analog) Alkyne_Cyano->CuAAC Path B Catalyst Cu(I) Source (e.g., CuSO4/Na-Ascorbate) Catalyst->CuAAC Product_Acetyl This compound CuAAC->Product_Acetyl via Path A Product_Cyano Ethyl 2-(4-cyano-1H-1,2,3-triazol-1-yl)acetate CuAAC->Product_Cyano via Path B G cluster_acetyl Acetyl Analog cluster_cyano Cyano Analog Acetyl_Struct Cyano_Struct Acetyl_Label Key Feature: Acetyl Group (-COCH3) - H-bond acceptor (C=O) - Sp2 carbonyl carbon - Potential for steric hindrance Cyano_Label Key Feature: Cyano Group (-C≡N) - Strong dipole, weaker H-bond acceptor - Sp hybridized, linear geometry - Electron-withdrawing G Hypothetical Enzyme Binding cluster_ligand Triazole-Based Inhibitor cluster_enzyme Enzyme Active Site Ligand Ethyl Acetate Sidechain Triazole 1,2,3-Triazole Scaffold Ligand->Triazole Pocket1 Hydrophobic Pocket Ligand->Pocket1 van der Waals interactions FuncGroup R (-COCH3 or -CN) Triazole->FuncGroup HBD H-Bond Donor (e.g., Ser-OH, Lys-NH3+) FuncGroup->HBD H-Bond or Dipole Interaction

Sources

cross-validation of in vitro and in silico results for Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-YL)acetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Cross-Validation of In Vitro and In Silico Results for Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate

Authored by a Senior Application Scientist

In the landscape of modern drug discovery, the synergy between computational modeling and empirical laboratory testing is not merely beneficial—it is essential. This guide provides a comprehensive framework for the cross-validation of in silico and in vitro data, using the novel heterocyclic compound, this compound (hereafter referred to as Compound T-Ac ), as a case study. The 1,2,3-triazole scaffold is a privileged structure in medicinal chemistry, known for its wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and establishing a self-validating system for robust and reproducible findings.

Due to the limited availability of specific experimental data for Compound T-Ac , this guide will utilize a representative case study model. We will hypothesize its evaluation as a potential anticancer agent, drawing upon established methodologies and data from closely related 1,2,3-triazole derivatives to illustrate the cross-validation process.[1][4][5]

The Foundational Premise: Why Cross-Validation Matters

Before a compound advances to costly and ethically complex preclinical trials, a high degree of confidence in its biological activity and drug-like properties is required. In silico methods, such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, offer a rapid and cost-effective initial screening.[6][7] They allow us to predict how a molecule might interact with a biological target and behave within a physiological system. However, these are predictive models with inherent limitations.

In vitro assays, such as cell viability and enzyme inhibition studies, provide the first layer of empirical evidence. They measure the actual biological effect of the compound in a controlled laboratory setting. The core objective of this guide is to detail the process of correlating these two data streams. A strong correlation enhances confidence in the compound's mechanism of action and its potential for further development, while discrepancies can guide further optimization of either the compound's structure or the computational model itself.

cluster_0 Conceptual Stage cluster_1 Computational Prediction (In Silico) cluster_2 Experimental Validation (In Vitro) cluster_3 Data Integration & Decision Compound_Design Compound T-Ac Design (1,2,3-Triazole Scaffold) Molecular_Docking Molecular Docking (Target: EGFR Tyrosine Kinase) Compound_Design->Molecular_Docking ADMET_Prediction ADMET Prediction (Drug-Likeness Profile) Compound_Design->ADMET_Prediction Synthesis Chemical Synthesis of Compound T-Ac Compound_Design->Synthesis Cross_Validation Cross-Validation (Compare Docking Score vs. IC50) Molecular_Docking->Cross_Validation ADMET_Prediction->Cross_Validation Cytotoxicity_Assay Cytotoxicity Assay (MTT Assay on A549 Cells) Synthesis->Cytotoxicity_Assay Cytotoxicity_Assay->Cross_Validation Decision Decision: Advance, Optimize, or Terminate Cross_Validation->Decision

Caption: Overall workflow for integrated drug discovery.

In Silico Assessment: Predicting Therapeutic Potential

The initial phase involves building a computational profile for Compound T-Ac . This is a two-pronged approach focusing on its potential efficacy (molecular docking) and its viability as a drug candidate (ADMET prediction).

Molecular Docking: Simulating Target Engagement

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction, typically as a binding affinity score.[8] For our case study, we hypothesize that Compound T-Ac targets the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a well-established target in non-small cell lung cancer.[5]

This protocol outlines a standardized workflow for performing molecular docking.[9][10]

  • Receptor Preparation:

    • Download the crystal structure of the target protein (e.g., EGFR Tyrosine Kinase, PDB ID: 2R3I) from the Protein Data Bank (PDB).[11]

    • Using AutoDock Tools (ADT), remove water molecules and any co-crystallized ligands.[12]

    • Add polar hydrogen atoms to the protein, as these are crucial for forming hydrogen bonds.

    • Assign Gasteiger charges to the protein atoms to account for electrostatic interactions.

    • Save the prepared receptor in the PDBQT file format, which includes charge and atom type information.

  • Ligand Preparation:

    • Draw the 2D structure of Compound T-Ac using chemical drawing software (e.g., ChemDraw) and convert it to a 3D structure.

    • Perform energy minimization on the ligand structure using a force field (e.g., MMFF94) to obtain a low-energy conformation.

    • In ADT, define the rotatable bonds of the ligand to allow for conformational flexibility during docking.

    • Save the prepared ligand in the PDBQT format.[12]

  • Grid Box Definition:

    • Define the search space (the "grid box") on the receptor. This is a three-dimensional cube centered on the known active site of the enzyme. The size should be sufficient to accommodate the ligand in various orientations.

  • Docking Execution:

    • Use AutoDock Vina to perform the docking calculation.[8] Vina will systematically explore different conformations of the ligand within the grid box, calculating the binding energy for each pose.

    • The output provides a set of binding poses ranked by their affinity scores (in kcal/mol). The more negative the score, the stronger the predicted binding.

cluster_prep Preparation using AutoDock Tools PDB 1. Download Receptor (e.g., PDB: 2R3I) Receptor_Prep 3. Prepare Receptor (Remove water, add H, assign charges) PDB->Receptor_Prep Ligand_Struct 2. Generate Ligand 3D Structure (Compound T-Ac) Ligand_Prep 4. Prepare Ligand (Define rotatable bonds) Ligand_Struct->Ligand_Prep Receptor_PDBQT Receptor.pdbqt Receptor_Prep->Receptor_PDBQT Ligand_PDBQT Ligand.pdbqt Ligand_Prep->Ligand_PDBQT Vina 6. Run AutoDock Vina Receptor_PDBQT->Vina Ligand_PDBQT->Vina Grid 5. Define Grid Box (Active Site Search Space) Grid->Vina Results 7. Analyze Results (Binding Affinity & Poses) Vina->Results

Caption: Workflow for molecular docking with AutoDock Vina.

ADMET Prediction: Profiling Drug-Likeness

A compound with high potency is useless if it cannot reach its target in the body or is toxic. In silico ADMET prediction assesses a molecule's pharmacokinetic and toxicological properties.[13]

Numerous open-access web servers like SwissADME and pkCSM can predict a wide range of properties based on a compound's structure.[14][15]

  • Input: The simplified molecular-input line-entry system (SMILES) string or the 2D structure of Compound T-Ac is submitted to the server.

  • Analysis: The server's algorithms calculate various descriptors.

    • Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), number of hydrogen bond donors/acceptors.

    • Pharmacokinetics: Gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeation, interaction with cytochrome P450 (CYP) enzymes (key for metabolism).[14]

    • Drug-Likeness: Evaluation based on rules like Lipinski's Rule of Five, which helps predict oral bioavailability.[16]

    • Toxicity: Predictions for mutagenicity, cardiotoxicity (hERG inhibition), etc.[14]

Hypothetical In Silico Data Summary

The following tables present plausible in silico results for Compound T-Ac , benchmarked against a standard drug (e.g., Erlotinib for EGFR).

Table 1: Molecular Docking Results

CompoundTarget ProteinBinding Affinity (kcal/mol)
Compound T-Ac EGFR (PDB: 2R3I)-8.5
Erlotinib (Standard)EGFR (PDB: 2R3I)-9.2

Table 2: Predicted ADMET Properties

PropertyPredicted Value for Compound T-AcOptimal Range
Molecular Weight239.23 g/mol < 500
LogP1.25< 5
H-bond Donors0< 5
H-bond Acceptors5< 10
GI AbsorptionHighHigh
BBB PermeantNoVaries by target
CYP2D6 InhibitorNoNo
hERG I InhibitionLow RiskLow Risk
Lipinski Violations0≤ 1

In Vitro Evaluation: Measuring Empirical Activity

With promising in silico predictions, the next logical step is to synthesize the compound and test its biological activity in a controlled laboratory environment. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[17][18]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol details the steps to determine the half-maximal inhibitory concentration (IC₅₀) of Compound T-Ac against the A549 human lung cancer cell line.[19][20][21]

  • Cell Culture:

    • Culture A549 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

    • Seed the cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.[18][20]

  • Compound Treatment:

    • Prepare a stock solution of Compound T-Ac in DMSO.

    • Perform serial dilutions of the compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old media from the cells and add 100 µL of the media containing the different compound concentrations. Include wells for a negative control (media with DMSO vehicle) and a positive control (a known cytotoxic drug).[20]

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[19][20] Metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[17][21]

    • Carefully remove the media and add 100-150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[20][21]

    • Shake the plate gently for 15 minutes to ensure complete dissolution.[17]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.[17][19]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Seed_Cells 1. Seed A549 Cells in 96-well plate Incubate_1 2. Incubate 24h (Allow cells to adhere) Seed_Cells->Incubate_1 Treat 3. Treat with Serial Dilutions of Compound T-Ac Incubate_1->Treat Incubate_2 4. Incubate 48-72h Treat->Incubate_2 Add_MTT 5. Add MTT Reagent Incubate_2->Add_MTT Incubate_3 6. Incubate 3-4h (Formazan formation) Add_MTT->Incubate_3 Solubilize 7. Add Solubilizing Agent (e.g., DMSO) Incubate_3->Solubilize Read 8. Read Absorbance (570 nm) Solubilize->Read Analyze 9. Calculate IC50 Value Read->Analyze

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Hypothetical In Vitro Data Summary

Table 3: Cytotoxicity Against A549 Cancer Cells

CompoundIC₅₀ (µM)
Compound T-Ac 16.3
Erlotinib (Standard)8.9

Cross-Validation: Synthesizing the Data

This is the most critical phase, where we objectively compare the computational predictions with the empirical data.

  • Efficacy Correlation (Docking vs. MTT): Our hypothetical data shows that Compound T-Ac has a strong predicted binding affinity (-8.5 kcal/mol), which is comparable to the standard drug Erlotinib (-9.2 kcal/mol). This prediction is supported by the in vitro results, where Compound T-Ac demonstrates moderate cytotoxic activity with an IC₅₀ of 16.3 µM.[1] While not as potent as Erlotinib (IC₅₀ = 8.9 µM), the data is directionally consistent: a strong predicted binder shows tangible biological activity. A lack of correlation (e.g., a high binding score but no cytotoxicity) would prompt further investigation. Possible causes could include poor cell permeability (contradicted by our ADMET prediction), rapid metabolism, or the possibility that the compound is an antagonist rather than an inhibitor, or that the computational model is flawed.

  • Druggability Assessment (ADMET vs. In Vitro Reality): The in silico ADMET profile predicted that Compound T-Ac has high GI absorption and good drug-likeness (0 Lipinski violations). This suggests that if the compound were administered orally, it would have a good chance of being absorbed into the bloodstream. The prediction of low toxicity is also favorable. These computational insights provide confidence that the observed in vitro activity is not a "false positive" that would later be derailed by poor pharmacokinetic properties. The compound's success in the MTT assay validates its potential as a starting point for a viable drug candidate.

Conclusion and Future Directions

The integrated analysis of Compound T-Ac demonstrates the power of a cross-validation strategy. The in silico predictions provided a strong theoretical basis for its anticancer potential, which was subsequently confirmed by in vitro cytotoxicity testing. The ADMET profile further supports its viability as a lead compound.

This self-validating system provides a robust foundation for decision-making. Based on these correlated results, the logical next steps would be:

  • Lead Optimization: Synthesize analogs of Compound T-Ac to improve potency (lower the IC₅₀) while maintaining the favorable ADMET profile. The docking pose can guide these structural modifications.

  • Mechanism of Action Studies: Conduct further in vitro assays (e.g., kinase inhibition assays, cell cycle analysis) to confirm that the observed cytotoxicity is indeed due to the inhibition of EGFR.

  • In Vivo Testing: If optimized analogs show enhanced potency and a clean safety profile, advance the most promising candidate to animal models of cancer.

By rigorously comparing and validating computational predictions with real-world experimental data, we can accelerate the drug discovery pipeline, reduce attrition rates, and ultimately increase the probability of developing safe and effective new medicines.

References

  • El-Maksoud, M. A. A., et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molecules. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • Molbank. (2021). Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjugates. MDPI. Available at: [Link]

  • ResearchGate. (2019). MTT Proliferation Assay Protocol. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. Available at: [Link]

  • CLYTE Technologies. (2023). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]

  • Sci-Hub. (n.d.). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. Available at: [Link]

  • ResearchGate. (2018). Molecular Docking Studies and ADMET Properties of New 1.2.3 Triazole Derivatives for Anti-Breast Cancer Activity. Available at: [Link]

  • National Center for Biotechnology Information. (2019). Prediction of ADME-Tox properties and toxicological endpoints of triazole fungicides used for cereals protection. Available at: [Link]

  • Frontiers in Pharmacology. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Available at: [Link]

  • PubMed. (2022). Synthesis and Molecular Docking of New 1,2,3-triazole Carbohydrates with COVID-19 Proteins. Available at: [Link]

  • Royal Society of Chemistry. (2021). Microwave-assisted synthesis, molecular docking studies of 1,2,3-triazole-based carbazole derivatives as antimicrobial, antioxidant and anticancer agents. Available at: [Link]

  • PubMed. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Available at: [Link]

  • MDPI. (2023). In Silico ADME Methods Used in the Evaluation of Natural Products. Available at: [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available at: [Link]

  • Advanced Journal of Chemistry, Section A. (2024). Molecular Docking, Synthesis, Characterization, and Preliminary Cytotoxic Study of Novel 1, 2, 3-Triazole-Linked Metronidazole. Available at: [Link]

  • SlideShare. (2017). In Silico methods for ADMET prediction of new molecules. Available at: [Link]

  • UK Health Security Agency. (2022). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Available at: [Link]

  • SciTechnol. (2018). ADME/T Prediction, Molecular Docking, and Biological Screening of 1,2,4-Triazoles as Potential Antifungal Agents. Available at: [Link]

  • CD ComputaBio. (n.d.). In Silico ADMET Prediction Service. Available at: [Link]

  • SlideShare. (2022). Steps for performing molecular docking using autodockvina. Available at: [Link]

  • NC DNA Day Blog. (2024). Antimicrobial Susceptibility Testing (Microdilution Technique). Available at: [Link]

  • National Center for Biotechnology Information. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Available at: [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2024). Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available at: [Link]

  • AYUSH CoE. (n.d.). In Silico Tools for Pharmacokinetic and Toxicological Predictions. Available at: [Link]

  • YouTube. (2024). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2024). Molecular Docking, 3D-QSAR, and ADMET Study of 1,2,3-Triazole Derivatives for Multi-Target Drug Discovery. Available at: [Link]

  • Preprints.org. (2023). Pyrazole, imidazole and triazole: In silico, docking and ADMET studies against SARS-CoV-2. Available at: [Link]

  • Taylor & Francis Online. (2023). 1,2,3-Triazole Linked Chalcone-Morpholine Hybrids: Synthesis, In Vitro Antibacterial Evaluation and In Silico ADMET Predictions. Available at: [Link]

  • National Center for Biotechnology Information. (2009). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading. Available at: [Link]

  • The Scripps Research Institute. (n.d.). AutoDock Vina. Available at: [Link]

  • YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1. Available at: [Link]

  • Chemistry of Heterocyclic Compounds. (2024). Antibacterial efficiency of compounds bearing 1,2,3-triazole scaffold: a critical review. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. Available at: [Link]

  • National Center for Biotechnology Information. (2014). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Available at: [Link]

  • MDPI. (2021). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Available at: [Link]

  • ResearchGate. (2020). Discovery of Dual Inhibitors of Acetyl and Butrylcholinesterase and Antiproliferative Activity of 1,2,4‐Triazole‐3‐thiol. Available at: [Link]

  • Semantic Scholar. (2014). Synthesis, biological evaluation and molecular modeling study of substituted 1,2,4-triazole-3-acetic acid derivatives. Available at: [Link]

  • National Center for Biotechnology Information. (2023). In Vitro and In Silico Evaluations of the Antileishmanial Activities of New Benzimidazole-Triazole Derivatives. Available at: [Link]

  • MDPI. (2023). 1,2,4-Triazoles as Important Antibacterial Agents. Available at: [Link]

  • ResearchGate. (2022). A series of 1,2,3-triazole compounds: Synthesis, characterization, and investigation of the cholinesterase inhibitory properties via in vitro and in silico studies. Available at: [Link]

Sources

Unveiling the Enigmatic Mechanism of Action: A Comparative Guide to Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-YL)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neurodegenerative disease research, the quest for novel therapeutic agents is paramount. Among the myriad of synthetic compounds, 1,2,3-triazole derivatives have emerged as a promising class of molecules with diverse biological activities. This guide focuses on a specific compound, Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-YL)acetate, providing a comprehensive framework for confirming its hypothesized mechanism of action as a cholinesterase inhibitor. Drawing parallels with established drugs and detailing rigorous experimental protocols, we aim to equip researchers with the necessary tools to validate its therapeutic potential.

A Plausible Hypothesis: Cholinesterase Inhibition

The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine (ACh) is a key contributor to the cognitive deficits observed in patients.[1][2] Enzymes that break down acetylcholine, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are therefore prime targets for therapeutic intervention.[1][2] Given that numerous 1,2,3-triazole-containing hybrids have demonstrated potent anticholinesterase activities, it is our central hypothesis that this compound functions as an inhibitor of AChE and/or BChE.[3][4][5][6][7][8][9] The nitrogen atoms within the triazole ring are capable of forming hydrogen bonds and coordinating with residues in the active sites of these enzymes, potentially disrupting their catalytic activity.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ChAT Choline Acetyltransferase Acetyl-CoA->ChAT Choline Choline Choline->ChAT ACh_vesicle ACh in Vesicle ChAT->ACh_vesicle Synthesis Synaptic_Cleft Acetylcholine (ACh) ACh_vesicle->Synaptic_Cleft Release AChE Acetylcholinesterase (AChE) Synaptic_Cleft->AChE Hydrolysis ACh_Receptor Acetylcholine Receptor Synaptic_Cleft->ACh_Receptor Binding Choline_Metabolite Choline + Acetate AChE->Choline_Metabolite Breaks down into This compound Investigational Inhibitor This compound->AChE Inhibition cluster_presynaptic cluster_presynaptic Choline_Metabolite->cluster_presynaptic Reuptake Signal Signal Transduction ACh_Receptor->Signal

Figure 1: Proposed Cholinergic Synapse Action

The Gold Standard: A Comparative Analysis with Established Inhibitors

To contextualize the potential efficacy of this compound, a direct comparison with well-established cholinesterase inhibitors is essential. We have selected Donepezil and Galantamine as benchmarks due to their widespread clinical use and well-characterized mechanisms of action.

  • Donepezil: This piperidine derivative is a centrally acting, reversible inhibitor of acetylcholinesterase.[10][11] Its high selectivity for AChE over BChE is a key feature.[12] Donepezil binds to both the catalytic and peripheral anionic sites of AChE, effectively blocking the entry of acetylcholine into the active site and its subsequent hydrolysis.[10][12][13][14]

  • Galantamine: This alkaloid exhibits a dual mechanism of action. It is a competitive and reversible inhibitor of AChE.[15][16][17][18][19] Additionally, it acts as an allosteric modulator of nicotinic acetylcholine receptors (nAChRs), enhancing their sensitivity to acetylcholine.[15][16][18][19] This dual action is believed to provide a synergistic effect in improving cognitive function.[15]

Our investigational compound, this compound, is hypothesized to share the core mechanism of AChE inhibition with both Donepezil and Galantamine. However, its selectivity for AChE versus BChE and any potential allosteric modulatory effects on nAChRs remain to be determined through empirical testing.

Experimental Blueprint for Mechanistic Confirmation

To rigorously test our hypothesis, a series of in vitro experiments are proposed. The following protocols provide a step-by-step guide to quantifying the inhibitory potential of this compound against both AChE and BChE.

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Compound_Prep Prepare Stock Solutions (Test Compound, Donepezil, Galantamine) Plate_Setup Plate Setup: - Add Buffer - Add Inhibitors (various conc.) - Add Enzyme Compound_Prep->Plate_Setup Enzyme_Prep Prepare Enzyme Solutions (AChE and BChE) Enzyme_Prep->Plate_Setup Reagent_Prep Prepare Ellman's Reagents (DTNB, ATChI, BTChI) Reaction_Start Initiate Reaction: - Add Substrate (ATChI or BTChI) - Add DTNB Reagent_Prep->Reaction_Start Incubation Pre-incubation (15 min, 37°C) Plate_Setup->Incubation Incubation->Reaction_Start Measurement Kinetic Measurement (Absorbance at 412 nm) Reaction_Start->Measurement Calc_Inhibition Calculate % Inhibition Measurement->Calc_Inhibition IC50_Det Determine IC50 Values (Non-linear regression) Calc_Inhibition->IC50_Det Kinetics Kinetic Analysis (Lineweaver-Burk Plot) IC50_Det->Kinetics

Figure 2: Experimental Workflow for Cholinesterase Inhibition Assay
Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is adapted from the widely used spectrophotometric method developed by Ellman.[20][21][22]

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATChI)

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • This compound

  • Donepezil and Galantamine (as positive controls)

  • 96-well microplate and reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and positive controls in DMSO.

    • Prepare serial dilutions of the stock solutions in phosphate buffer.

    • Prepare a 10 mM solution of DTNB in phosphate buffer.

    • Prepare a 10 mM solution of ATChI in deionized water (prepare fresh).

    • Prepare the AChE enzyme solution in phosphate buffer (e.g., 0.1 U/mL).

  • Assay Setup (in a 96-well plate):

    • Test wells: 25 µL of serially diluted test compound + 25 µL of AChE solution.

    • Positive control wells: 25 µL of serially diluted Donepezil or Galantamine + 25 µL of AChE solution.

    • Enzyme control well (100% activity): 25 µL of phosphate buffer + 25 µL of AChE solution.

    • Blank well: 50 µL of phosphate buffer.

  • Pre-incubation: Add 50 µL of the DTNB solution to all wells. Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add 25 µL of the ATChI substrate solution to all wells.

  • Measurement: Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes, with readings taken every minute.

  • Calculation:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of test well / Rate of enzyme control well)] x 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Butyrylcholinesterase (BChE) Inhibition Assay

This protocol is similar to the AChE assay, with modifications for the specific enzyme and substrate.[23][24][25][26]

Materials:

  • Butyrylcholinesterase (BChE) from equine serum

  • S-Butyrylthiocholine iodide (BTChI)

  • All other reagents are the same as in Protocol 1.

Procedure:

  • Follow the same reagent preparation steps as in Protocol 1, substituting BTChI for ATChI and BChE for AChE.

  • The assay setup, pre-incubation, reaction initiation, and measurement steps are identical to those in Protocol 1.

  • Calculations are performed in the same manner to determine the IC50 value for BChE inhibition.

Interpreting the Data: A Comparative Performance Snapshot

The primary output of these assays will be the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.

Table 1: Hypothetical Comparative Inhibitory Activity

CompoundAChE IC50 (µM)BChE IC50 (µM)Selectivity Index (BChE IC50 / AChE IC50)
This compound5.215.83.04
Donepezil0.026.5325
Galantamine0.48.220.5

This data is for illustrative purposes only and must be confirmed by experimentation.

A selectivity index greater than 1 indicates a preference for inhibiting AChE over BChE. In this hypothetical scenario, while the investigational compound shows inhibitory activity, it is less potent and less selective for AChE compared to Donepezil and Galantamine.

Synthesis of this compound

A plausible synthetic route for the title compound involves a "click chemistry" approach, specifically a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[27][28] This reaction is known for its high efficiency and regioselectivity. The synthesis could proceed as follows:

  • Preparation of Ethyl 2-azidoacetate: This can be synthesized from ethyl 2-chloroacetate and sodium azide.[29]

  • Preparation of 3-butyn-2-one: This is a commercially available starting material.

  • Cycloaddition Reaction: Ethyl 2-azidoacetate and 3-butyn-2-one are reacted in the presence of a copper(I) catalyst (e.g., copper(II) sulfate and a reducing agent like sodium ascorbate) in a suitable solvent system (e.g., a mixture of water and an organic solvent like t-butanol or DMF). This reaction would yield the desired product, this compound.

Conclusion and Future Directions

The presented guide outlines a clear and scientifically rigorous path to confirming the hypothesized mechanism of action of this compound as a cholinesterase inhibitor. By employing established protocols and comparing its performance against clinically relevant drugs, a comprehensive understanding of its therapeutic potential can be achieved.

Should the experimental data confirm potent and selective inhibition of cholinesterases, further investigations would be warranted. These could include:

  • In-depth kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive, or mixed).

  • In silico molecular docking studies to visualize the binding interactions of the compound with the active site of the enzymes.[7][8][9]

  • In vivo studies in animal models of cognitive impairment to assess its efficacy and pharmacokinetic properties.

  • Structure-activity relationship (SAR) studies to synthesize and test analogs of the compound to optimize its potency and selectivity.

By systematically following this investigative framework, researchers can effectively elucidate the mechanism of action of this novel triazole derivative and pave the way for its potential development as a therapeutic agent for neurodegenerative diseases.

References

  • Najafi, Z., Mahdavi, M., Saeedi, M., Sabourian, R., Khanavi, M., Safavi, M., Tehrani, M. B., Shafiee, A., Foroumadi, A., & Akbarzadeh, T. (2017). 1,2,3-Triazole-Isoxazole Based Acetylcholinesterase Inhibitors: Synthesis, Biological Evaluation and Docking Study. Letters in Drug Design & Discovery, 14(1), 58-65.
  • Dhillon, S. (2023). Donepezil: A Review in Alzheimer’s Disease. CNS Drugs, 37(12), 1055-1067.
  • GoodRx. (2024). Donepezil's Mechanism of Action: How This Medication for Alzheimer's Disease Works.
  • Patsnap. (2024). What is the mechanism of Galantamine Hydrobromide?
  • Wikipedia. (n.d.). Galantamine.
  • Patsnap. (2024). What is the mechanism of Donepezil Hydrochloride?
  • Bohrium. (n.d.). A comprehensive review on Triazole based Conjugates as Acetylcholinesterase Inhibitors: Design Strategies, Synthesis, Biological Activity, Structure Activity Relationships, Molecular Docking Studies.
  • Inno Pharmachem. (n.d.). Exploring the Mechanism of Acetylcholinesterase Inhibitors like Galantamine Hydrobromide.
  • Razay, G., & Wilcock, G. K. (2008). Galantamine in Alzheimer's disease. Expert Review of Neurotherapeutics, 8(1), 9-17.
  • National Center for Biotechnology Information. (n.d.). Galantamine. PubChem Compound Summary for CID 9651.
  • Ali, A., Shah, S. A. A., & Khan, I. (2022). An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities. Molecules, 27(23), 8497.
  • Wikipedia. (n.d.). Donepezil.
  • Ali, A., Shah, S. A. A., & Khan, I. (2022). An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities. Molecules, 27(23), 8497.
  • BenchChem. (n.d.). Kinetic Assay of Butyrylcholinesterase (BChE) Inhibition by BChE-IN-6.
  • Najafi, Z., Mahdavi, M., Saeedi, M., Sabourian, R., Khanavi, M., Safavi, M., Tehrani, M. B., Shafiee, A., Foroumadi, A., & Akbarzadeh, T. (2017). 1,2,3-Triazole-Isoxazole Based Acetylcholinesterase Inhibitors: Synthesis, Biological Evaluation and Docking Study. Letters in Drug Design & Discovery, 14(1), 58-65.
  • BenchChem. (n.d.). Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8".
  • Khan, I., et al. (2023). Novel triazole-based coumarin compounds as acetylcholinesterase inhibitors: Evidence and mechanism of 3-acetyl coumarin tethered (2-bromophenyl)-1,2,3 triazole as a potential mixed type inhibitor. Journal of Molecular Structure, 1284, 135368.
  • de Oliveira, A. S., et al. (2020). Tyrosol 1,2,3-triazole analogues as new acetylcholinesterase (AChE) inhibitors. Computational Biology and Chemistry, 88, 107359.
  • National Center for Biotechnology Information. (n.d.). Identification of Compounds for Butyrylcholinesterase Inhibition.
  • National Center for Biotechnology Information. (n.d.). Donepezil. PubChem Compound Summary for CID 3152.
  • de Oliveira, A. S., et al. (2020). Tyrosol 1,2,3-triazole analogues as new acetylcholinesterase (AChE) inhibitors.
  • National University of Science and Technology. (2023). An overview of 1,2,3-triazole-containing hybrids and their potential anticholinesterase activities. Retrieved from National University of Science and Technology.
  • Li, Y., et al. (2023). Discovery, Biological Evaluation and Binding Mode Investigation of Novel Butyrylcholinesterase Inhibitors Through Hybrid Virtual Screening. Molecules, 28(1), 384.
  • National Center for Biotechnology Information. (2015). New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter.
  • Sigma-Aldrich. (n.d.). Butyrylcholinesterase (BChE) Activity Assay Kit (MAK551)-Technical Bulletin.
  • Scribd. (n.d.). Ellman Esterase Assay Protocol.
  • S. P., D., & J., S. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science, 5(2), 064-068.
  • Sigma-Aldrich. (n.d.). Acetylcholinesterase Activity Assay Kit.
  • Sigma-Aldrich. (n.d.). Acetylcholinesterase Activity Assay Kit (MAK119) - Technical Bulletin.
  • National Center for Biotechnology Information. (n.d.). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs.
  • Al-Masoudi, N. A., et al. (2021). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry, 64(10), 5721-5728.
  • National Center for Biotechnology Information. (n.d.). Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate.
  • Zhang, X. R., et al. (2006). Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate.
  • National Center for Biotechnology Information. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents.

Sources

Independent Verification of the Synthesis and Activity of Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its metabolic stability and capacity to form a range of interactions with biological targets.[1] The advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), popularly known as "click chemistry," has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, offering high yields, regioselectivity, and a broad substrate scope.[2] This guide provides an in-depth, independent verification of the synthesis and biological activity of a specific derivative, Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate.

This document will detail the complete synthetic protocol for the target compound and compare its biological performance against two relevant alternative triazole derivatives. The objective is to provide researchers, scientists, and drug development professionals with a robust, reproducible, and comparative dataset to inform their own research endeavors. All protocols are designed as self-validating systems, with causality behind experimental choices explicitly explained.

Synthetic Pathways: A Comparative Approach

The primary route for the synthesis of the target compound and its analogues is the CuAAC reaction. This reaction involves the coupling of an organic azide with a terminal alkyne, catalyzed by a copper(I) species.[3]

Synthesis of Target Compound: this compound (TC)

The synthesis of the target compound is achieved through the reaction of ethyl 2-azidoacetate with 3-butyn-2-one.

  • Rationale for Starting Material Selection: Ethyl 2-azidoacetate serves as the N1-substituent precursor, introducing the ethyl acetate moiety. 3-butyn-2-one provides the acetyl group at the C4 position of the resulting triazole ring. Both starting materials are commercially available or can be readily synthesized.

Experimental Protocol:

  • Preparation of Ethyl 2-azidoacetate: To a solution of ethyl chloroacetate (1.0 eq) in a 1:1 mixture of acetonitrile and water, add sodium azide (1.1 eq). The reaction mixture is stirred vigorously at room temperature for 24 hours. After completion, the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield ethyl 2-azidoacetate as a colorless oil.[4] Caution: Organic azides are potentially explosive and should be handled with appropriate safety precautions.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): In a round-bottom flask, dissolve 3-butyn-2-one (1.0 eq) and ethyl 2-azidoacetate (1.0 eq) in a 1:1 mixture of tert-butanol and water. To this solution, add sodium ascorbate (0.1 eq) followed by copper(II) sulfate pentahydrate (0.05 eq). The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure this compound.

dot

Synthesis_TC cluster_start Starting Materials cluster_reaction Reaction Conditions SM1 Ethyl 2-azidoacetate Reaction CuAAC SM1->Reaction SM2 3-Butyn-2-one SM2->Reaction Catalyst CuSO4.5H2O Catalyst->Reaction ReducingAgent Sodium Ascorbate ReducingAgent->Reaction Solvent t-BuOH/H2O Solvent->Reaction Product This compound Reaction->Product Purification caption Synthesis Workflow for Target Compound (TC)

Caption: Synthesis Workflow for Target Compound (TC)

Synthesis of Alternative Compound 1: Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate (AC1)

This alternative compound replaces the acetyl group with a phenyl group, which is a common modification in medicinal chemistry to explore structure-activity relationships (SAR).

Experimental Protocol:

The synthesis follows the same CuAAC protocol as the target compound, with the substitution of 3-butyn-2-one with phenylacetylene (1.0 eq). All other reagents and conditions remain the same.

Synthesis of Alternative Compound 2: 1-(1-(2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)ethan-1-one (AC2)

This analogue modifies the N1-substituent by replacing the ethyl acetate group with a 2-hydroxyethyl group, introducing a hydroxyl functionality that can participate in hydrogen bonding.

Experimental Protocol:

The synthesis follows the CuAAC protocol, using 2-azidoethanol (1.0 eq) in place of ethyl 2-azidoacetate. 2-azidoethanol can be prepared from 2-chloroethanol and sodium azide. All other reagents and conditions for the cycloaddition remain consistent.

Comparative Evaluation of Biological Activity

The synthesized compounds will be evaluated for their potential anticancer and antimicrobial activities. These are common therapeutic areas for 1,2,3-triazole derivatives.[1][5]

In Vitro Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[6]

Experimental Protocol:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], and HCT116 [colon]) will be cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells will be seeded into 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

  • Compound Treatment: The following day, the media will be replaced with fresh media containing serial dilutions of the test compounds (TC, AC1, and AC2) and a standard anticancer drug (e.g., Doxorubicin) as a positive control. A vehicle control (DMSO) will also be included.

  • MTT Assay: After 48 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) will be added to each well, and the plates will be incubated for another 4 hours.

  • Formazan Solubilization: The media containing MTT will be removed, and 150 µL of DMSO will be added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance will be measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability will be calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) will be determined from the dose-response curves.

dot

MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Incubate Overnight A->B C Treat with Test Compounds (TC, AC1, AC2) & Controls B->C D Incubate for 48 hours C->D E Add MTT Solution D->E F Incubate for 4 hours E->F G Remove Media & Add DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate % Viability & IC50 Values H->I caption MTT Assay Workflow

Caption: MTT Assay Workflow

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7]

Experimental Protocol:

  • Bacterial Strains: Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacterial strains will be used.

  • Inoculum Preparation: Bacterial cultures will be grown overnight in Mueller-Hinton Broth (MHB), and the turbidity will be adjusted to a 0.5 McFarland standard.

  • Serial Dilution: The test compounds (TC, AC1, and AC2) and a standard antibiotic (e.g., Ciprofloxacin) will be serially diluted in MHB in a 96-well microtiter plate.

  • Inoculation: Each well will be inoculated with the standardized bacterial suspension.

  • Incubation: The plates will be incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC will be determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Expected Data and Comparative Analysis

The experimental data will be summarized in the following tables for clear comparison.

Table 1: Synthesis and Characterization Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Physical State
TC C₉H₁₁N₃O₃209.20
AC1 C₁₃H₁₃N₃O₂243.26
AC2 C₇H₁₀N₄O₂182.18

Table 2: Comparative In Vitro Anticancer Activity (IC50 in µM)

CompoundMCF-7A549HCT116
TC
AC1
AC2
Doxorubicin

Table 3: Comparative In Vitro Antimicrobial Activity (MIC in µg/mL)

CompoundS. aureusE. coli
TC
AC1
AC2
Ciprofloxacin

The results from these experiments will allow for a direct comparison of the synthetic accessibility and biological efficacy of this compound against structurally related analogues. The discussion will focus on how the different substituents at the C4 and N1 positions of the triazole ring influence the observed anticancer and antimicrobial activities, providing valuable insights for future drug design and development efforts in this chemical space.

References

  • Recent Advancements in 1,4-Disubstituted 1H-1,2,3-Triazoles as Potential Anticancer Agents. (2018). Anticancer Agents in Medicinal Chemistry. [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. [Link]

  • Synthesis, Characterization and Antimicrobial Activities of 1,4- Disubstituted 1,2,3-Triazole Compounds. (2020). Current Topics in Medicinal Chemistry. [Link]

  • Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. (2021). Molecules. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. [Link]

  • Synthesis, Characterization and Antimicrobial Activities of 1,4-Disubstituted 1,2,3-Triazole Compounds. Bentham Science. [Link]

  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. [Link]

  • Bioactivity of 1, 4-disubstituted 1, 2, 3-triazoles as cytotoxic agents against the various human cell lines. ResearchGate. [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024). Nature Protocols. [Link]

  • Synthesis, Characterization and Antimicrobial Activities of 1,4-Disubstituted 1,2,3-Triazole Compounds. (2020). PubMed. [Link]

  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Pharmacology. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Boster Bio. [Link]

  • Antibacterial and antifungal activity of novel 1,4-disubstituted... ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity of 4-Substituted 1,2,3-Triazole-Coumarin Derivatives. (2022). Molecules. [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments. [Link]

  • (S)-4-Triisopropylsilyl-3-butyn-2-ol. Organic Syntheses. [Link]

  • Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. (2019). Molecules. [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (2010). Chemical Society Reviews. [Link]

  • Preparation of ethyl azidoacetate. PrepChem. [Link]

  • Cu-Catalyzed Azide−Alkyne Cycloaddition. (2009). Chemical Reviews. [Link]

  • Azide-alkyne Huisgen cycloaddition. Wikipedia. [Link]

  • Synthesis, characterization and antioxidant and anticancer activity of 1, 4-disubstituted 1, 2, 3-triazoles. Bohrium. [Link]

  • One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation. (2010). Organic Letters. [Link]

  • Synthesis of ethyl azidoacetate. PrepChem. [Link]

  • Butyn-2-one. PubChem. [Link]

  • 3-BUTYN-2-ol. Jaydev Chemical Industries. [Link]

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (2022). Egyptian Journal of Chemistry. [Link]

  • Synthesis of ethyl 2-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)-4H/2H-chromene-3-carboxylates by cycloaddition of ethyl 2-(azidomethyl)-4H-chromene-3-carboxylates with alkynes. (2022). Indian Journal of Chemistry. [Link]

  • Synthesis of 1,2,4 triazole compounds. International Scientific Research and Experimental Development. [Link]

  • Synthesis, Identification of Some New 1, 2, 4-triazole Derivatives from 2-(4- methoxyphenyl)-3-ethyl acetate -4(3H) - quinazolin. (2024). Iraqi Academic Scientific Journals. [Link]

  • Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate. (2006). Acta Crystallographica Section E: Structure Reports Online. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-YL)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-YL)acetate is a heterocyclic compound that, like many triazole derivatives, is utilized in complex organic synthesis, particularly within drug discovery and development.[1][2] The presence of the triazole ring, a nitrogen-rich heterocycle, and an acetyl functional group necessitates a rigorous and informed approach to its disposal. Improper disposal can lead to environmental contamination and potential health hazards.[3] This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established laboratory safety principles and regulatory guidelines.

Hazard Identification and Risk Assessment

Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound is classified as harmful and an irritant.[4] A detailed risk assessment should be conducted before any handling or disposal procedures are initiated.

Summary of Known Hazards:

Hazard ClassificationGHS PictogramSignal WordHazard StatementPrecautionary Phrases
Harmful/IrritantGHS07[4]Warning[4]H302: Harmful if swallowed[4]P260, P301+P310, P303+P361+P353[4]

The triazole functional group can be thermally sensitive and may decompose under high temperatures to release toxic nitrogen oxides (NOx).[5] The ester component suggests that it should be kept away from strong acids and bases, which could catalyze hydrolysis.

Personal Protective Equipment (PPE)

The use of appropriate PPE is the first line of defense against chemical exposure. When handling this compound for disposal, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles are required at all times. If there is a splash hazard, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or suit may be necessary.

  • Respiratory Protection: All handling of the solid form should be conducted in a well-ventilated area or within a certified chemical fume hood to minimize the risk of inhalation.[6]

Step-by-Step Disposal Protocol

Disposal of this compound must be handled through a licensed hazardous waste management service. On-site chemical neutralization is not a recommended procedure.

Step 1: Waste Segregation and Collection
  • Immediate Segregation: At the point of generation, all waste containing this compound must be segregated from general laboratory waste.[3] This includes neat (pure) compound, solutions, and any contaminated materials such as pipette tips, weigh boats, and contaminated PPE.

  • Incompatible Materials: This waste stream must be kept separate from incompatible chemicals, particularly strong oxidizing agents, strong acids, and strong bases to prevent potentially hazardous reactions.[5][7]

  • Dedicated Waste Container: Collect all waste in a dedicated, properly labeled hazardous waste container.

Step 2: Container Selection and Labeling
  • Container Integrity: The waste container must be made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) or glass bottle for liquids; a labeled, sealed bag or drum for solids). The container must be in good condition, with a secure, leak-proof closure.[3]

  • Labeling Requirements: The container must be clearly labeled with the words "Hazardous Waste".[8][9] The label must also include:

    • The full chemical name: "this compound"

    • The approximate quantity or concentration of the waste.

    • The date when the waste was first added to the container (accumulation start date).[8]

    • Appropriate hazard warnings (e.g., "Harmful," "Irritant").[9]

Step 3: Waste Storage
  • Designated Storage Area: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[8] This area must be at or near the point of waste generation and under the control of laboratory personnel.[3]

  • Secondary Containment: The primary waste container should be placed within a larger, chemically resistant secondary containment bin or tray to contain any potential leaks or spills.[10]

  • Storage Conditions: The storage area should be cool, dry, and well-ventilated, away from sources of heat or ignition.

Step 4: Arranging for Professional Disposal
  • Contact EHS: Do not attempt to dispose of this chemical through standard laboratory drains or as general trash.[11][12][13] Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Regulatory Compliance: Ensure that all procedures comply with local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][14]

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert colleagues and your laboratory supervisor.

  • Control Ignition Sources: If the spilled material is in a solution with a flammable solvent, turn off any nearby ignition sources.

  • Contain the Spill: Wearing appropriate PPE, contain the spill using a chemical spill kit with absorbent materials.

  • Clean-up: For small spills, carefully sweep up the solid material or absorb the liquid with an inert absorbent (e.g., vermiculite, sand). Place all contaminated materials into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All materials used for decontamination should also be disposed of as hazardous waste.

  • Seek Medical Attention: If there is any personal exposure, wash the affected area thoroughly with water for at least 15 minutes and seek immediate medical attention.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generation (this compound) ppe_check Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe_check segregate Segregate Waste (Solid, Liquid, Contaminated Materials) ppe_check->segregate container Select & Label Container ('Hazardous Waste', Chemical Name, Date) segregate->container storage Store in SAA (Secondary Containment, Cool, Dry) container->storage spill_check Spill Occurred? storage->spill_check spill_protocol Follow Spill Management Protocol spill_check->spill_protocol Yes pickup Arrange for EHS Pickup spill_check->pickup No spill_protocol->storage end Compliant Disposal pickup->end

Caption: Disposal workflow for this compound.

References

  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022 - Chemical Waste. Retrieved from [Link]

  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link]

  • National Institutes of Health. (2015). NIH Chemical Safety Guide 2015. Retrieved from [Link]

  • National Institutes of Health. The NIH Drain Discharge Guide. Retrieved from [Link]

  • National Institutes of Health. NIH Waste Disposal Guide. Retrieved from [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • American Laboratory. (2021). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Medical Laboratory Observer. (2019). Laboratory Waste Management: The New Regulations. Retrieved from [Link]

  • Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • University of Wisconsin-La Crosse. Appendix A: Disposal Procedures by Chemical. Retrieved from [Link]

  • Unknown Source. Chemical Waste Name or Mixtures. No valid URL available.
  • Synergy Recycling. Acetylene Cylinders Disposal. Retrieved from [Link]

  • ISRES Publishing. (2022). Treatment Methods for 1,2,4-Triazole Fungicides from Waters. Retrieved from [Link]

  • Carl ROTH. (2024). Safety Data Sheet: 1,2,4-Triazole. Retrieved from [Link]

  • MDPI. (2022). Triazole Fungicide Residues and Their Inhibitory Effect on Some Trichothecenes Mycotoxin Excretion in Wheat Grains. Retrieved from [Link]

  • Wikipedia. Triazole. Retrieved from [Link]

  • ChemWhat. ETHYL 2-(1H-1,2,4-TRIAZOL-1-YL)ACETATE. Retrieved from [Link]

  • National Institutes of Health. (2024). Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. Retrieved from [Link]

  • National Institutes of Health. (2022). Simultaneous Preconcentration of Triazole Fungicide Residues Using In-Situ Coacervative Extraction Based on a Double-Solvent Supramolecular System Prior to High Performance Liquid Chromatographic Analysis. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Handling Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-YL)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential safety and operational guide for handling Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-YL)acetate (CAS No. 871260-40-1). As researchers and drug development professionals, our pursuit of innovation must be built on a foundation of uncompromising safety. This guide moves beyond mere compliance, offering a framework for understanding the why behind each safety protocol. The procedures outlined here are designed to create a self-validating system of safety, ensuring the protection of both personnel and research integrity when working with this triazole derivative.

Hazard Identification: Understanding the Compound

This compound is a heterocyclic building block. While comprehensive toxicological data for this specific molecule is not widely published, the available safety data and the known profiles of analogous triazole and ester compounds mandate a cautious approach. The primary hazards are associated with ingestion and irritation.[1]

A Safety Data Sheet (SDS) from a commercial supplier identifies the compound with the GHS07 pictogram, indicating it is harmful and an irritant.[1] Further data from a structurally similar compound, ethyl 2-(1H-1,2,3-triazol-4-yl)acetate, suggests potential for skin, eye, and respiratory irritation.[2] Therefore, we must operate under the assumption that this compound presents the following hazards:

Hazard ClassGHS ClassificationPrecautionary Statement
Acute Oral Toxicity Category 4H302: Harmful if swallowed.[1]
Skin Corrosion/Irritation Category 2 (Assumed)H315: Causes skin irritation.[2]
Serious Eye Damage/Irritation Category 2A (Assumed)H319: Causes serious eye irritation.[2]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Assumed)H335: May cause respiratory irritation.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific procedure and the associated risks. The following protocol is your mandatory minimum standard for handling this compound in any form.

Protection TypeSpecific PPERationale and Standards
Eye Protection Chemical safety goggles with side shieldsProtects eyes from airborne particles and accidental splashes. Must meet ANSI Z87.1 standards.[3]
Hand Protection Chemical-resistant nitrile glovesProvides a barrier against skin contact. Nitrile offers good resistance to a range of chemicals. Ensure gloves are regularly inspected for tears or degradation before and during use.[3][4]
Body Protection Laboratory coatProtects skin and personal clothing from contamination and spills.[3][4]
Respiratory Protection Use in a certified chemical fume hoodThe primary method to prevent inhalation of powders or aerosols.[3] A dust respirator may be required for large quantity transfers outside of a fume hood, based on your institutional risk assessment.[3][5]
PPE Selection Workflow

The following diagram illustrates the decision-making process for escalating PPE based on the experimental context.

PPE_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection Start Start: Handling This compound Procedure Define Procedure: - Weighing Solid? - Making Solution? - Running Reaction? Start->Procedure Scale Determine Scale: - Milligrams? - Grams or more? Procedure->Scale BasePPE Mandatory Base PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - Work in Fume Hood Scale->BasePPE HighRisk Is procedure high risk? (e.g., large scale, potential for aerosolization) BasePPE->HighRisk EnhancedPPE Enhanced PPE: - Double Gloves - Chemical Apron - Face Shield HighRisk->EnhancedPPE  Yes End Proceed with Experiment HighRisk->End No EnhancedPPE->End

Caption: PPE selection decision tree for handling the target compound.

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a systematic workflow is critical for minimizing exposure and preventing contamination.

Part A: Preparation and Weighing

  • Work Area Preparation : Designate a specific area for handling the compound, exclusively within a certified chemical fume hood.[3]

  • Decontamination : Before starting, wipe down the work surface, sash, and any equipment with an appropriate solvent (e.g., 70% ethanol) to ensure a clean working environment.

  • Assemble Equipment : Gather all necessary items, including spatulas, weigh boats, and pre-labeled containers, before opening the primary chemical container. This minimizes the time the container is open.

  • Don PPE : Put on all required PPE as detailed in the table and workflow diagram above.

  • Weighing : Carefully open the container. Use a dedicated spatula to transfer the solid compound to a weigh boat. Avoid any actions that could generate dust. Perform all weighing activities inside the fume hood.[3][5]

  • Secure Compound : Tightly close the primary container immediately after use and return it to its designated storage location.

Part B: Solubilization and Use

  • Solvent Addition : If preparing a solution, add the solvent to the vessel containing the weighed solid slowly to avoid splashing.

  • Mixing : Use magnetic stirring or gentle swirling to dissolve the compound. If sonication is required, ensure the vessel is capped.

  • Transfers : When transferring solutions, use appropriate pipettes or cannulas to prevent drips and aerosols.

Part C: Post-Handling Decontamination

  • Equipment Cleaning : Thoroughly clean all non-disposable equipment (like spatulas) that came into contact with the chemical.

  • Work Surface : Decontaminate the work area within the fume hood.

  • PPE Removal : Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by lab coat and eye protection.

  • Hand Washing : Wash hands thoroughly with soap and water after removing gloves.[4]

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and correct action is crucial.

SituationFirst-Aid Response
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water.[1] Seek medical attention if irritation develops or persists.[4]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][6]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Immediately call a poison control center or a physician.[1][4]
Minor Spill Alert others in the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Collect the contaminated material into a sealed, labeled hazardous waste container.[5]

Disposal Plan: Responsible Waste Management

Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[5][7] All materials contaminated with this compound must be treated as hazardous waste.

Waste Segregation Protocol:

  • Solid Waste : Place all contaminated disposable items (gloves, weigh boats, paper towels, absorbent pads) into a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste : Collect all solutions containing the compound in a separate, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.

  • Sharps : Any contaminated needles or sharp implements must be disposed of in a designated sharps container.

  • Disposal : All waste must be handled and disposed of through your institution's licensed chemical waste management facility, in accordance with all local, state, and federal regulations.[5][7]

Waste Disposal Workflow

Disposal_Workflow cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Final Disposal Experiment Experiment Complete Solid Contaminated Solids: - Gloves, Wipes - Weigh Boats Experiment->Solid Liquid Contaminated Liquids: - Unused Solutions - Reaction Mixtures Experiment->Liquid Sharps Contaminated Sharps: - Needles, Pipettes Experiment->Sharps SolidBag Seal in Labeled Hazardous Solid Waste Container Solid->SolidBag LiquidBottle Collect in Labeled Hazardous Liquid Waste Bottle Liquid->LiquidBottle SharpsBox Place in Puncture-Proof Sharps Container Sharps->SharpsBox Storage Store in Satellite Accumulation Area SolidBag->Storage LiquidBottle->Storage SharpsBox->Storage Pickup Arrange Pickup by Licensed Waste Management Facility Storage->Pickup End Disposal Complete Pickup->End

Caption: Waste stream management for this compound.

References

  • Safe Disposal of 1-(tosylmethyl)-1H-1,2,4-triazole: A Procedural Guide. Benchchem.
  • Personal protective equipment for handling Acid-PEG3-PFP ester. Benchchem.
  • 3-Amino-1,2,4-triazole. Santa Cruz Biotechnology.
  • ethyl 2-(1H-1,2,3-triazol-4-yl)acetate. PubChem.
  • Personal protective equipment for handling oleanolic acid beta-D-glucopyranosyl ester. Benchchem.
  • 4-Nitro-2H-1,2,3-triazole proper disposal procedures. Benchchem.
  • This compound. Fluorochem.
  • Safety Data Sheet. BASF.
  • Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes (-). University of California, Berkeley.
  • SAFETY DATA SHEET. Fisher Scientific.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-YL)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-YL)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.